6-Amino-4-fluoro-1H-indazol-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPNYWYDYDFKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646214 | |
| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-09-2 | |
| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-4-fluoro-1H-indazol-3-ol: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling a Novel Scaffold for Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical introduction to the novel chemical entity, 6-Amino-4-fluoro-1H-indazol-3-ol. In the ever-evolving landscape of medicinal chemistry, the indazole core has emerged as a privileged scaffold, present in a multitude of clinically approved drugs and investigational agents.[1][2] The strategic incorporation of fluorine and amino functionalities onto this versatile framework, as seen in this compound, presents a compelling opportunity for the development of next-generation therapeutics. This document provides a holistic overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data for its characterization, and an exploration of its potential biological activities, with a particular focus on its promise as a D-amino acid oxidase (DAAO) and kinase inhibitor.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a bicyclic indazole core. The strategic placement of a fluorine atom at the 4-position and an amino group at the 6-position is anticipated to significantly influence its electronic properties, membrane permeability, and metabolic stability, thereby enhancing its drug-like characteristics.[3]
The structure of this compound is presented below:
A summary of its key chemical identifiers and predicted physicochemical properties is provided in the table below. It is important to note that in the absence of experimental data, these values are derived from computational predictions.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃O | PubChem[4] |
| Molecular Weight | 167.14 g/mol | PubChem[4] |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
| Predicted XLogP3 | 0.9 | PubChem[4] |
| Predicted Hydrogen Bond Donors | 3 | PubChem[4] |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Predicted Rotatable Bond Count | 0 | PubChem[4] |
| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | In-silico prediction[5][6] |
| Predicted Melting Point | >200 °C (decomposition) | In-silico prediction |
Proposed Synthesis Pathway
While a specific synthetic protocol for this compound has not been reported in the literature, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the preparation of substituted indazoles.[2][7] The proposed route commences with the commercially available starting material, 2-amino-4-fluorobenzonitrile.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. 885522-68-9|6-Amino-4-fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 5. In silico prediction of aqueous solubility – classification models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Amino-4-fluoro-1H-indazol-3-ol: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities. This guide focuses on a specific, highly functionalized derivative, 6-Amino-4-fluoro-1H-indazol-3-ol. We delve into its fundamental physicochemical properties, established synthetic pathways, and critical role as a therapeutic agent, particularly in oncology. This document serves as a technical resource, elucidating the compound's mechanism of action as a kinase inhibitor and providing practical experimental context for its application in drug discovery pipelines.
Introduction: The this compound Scaffold
Indazole-containing compounds are prominent in modern pharmacology, with several derivatives approved as anticancer drugs, including axitinib and pazopanib. The 1H-indazole core provides a robust framework for creating potent and selective inhibitors of various protein kinases. The subject of this guide, this compound, is a meticulously designed analog where each substituent serves a distinct purpose:
-
The Indazole Core: A bicyclic aromatic system composed of fused benzene and pyrazole rings, it acts as an excellent bioisostere for other aromatic systems and provides a key hydrogen-bonding template for interacting with protein targets.
-
3-hydroxyl (-OH) group: This group exists in tautomeric equilibrium with a ketone, forming an indazolone. This feature is crucial for its chemical reactivity and biological interactions, often participating in critical hydrogen bonds within enzyme active sites.
-
6-amino (-NH2) group: This functional group can be a key interaction point with target proteins and serves as a synthetic handle for further molecular elaboration to enhance potency or modulate pharmacokinetic properties.
-
4-fluoro (-F) group: The strategic placement of a fluorine atom can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the aromatic ring and participating in favorable intermolecular interactions.
Collectively, these features make this compound a highly attractive starting point for the development of targeted therapies.
Physicochemical and Structural Characteristics
CAS Number and Tautomerism
A critical aspect of this molecule is its existence in tautomeric forms: the 1H-indazol-3-ol form and the 1,2-dihydro-indazol-3-one form. While distinct, they readily interconvert. The most commonly referenced CAS Number for this compound is 885520-09-2 , which formally corresponds to the keto tautomer, 6-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one[1]. For the purpose of this guide, we will refer to the compound by its "-ol" name, acknowledging that it exists in equilibrium with its "-one" form. Annular tautomerism between 1H- and 2H-indazoles is also a known phenomenon, with the 1H-tautomer generally being the most thermodynamically stable[2][3].
Caption: Prototropic tautomerism of the indazole core.
Core Properties
The fundamental properties of this scaffold are summarized below. Data is derived from computational predictions and available chemical databases.
| Property | Value | Source |
| CAS Number | 885520-09-2 | ChemicalBook[1] |
| Molecular Formula | C₇H₆FN₃O | PubChem |
| Molecular Weight | 167.14 g/mol | PubChem |
| Monoisotopic Mass | 167.04948 Da | PubChem |
| InChI Key | ONPNYWYDYDFKIN-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 0.6 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Synthesis and Manufacturing
Retrosynthetic Analysis and Key Reactions
The synthesis of substituted 3-aminoindazoles commonly proceeds from corresponding fluorinated benzonitriles. A highly efficient and widely reported method involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine hydrate. This reaction is a cornerstone for creating the indazole core structure.
Step-by-Step Synthesis Protocol
This protocol outlines a general and adaptable method for synthesizing the this compound core, starting from a commercially available precursor.
Reaction: 2,6-Difluoro-4-nitrobenzonitrile to this compound.
Materials:
-
2,6-Difluoro-4-nitrobenzonitrile
-
Hydrazine hydrate (80% solution)
-
n-Butanol or Ethanol
-
Palladium on carbon (Pd/C) for reduction (or alternative reducing agent)
-
Hydrogen gas source (if using Pd/C)
Procedure:
-
Cyclization:
-
To a solution of 2,6-difluoro-4-nitrobenzonitrile (1 equivalent) in n-butanol, add hydrazine hydrate (2-3 equivalents).
-
Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and monitor the reaction by TLC or LC-MS until the starting material is consumed. This step forms the 4-fluoro-6-nitro-1H-indazol-3-amine intermediate.
-
Upon completion, cool the mixture to room temperature, which may induce precipitation of the product. The crude product can be collected by filtration or extracted after pouring into water.
-
-
Reduction of Nitro Group:
-
Suspend the crude 4-fluoro-6-nitro-1H-indazol-3-amine in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Pd/C (5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the nitro-intermediate is fully converted to the desired 6-amino product.
-
Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: General synthetic route to the target compound.
Applications in Drug Discovery: Mechanism of Action
Role as a Kinase Hinge-Binding Moiety
The 3-aminoindazole scaffold is a well-established "hinge-binding" fragment in kinase inhibitors[4]. The hinge region of a kinase is a flexible loop connecting the N- and C-lobes, and it forms critical hydrogen bonds with ATP. The amino group and pyrazole nitrogen atoms of the indazole core mimic the adenine portion of ATP, allowing it to anchor effectively in the ATP-binding pocket and block kinase activity.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Derivatives of the 6-amino-4-fluoro-indazole core have shown potent inhibitory activity against several receptor tyrosine kinases implicated in cancer cell proliferation, survival, and angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling is a known driver in various cancers. Studies have shown that indazole derivatives are potent inhibitors of FGFR1 and FGFR2[5]. The presence of a fluorine atom at the 6-position of the indazole ring has been demonstrated to improve both enzymatic and cellular potency[5].
-
Vascular Endothelial Growth Factor Receptors (VEGFR): As key mediators of angiogenesis, VEGFRs are a prime target in oncology. The 3-aminoindazole scaffold has been successfully incorporated into potent VEGFR inhibitors[4][6].
-
Platelet-Derived Growth Factor Receptors (PDGFR): Similar to VEGFR, PDGFRs play a role in tumor growth and angiogenesis. Indazole-based compounds have been developed as multi-targeted inhibitors that also block PDGFR activity[3][6][7].
Signaling Pathway Visualization: FGFR Inhibition
Caption: Inhibition of the FGFR signaling pathway.
Alternative Mechanisms: D-Amino Acid Oxidase (DAAO) Inhibition
Beyond kinase inhibition, the 1H-indazol-3-ol scaffold has been identified as a potent inhibitor of D-amino acid oxidase (DAAO). DAAO is a key enzyme in the metabolism of D-serine, a co-agonist of the NMDA receptor in the brain. Inhibiting DAAO increases D-serine levels, which can enhance NMDA receptor function. This mechanism has positioned 6-fluoro-1H-indazol-3-ol as a potential therapeutic agent for schizophrenia.
Experimental Protocols: A Practical Guide
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase, such as FGFR1.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a this compound derivative.
Materials:
-
Recombinant human FGFR1 kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (serial dilutions in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagents (e.g., LanthaScreen™, HTRF®, or ADP-Glo™)
-
Microplate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well microplate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Peptide substrate and ATP solution
-
-
Initiate Reaction: Add the FGFR1 enzyme to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation of the substrate to occur.
-
Stop Reaction & Detection: Add the detection reagent according to the manufacturer's instructions. This step typically stops the kinase reaction and generates a signal (e.g., fluorescence, luminescence) that is inversely proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate using a compatible microplate reader.
-
Data Analysis: Plot the signal versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Interpretation and Considerations
-
A low IC₅₀ value (typically in the nanomolar range) indicates high potency.
-
It is crucial to run control experiments, including "no enzyme" and "no inhibitor" (DMSO vehicle) controls.
-
Counter-screens against other kinases are necessary to determine the selectivity profile of the compound.
-
Cellular assays should follow in vitro assays to confirm that the compound is active in a more complex biological environment.
Conclusion and Future Perspectives
This compound is a highly versatile and potent chemical scaffold. Its utility as a hinge-binding motif in kinase inhibitors is well-documented, leading to the development of targeted therapies against critical cancer pathways like FGFR, VEGFR, and PDGFR. Furthermore, its demonstrated activity as a DAAO inhibitor opens new avenues for its application in neuroscience. Future research will likely focus on synthesizing novel libraries based on this core, optimizing their pharmacokinetic profiles, and exploring their potential against a wider range of therapeutic targets. The inherent "drug-like" properties and synthetic tractability of this indazole core ensure its continued relevance in the field of medicinal chemistry.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Cui, J. J. G., et al. (2011). Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(18), 6342–6363.
- Ton-That, H., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(8), 1974-1978.
- Khan, I., & Al-Harrasi, A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Molecules, 26(16), 4949.
- Polgár, T., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2359-2370.
- Elguero, J., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.
- Shukla, S., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4647-4652.
Sources
- 1. 6-AMINO-4-FLUORO-3-HYDROXYINDAZOLE CAS#: 885520-09-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate | C44H51N5O8 | CID 24892831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3Z)-5-(((2,6-Dichlorophenyl)methyl)sulfonyl)-3-((3,5-dimethyl-4-(((2R)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl)carbonyl)-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one | C32H34Cl2N4O4S | CID 10461815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 6-Amino-4-fluoro-1H-indazol-3-ol: Strategies and Methodologies for Drug Development Professionals
Introduction: The Significance of 6-Amino-4-fluoro-1H-indazol-3-ol in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets. Among the vast family of indazole derivatives, this compound stands out as a particularly valuable building block in drug discovery and development. The strategic placement of the amino, fluoro, and hydroxyl groups on the indazole core provides multiple points for further functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic strategies for obtaining this key intermediate, with a focus on the underlying chemical principles and practical experimental guidance for researchers in the pharmaceutical sciences.
Retrosynthetic Analysis: Devising a Practical and Efficient Synthetic Pathway
A logical retrosynthetic analysis of this compound suggests a multi-step approach commencing from readily available starting materials. The core indazol-3-ol skeleton can be efficiently constructed via the cyclization of a suitably substituted 2-halobenzoic acid with hydrazine. The 6-amino group is most strategically introduced in the final step through the reduction of a precursor 6-nitro group. This approach avoids potential complications arising from the reactivity of the amino group in earlier stages of the synthesis. The fluorine atom at the 4-position needs to be incorporated into the starting aromatic precursor.
This retrosynthetic strategy leads to a key intermediate: a 2-halo-4-fluoro-6-nitrobenzoic acid. The synthesis of this intermediate is a critical aspect of the overall pathway. A plausible and practical starting material for the synthesis of this key intermediate is a commercially available substituted toluene, which can be halogenated, nitrated, and then oxidized to the corresponding benzoic acid.
Strategic Synthesis of the Key Precursor: 2-Bromo-4-fluoro-6-nitrobenzoic Acid
The successful synthesis of this compound hinges on the efficient preparation of the key intermediate, 2-bromo-4-fluoro-6-nitrobenzoic acid. This section outlines a robust, multi-step synthesis starting from the commercially available 4-fluoro-2-nitrotoluene.
Step 1: Bromination of 4-Fluoro-2-nitrotoluene
The regioselective introduction of a bromine atom at the 2-position of 4-fluoro-2-nitrotoluene is the initial and critical step. The directing effects of the existing substituents (fluoro and nitro groups) guide the incoming electrophile. The reaction is typically carried out using N-bromosuccinimide (NBS) in a strong acid medium, such as a mixture of trifluoroacetic acid and sulfuric acid.[2]
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene [2]
-
To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in trifluoroacetic acid, add concentrated sulfuric acid.
-
Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-bromo-4-fluoro-6-nitrotoluene.
| Parameter | Value |
| Starting Material | 4-Fluoro-2-nitrotoluene |
| Reagents | N-Bromosuccinimide, Trifluoroacetic acid, Sulfuric acid |
| Solvent | Trifluoroacetic acid |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Purification | Flash Column Chromatography |
Step 2: Oxidation to 2-Bromo-4-fluoro-6-nitrobenzoic Acid
The subsequent step involves the oxidation of the methyl group of 2-bromo-4-fluoro-6-nitrotoluene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction conditions must be carefully controlled to prevent degradation of the aromatic ring.
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrobenzoic Acid
-
Suspend 2-bromo-4-fluoro-6-nitrotoluene (1 equivalent) in an aqueous solution of a strong oxidizing agent like potassium permanganate.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-bromo-4-fluoro-6-nitrobenzoic acid.
| Parameter | Value |
| Starting Material | 2-Bromo-4-fluoro-6-nitrotoluene |
| Reagent | Potassium Permanganate |
| Solvent | Water |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Work-up | Acidification and Filtration |
Construction of the Indazol-3-ol Core and Final Transformation
With the key 2-bromo-4-fluoro-6-nitrobenzoic acid in hand, the focus shifts to the construction of the indazole ring and the final reduction to the target molecule.
Step 3: Cyclization to 4-Fluoro-6-nitro-1H-indazol-3-ol
The formation of the indazol-3-ol ring is achieved by the condensation of 2-bromo-4-fluoro-6-nitrobenzoic acid with hydrazine. This reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular nucleophilic aromatic substitution, displacing the bromide and forming the pyrazole ring.
Experimental Protocol: Synthesis of 4-Fluoro-6-nitro-1H-indazol-3-ol
-
To a solution of 2-bromo-4-fluoro-6-nitrobenzoic acid (1 equivalent) in a suitable high-boiling solvent (e.g., ethylene glycol or N-methyl-2-pyrrolidone), add hydrazine hydrate (excess).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield 4-fluoro-6-nitro-1H-indazol-3-ol.
| Parameter | Value |
| Starting Material | 2-Bromo-4-fluoro-6-nitrobenzoic Acid |
| Reagent | Hydrazine Hydrate |
| Solvent | High-boiling solvent (e.g., Ethylene Glycol) |
| Temperature | 150-180 °C |
| Reaction Time | Several hours |
| Purification | Precipitation and Filtration |
Step 4: Reduction to this compound
The final step is the reduction of the nitro group at the 6-position to an amino group. This can be accomplished using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Other methods include the use of tin(II) chloride in an acidic medium or iron powder in acetic acid.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Dissolve 4-fluoro-6-nitro-1H-indazol-3-ol (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
| Parameter | Value |
| Starting Material | 4-Fluoro-6-nitro-1H-indazol-3-ol |
| Reagent | H₂ gas, 10% Pd/C |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC |
| Purification | Recrystallization or Column Chromatography |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key building block for the development of novel therapeutics. The strategy relies on readily accessible starting materials and well-established chemical transformations. The modularity of this synthesis allows for the potential preparation of a diverse library of substituted indazole derivatives by employing differently substituted starting materials. As the demand for novel and effective drug candidates continues to grow, the efficient synthesis of such versatile scaffolds will remain a cornerstone of medicinal chemistry research.
References
-
PrepChem. Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. [Link]
-
Molecules. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]
- Google Patents. CN103319410A - Synthesis method of indazole compound.
-
Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. [Link]
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
PrepChem. Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]
- Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]
-
Patsnap Eureka. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]
-
PubChem. 2-Bromo-6-fluoro-4-nitrotoluene. [Link]
-
Aaron Chemicals. 2-Bromo-4-fluoro-6-nitrotoluene. [Link]
-
PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]
-
ResearchGate. 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]
-
PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
-
PubMed Central. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
Sources
6-Amino-4-fluoro-1H-indazol-3-ol mechanism of action speculation
An In-Depth Technical Guide on the Core Mechanism of Action Speculation for 6-Amino-4-fluoro-1H-indazol-3-ol
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] this compound is a novel compound of interest, and while direct mechanistic studies are not yet prevalent in the literature, its structural features allow for robust, evidence-based speculation on its mechanism of action. The presence of the 3-amino-1H-indazole core is a strong indicator of kinase inhibitory activity, a hypothesis supported by extensive research on analogous compounds.[2][3][4] Furthermore, the demonstrated ability of related indazole derivatives to modulate critical cell survival and immune pathways suggests that its biological activity may be multifaceted. This guide synthesizes current knowledge on structurally related compounds to propose three primary, plausible mechanisms of action for this compound: 1) ATP-competitive kinase inhibition, 2) modulation of apoptosis via the p53/MDM2 axis, and 3) immunomodulation through inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). We will detail the rationale behind each hypothesis and provide comprehensive, validated experimental protocols to rigorously test these speculations.
Introduction: The Indazole Scaffold in Drug Discovery
Indazole derivatives have garnered significant attention from the scientific community due to their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][4][5] In the realm of oncology, the 1H-indazole-3-amine structure is particularly noteworthy, having been identified as a highly effective "hinge-binding" fragment that anchors small molecules into the ATP-binding pocket of various protein kinases.[4]
The subject of this guide, this compound, possesses several key structural motifs that inform our mechanistic hypotheses:
-
1H-Indazole Core: A bicyclic aromatic system that provides a rigid framework for interaction with protein targets.
-
3-Amino Group (in tautomeric equilibrium with 3-ol): This group is crucial for forming hydrogen bond interactions, particularly with the hinge region of kinases.
-
4-Fluoro Substitution: The strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2]
-
6-Amino Group: This functional group provides an additional point for interaction or further chemical modification.
Based on these features and a wealth of data on analogous structures, we can construct a logical framework for investigating its molecular mechanism of action.
Primary Hypothesis: ATP-Competitive Kinase Inhibition
The most compelling hypothesis for the mechanism of action of this compound is the inhibition of protein kinases. The dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.
Mechanistic Rationale
The 3-amino-1H-indazole scaffold has been successfully employed to generate potent inhibitors of multiple kinase families, including Receptor Tyrosine Kinases (RTKs) and serine/threonine kinases.[1][3][6] The proposed mechanism involves the compound acting as an ATP-competitive inhibitor. The nitrogen atoms of the pyrazole ring and the exocyclic 3-amino group are perfectly positioned to form a triad of hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling.
Potential Kinase Targets
Based on studies of structurally similar compounds, several kinase families emerge as high-priority targets for this compound.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Notably, research has shown that a fluorine substitution at the 6-position of the indazole ring can improve enzymatic and cellular potency against FGFR1 and FGFR2.[7] The 4-fluoro substituent in our compound of interest may confer similar or enhanced activity.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Linifanib (ABT-869), a potent RTK inhibitor built on a 3-aminoindazole core, effectively targets the VEGFR and PDGF receptor families, crucial mediators of tumor angiogenesis.[3]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Potent PLK4 inhibitors have been developed using an N-(1H-indazol-6-yl)benzenesulfonamide core, demonstrating that the indazole scaffold is well-suited for targeting this serine/threonine kinase.[6]
The following diagram illustrates the hypothesized inhibition of the FGFR signaling pathway.
Caption: Hypothesized inhibition of the FGFR signaling pathway by this compound.
Experimental Validation Protocol: Kinase Inhibition
Objective: To identify and validate protein kinase targets of this compound.
Workflow Diagram:
Caption: Experimental workflow for kinase target identification and validation.
Step-by-Step Methodology:
-
Broad Kinase Panel Screening:
-
Principle: An initial high-throughput screen to identify potential kinase targets from a large, representative panel.
-
Protocol:
-
Submit the compound to a commercial service (e.g., Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's Kinase HotSpot℠).
-
Run the assay at a single high concentration (e.g., 1 or 10 µM) against a panel of >400 human kinases.
-
Analyze the output data, typically expressed as "% Inhibition" or "% of Control". Identify kinases that are inhibited by >90% as primary "hits".
-
-
-
In Vitro IC₅₀ Determination:
-
Principle: To quantify the potency of the compound against the primary hits identified in Step 1.
-
Protocol:
-
For each hit kinase, perform a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., ADP-Glo™) in vitro kinase assay.
-
Prepare a 10-point, 3-fold serial dilution of the compound (e.g., from 10 µM to 0.5 nM).
-
Incubate the kinase, appropriate substrate, and ATP with each concentration of the compound.
-
Measure kinase activity and plot the results against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
-
-
Cellular Target Engagement:
-
Principle: To confirm that the compound inhibits the target kinase within a cellular context.
-
Protocol (Example for FGFR):
-
Select a cancer cell line with known FGFR amplification or activating mutation (e.g., SNU-16 for FGFR2).
-
Culture cells to 70-80% confluency.
-
Treat cells with a serial dilution of the compound (e.g., 0-10 µM) for 2-4 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Perform Western blot analysis using antibodies against total FGFR, phosphorylated FGFR (p-FGFR), and a key downstream substrate like p-FRS2. Use GAPDH or β-actin as a loading control.
-
A dose-dependent decrease in p-FGFR and p-FRS2, without a change in total FGFR, validates cellular target engagement.
-
-
Secondary Hypothesis: Induction of Apoptosis via p53/MDM2 Pathway
Several indazole derivatives have been shown to exert their anti-tumor effects by inducing programmed cell death, or apoptosis.[5][8]
Mechanistic Rationale
A study on 1H-indazole-3-amine derivatives demonstrated that a lead compound induced apoptosis and cell cycle arrest in a chronic myeloid leukemia cell line.[5][9] Mechanistic studies suggested this was achieved by modulating members of the Bcl-2 family and, significantly, by impacting the p53/MDM2 pathway.[8] The p53 tumor suppressor protein is a critical regulator of cell fate, and its activity is tightly controlled by the E3 ubiquitin ligase, MDM2, which targets p53 for proteasomal degradation. We hypothesize that this compound may disrupt the p53-MDM2 interaction, leading to the stabilization and accumulation of p53. Activated p53 would then transcriptionally upregulate pro-apoptotic genes, such as Bax, triggering the intrinsic apoptosis cascade.
Pathway Diagram:
Caption: Hypothesized induction of apoptosis via inhibition of the MDM2-p53 interaction.
Experimental Validation Protocol: Apoptosis Induction
Objective: To determine if this compound induces apoptosis in cancer cells.
Step-by-Step Methodology:
-
Quantification of Apoptosis by Annexin V/PI Staining:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Select a cancer cell line with wild-type p53 (e.g., K562 or A549).
-
Treat cells with the compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer and add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations indicates apoptosis induction.
-
-
-
Western Blot for Apoptosis Markers:
-
Principle: To detect the activation of the key proteins involved in the apoptotic cascade.
-
Protocol:
-
Treat cells and prepare lysates as described in the kinase validation protocol.
-
Perform Western blot analysis using antibodies for key apoptosis markers:
-
p53 Pathway: Total p53, MDM2.
-
Bcl-2 Family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic).
-
Caspase Cascade: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.
-
-
An increase in p53, the Bax/Bcl-2 ratio, and cleaved forms of caspases and PARP would support the hypothesis.
-
-
Tertiary Hypothesis: Immunomodulation via IDO1 Inhibition
A more recent and intriguing possibility is that the compound could function as an immunomodulatory agent.
Mechanistic Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of tumor-infiltrating T cells, allowing the cancer to evade the immune system. A recent study specifically designed 6-substituted aminoindazole derivatives as IDO1 inhibitors, demonstrating potent anti-proliferative activity and suppression of IDO1 protein expression.[10][11] Given the structural similarity, it is plausible that this compound could also inhibit IDO1, thereby reversing immune suppression and promoting an anti-tumor immune response.
Experimental Validation Protocol: IDO1 Inhibition
Objective: To determine if this compound can inhibit IDO1 activity.
Step-by-Step Methodology:
-
Cell-Based IDO1 Activity Assay:
-
Principle: To measure the compound's ability to block IDO1-mediated conversion of tryptophan to kynurenine in a cellular context.
-
Protocol:
-
Use HCT116 or other suitable cancer cells. Plate cells and allow them to adhere overnight.
-
Treat cells with IFN-γ (e.g., 50 ng/mL) for 24 hours to induce IDO1 expression.
-
Remove the medium and add fresh medium containing various concentrations of the test compound along with a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.
-
Incubate for another 24-48 hours.
-
Collect the cell culture supernatant. Add trichloroacetic acid to precipitate proteins.
-
Centrifuge and transfer the supernatant to a new plate. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes and measure the absorbance at 490 nm. The signal, which corresponds to the kynurenine concentration, should decrease in a dose-dependent manner if the compound inhibits IDO1.
-
-
Summary and Integrated Future Directions
We have outlined three scientifically-grounded, speculative mechanisms of action for this compound. The primary hypothesis points to its role as a kinase inhibitor, a function for which the indazole scaffold is well-known. Secondary hypotheses suggest it may also induce apoptosis via p53 stabilization or exert immunomodulatory effects by inhibiting IDO1.
Summary of Hypotheses and Validating Experiments
| Hypothesis | Proposed Mechanism | Key Validating Experiment(s) |
| Primary: Kinase Inhibition | ATP-competitive binding to the kinase hinge region, blocking downstream signaling. | Kinome-wide screening followed by IC₅₀ determination and cellular phospho-protein Western blotting. |
| Secondary: Apoptosis Induction | Disruption of the MDM2-p53 interaction, leading to p53-mediated apoptosis. | Annexin V/PI flow cytometry and Western blotting for cleaved caspases and PARP. |
| Tertiary: Immunomodulation | Inhibition of the IDO1 enzyme, reversing tryptophan-depletion-mediated T-cell suppression. | Cellular kynurenine production assay in IFN-γ stimulated cancer cells. |
It is crucial to recognize that these mechanisms are not mutually exclusive. For instance, inhibition of a pro-survival kinase can directly lead to the induction of apoptosis. Future work should focus on a systematic execution of the proposed validation experiments. Positive results should be followed by in vivo studies using xenograft or syngeneic tumor models to confirm anti-tumor efficacy and to perform pharmacodynamic analyses that verify target engagement in a physiological setting. This rigorous, hypothesis-driven approach will be essential to fully elucidate the therapeutic potential of this compound.
References
-
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]
-
Nguyen, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1045-1056. Available from: [Link]
-
Nguyen, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. Available from: [Link]
-
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]
-
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available from: [Link]
-
Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health. Available from: [Link]
-
Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Available from: [Link]
-
Cui, J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Available from: [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available from: [Link]
-
Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available from: [Link]
-
El Aissouq, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available from: [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available from: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 6-Amino-4-fluoro-1H-indazol-3-ol: A Predictive and Methodological Guide
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analytical framework for the spectroscopic characterization of the novel heterocyclic compound, 6-Amino-4-fluoro-1H-indazol-3-ol. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource. By leveraging data from structurally analogous compounds and established spectroscopic principles, this guide offers valuable insights for researchers engaged in the synthesis, identification, and application of this and similar chemical entities in drug discovery and development.
Introduction: The Significance of Fluorinated Indazoles
Fluorinated indazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The introduction of fluorine can modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making these compounds attractive for the design of novel therapeutics. This compound, with its unique substitution pattern, presents a promising, yet uncharacterized, building block for the development of new chemical entities. Accurate spectroscopic analysis is the cornerstone of its chemical identity and purity assessment.
Mass Spectrometry: Unveiling the Molecular Ion
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming its molecular formula (C₇H₆FN₃O).
Predicted Mass Spectrometry Data
Based on its chemical formula, the following mass-to-charge ratios (m/z) for various adducts are predicted. These predictions are crucial for the initial identification of the compound in a complex mixture.
| Adduct | Predicted m/z |
| [M+H]⁺ | 168.05676 |
| [M+Na]⁺ | 190.03870 |
| [M-H]⁻ | 166.04220 |
| [M+NH₄]⁺ | 185.08330 |
| [M+K]⁺ | 206.01264 |
| M represents the neutral molecule |
Table 1: Predicted m/z values for common adducts of this compound.[1]
Experimental Protocol: High-Resolution Mass Spectrometry
A robust protocol for acquiring HRMS data is critical for unambiguous formula determination.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data in both positive and negative ionization modes to observe different adducts.
-
Set the mass range to scan from m/z 50 to 500 to encompass the expected molecular ion and potential fragments.
Data Analysis:
-
Identify the peaks corresponding to the predicted m/z values of the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.
-
Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement, which should align with the theoretical formula of C₇H₆FN₃O.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum will reveal the number of different types of protons and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Broad Singlet | 1H | Indazole N-H |
| ~9.0 - 10.0 | Broad Singlet | 1H | O-H |
| ~6.5 - 7.0 | Doublet | 1H | Aromatic H-5 |
| ~6.0 - 6.5 | Doublet of Doublets | 1H | Aromatic H-7 |
| ~4.5 - 5.5 | Broad Singlet | 2H | Amino NH₂ |
Table 2: Predicted ¹H NMR chemical shifts for this compound in DMSO-d₆.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 240 Hz) | C-4 |
| ~155 | C-3 |
| ~145 | C-7a |
| ~140 | C-6 |
| ~120 | C-3a |
| ~105 (d, J ≈ 25 Hz) | C-5 |
| ~95 (d, J ≈ 25 Hz) | C-7 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆. The carbon attached to fluorine (C-4) and adjacent carbons will exhibit splitting (doublet, d) with characteristic coupling constants (J).
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the low natural abundance of ¹³C.
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.
Data Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.
Visualization of Analytical Workflows
To provide a clear and logical representation of the experimental processes, the following diagrams illustrate the workflows for both Mass Spectrometry and NMR Spectroscopy.
Figure 1: Workflow for High-Resolution Mass Spectrometry.
Figure 2: Workflow for NMR Spectroscopy.
Conclusion: A Path Forward for Characterization
This guide provides a foundational framework for the spectroscopic analysis of this compound. While the presented data is predictive, the detailed methodologies and workflows offer a robust starting point for researchers. The experimental validation of these predictions will be a critical step in advancing the use of this and related fluorinated indazoles in the development of novel chemical probes and therapeutic agents.
References
-
PubChem. This compound. Available from: [Link].
Sources
6-Amino-4-fluoro-1H-indazol-3-ol solubility in DMSO and aqueous buffers
An In-Depth Technical Guide Solubility Profiling of 6-Amino-4-fluoro-1H-indazol-3-ol in DMSO and Aqueous Buffers for Drug Discovery Applications
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic physicochemical properties of a lead candidate are as crucial as its pharmacological activity. Among these, aqueous solubility stands out as a paramount determinant of a compound's downstream success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1] Compounds with poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and significant challenges in formulation development, increasing both the time and cost of research.[2][3]
This guide focuses on this compound, a substituted indazole derivative. The indazole scaffold is of significant interest in medicinal chemistry, with many derivatives being investigated as potent inhibitors in various signaling pathways.[4][5] However, such heterocyclic compounds, particularly those with rigid aromatic cores, often exhibit poor aqueous solubility, posing a significant hurdle for researchers.
This document provides a comprehensive technical framework for understanding and experimentally determining the solubility of this compound. We will delve into its behavior in dimethyl sulfoxide (DMSO), the universal solvent for compound storage and screening, and in physiologically relevant aqueous buffers. The protocols and principles outlined herein are designed to equip researchers, scientists, and drug development professionals with the expertise to generate robust and reliable solubility data, enabling informed decision-making in their discovery programs.
PART 1: Foundational Physicochemical Analysis
A thorough understanding of a molecule's structure is the first step in predicting its solubility behavior.
Chemical Structure and Functional Group Analysis
This compound is a heterocyclic compound with the molecular formula C₇H₆FN₃O.[6]
Structure:
(Simplified 2D representation)
Its key structural features and their influence on solubility are:
-
Indazole Core: A bicyclic aromatic system that is rigid and planar. Such structures are often associated with high crystal lattice energy, which can negatively impact solubility, a characteristic of so-called 'brick dust' molecules.[7]
-
Amino Group (-NH₂): A basic functional group. At a pH below its pKa, this group will be protonated (-NH₃⁺), forming a cation. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[1]
-
Hydroxyl Group (-OH) at position 3 (enol form): This group can also be depicted as a carbonyl group (=O) in its keto tautomer (indazolone). The enol form is weakly acidic. At a pH above its pKa, it can be deprotonated (-O⁻), forming an anion and similarly increasing aqueous solubility.
-
Fluoro Group (-F): A highly electronegative substituent that can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, but generally has a minor, often negative, impact on aqueous solubility due to its hydrophobic nature.
The presence of both a basic amino group and an acidic hydroxyl/enol group makes this compound an amphoteric substance. Its net charge and, consequently, its aqueous solubility are expected to be highly dependent on the pH of the solution.[8][9]
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, computational models provide valuable estimates.[6]
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 167.14 g/mol | Small molecule, favorable for solubility. |
| XlogP | 0.6 | Indicates moderate lipophilicity. Values <2 are generally not associated with solubility being solely limited by lipophilicity.[7] |
| Hydrogen Bond Donors | 3 (from -NH₂, -OH, and ring N-H) | High capacity for hydrogen bonding, which is essential for dissolution in polar protic solvents like water. |
| Hydrogen Bond Acceptors | 4 (from -N=, =N-, -OH, -F) | High capacity for hydrogen bonding. |
The structural analysis and predicted properties suggest that while the core scaffold may be challenging to solubilize, the ionizable functional groups provide a clear strategy for enhancing aqueous solubility by manipulating pH.
PART 2: Solubility in DMSO - The Gateway to Screening
DMSO is the solvent of choice for preparing high-concentration stock solutions for high-throughput screening (HTS) and other biological assays due to its exceptional solvating power for a wide range of organic molecules.[10]
Importance of a High-Quality DMSO Stock
An accurately prepared and fully solubilized DMSO stock solution is the foundation of reliable in vitro data. Undissolved particulates can lead to significant errors in concentration during serial dilutions, while compound precipitation in the stock itself can render it unusable.[10] It is critical to keep the final concentration of DMSO in assays low (typically below 0.5%) to avoid solvent-induced toxicity or artifacts.[10]
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a self-validating system for preparing a high-quality stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO (≥99.9% purity)
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculate Required Mass:
-
Determine the desired stock concentration (e.g., 10 mM) and volume (e.g., 1 mL).
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL of a 10 mM stock: 0.010 mol/L × 0.001 L × 167.14 g/mol × 1000 mg/g = 1.67 mg.
-
-
Weighing the Compound:
-
Tare a sterile, empty microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated mass (e.g., 1.67 mg) of the compound directly into the tube. Record the exact mass.
-
-
Solubilization:
-
Add the corresponding volume of sterile DMSO to the tube.
-
Gently vortex the tube for 1-2 minutes until the compound is visually dissolved.[10] Avoid vigorous or prolonged vortexing that can introduce air bubbles.[6]
-
Causality Check: Visual inspection is the first validation step. If any solid particles remain, the solution is not yet homogenous.
-
-
Assisted Solubilization (If Necessary):
-
If the compound does not fully dissolve, place the sealed tube in a water bath sonicator for 5-10 minutes.[10] Sonication uses ultrasonic waves to break up solid aggregates and enhance dissolution.
-
Gentle warming in a 37°C water bath can also be employed, but must be used with caution as heat can degrade thermally sensitive compounds.[10]
-
Self-Validation: After each step, visually inspect the solution against a light source to ensure no particulates remain. A perfectly clear solution indicates complete solubilization.
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[10]
-
Rationale: Aliquoting is critical to prevent degradation caused by repeated freeze-thaw cycles.[10]
-
Store aliquots at -20°C or -80°C in tightly sealed containers to prevent water absorption by the hygroscopic DMSO.[10]
-
DMSO Stock Preparation Workflow
Caption: Workflow for preparing a validated DMSO stock solution.
PART 3: Aqueous Solubility - Kinetic vs. Thermodynamic Approaches
Aqueous solubility is not a single value but is defined by the method of its determination. For drug discovery, two types of solubility—kinetic and thermodynamic—are routinely measured, each providing different and complementary insights.[2][11]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[11] This mimics the conditions of many in vitro assays. It is a high-throughput measurement but can often overestimate the true solubility due to the formation of supersaturated solutions.[12][13]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a solvent.[3] It is determined by allowing an excess of the solid to equilibrate with the solvent over a prolonged period (e.g., 24 hours).[14] This "gold standard" measurement is lower-throughput but essential for lead optimization and pre-formulation studies.[2][15]
The Impact of pH on the Solubility of this compound
As an amphoteric compound, its solubility will be lowest at its isoelectric point (pI), where the molecule has no net charge, and will increase significantly in acidic or basic solutions.[1][16]
-
In Acidic Buffers (e.g., pH < 5): The basic amino group becomes protonated (cationic form), leading to a substantial increase in solubility.[9]
-
In Basic Buffers (e.g., pH > 9): The weakly acidic enol/hydroxyl group becomes deprotonated (anionic form), also increasing solubility.[17]
-
In Neutral Buffers (e.g., PBS pH 7.4): Solubility will depend on the proximity of the pH to the compound's pI. For many similar molecules, this is the region of minimum solubility.
Caption: Expected relationship between pH and the ionization state and solubility of this compound.
PART 4: Experimental Protocols for Aqueous Solubility Determination
The following protocols outline the methodologies for measuring kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Assay via Nephelometry
This high-throughput method is ideal for early-stage discovery.[2] It measures the concentration at which precipitation occurs upon dilution from a DMSO stock.[18]
Materials:
-
10 mM DMSO stock solution of the test compound
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Automated liquid handler (recommended) or multichannel pipette
-
Plate nephelometer or turbidimeter
Methodology:
-
Plate Preparation: Add 198 µL of the aqueous buffer to wells in several rows of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well of each row and mix thoroughly. This creates an initial concentration of 100 µM with 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution across the row by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours to allow for precipitate formation.
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.[18]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This is the definitive method for determining equilibrium solubility.[3][15]
Materials:
-
Solid this compound
-
Aqueous buffers of interest (e.g., pH 5.0, 7.4, and 9.0)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge or filtration device (e.g., 0.45 µm PVDF filter plate)
-
HPLC-UV system for quantification
Methodology:
-
Sample Preparation: Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure solid is still present at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[14]
-
Causality Check: The system must reach a state where the rate of dissolution equals the rate of precipitation. 24 hours is a standard starting point, but longer times may be needed for some compounds.[13]
-
-
Phase Separation: Separate the undissolved solid from the saturated solution.
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Alternatively, filter the suspension. Caution must be exercised as the compound may adsorb to the filter material, potentially underestimating solubility.[18]
-
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it into a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve prepared from the DMSO stock.
-
Calculation: Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility in µg/mL or µM.
Comparative Experimental Workflow
Caption: Comparison of Kinetic and Thermodynamic solubility determination workflows.
PART 5: Data Presentation and Interpretation
All solubility data should be meticulously recorded and presented clearly.
Summary of Solubility Data
| Method | Buffer System (pH) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| Kinetic | PBS (7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Citrate (5.0) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS (7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Borate (9.0) | 25 | [Experimental Value] | [Calculated Value] |
Interpreting the Results
-
pH-Dependence: The data will likely confirm the U-shaped pH-solubility profile predicted earlier. This information is vital for selecting appropriate vehicles for in vivo studies.
-
Kinetic vs. Thermodynamic: A significant difference between the kinetic and thermodynamic solubility at the same pH (e.g., kinetic >> thermodynamic) indicates a high propensity for the compound to form supersaturated solutions.[13] While this may be acceptable for rapid in vitro assays, it flags a risk of precipitation over time or upon administration in vivo.
-
Assay Compatibility: The determined solubility limits must be respected in all subsequent biological assays. Dosing above the solubility limit will lead to inaccurate and uninterpretable pharmacological data. Always include a vehicle control with the same final DMSO concentration in all experiments.[10]
Conclusion
Determining the solubility of this compound is not a single measurement but a systematic profiling exercise. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a characteristic that can be leveraged to overcome its intrinsically low solubility at physiological pH. By employing the robust protocols for DMSO stock preparation and for both kinetic and thermodynamic aqueous solubility determination, researchers can generate high-quality, reliable data. This foundational knowledge is indispensable for validating in vitro results, guiding medicinal chemistry efforts to optimize compound properties, and enabling the successful progression of promising drug candidates through the development pipeline.
References
-
Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193. Available from: [Link]
-
MDPI. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). Available from: [Link]
-
PubMed Central. Fragment-pair based drug molecule solubility prediction through attention mechanism. Available from: [Link]
-
Khan Academy. pH and solubility. Available from: [Link]
-
ACS Publications. Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Available from: [Link]
-
askIITians. How does pH affect solubility?. (2025). Available from: [Link]
-
ACS Publications. Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). Available from: [Link]
-
ACS Omega. Pruned Machine Learning Models to Predict Aqueous Solubility. (2020). Available from: [Link]
-
SpringerLink. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2022). Available from: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. (2019). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
-
Quora. How to make a stock solution of a substance in DMSO. (2018). Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Available from: [Link]
-
Technology Networks. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). Available from: [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds?. (2025). Available from: [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). Available from: [Link]
-
GE Healthcare. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO?. (2016). Available from: [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). Available from: [Link]
-
American Elements. 6-Amino-1H-indazol-3-ol. Available from: [Link]
-
ResearchGate. Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). Available from: [Link]
-
ResearchGate. Synthesis of new indazole derivatives as potential antioxidant agents. Available from: [Link]
-
PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Available from: [Link]
-
PubChem. 1H-Indazol-6-amine. Available from: [Link]
-
Semantic Scholar. The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Available from: [Link]
Sources
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. enamine.net [enamine.net]
- 3. evotec.com [evotec.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. inventivapharma.com [inventivapharma.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Khan Academy [khanacademy.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Procurement and Characterization of 6-Amino-4-fluoro-1H-indazol-3-ol: A Guide for Research & Development
An In-depth Technical Guide for Researchers
Abstract
6-Amino-4-fluoro-1H-indazol-3-ol is a unique heterocyclic compound with potential applications in medicinal chemistry and drug discovery, belonging to the versatile indazole class of molecules known for a wide range of biological activities.[1][2] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial availability, procurement strategies, and predicted technical profile of this specific molecule. Our findings indicate that this compound is not a readily available, off-the-shelf research chemical. Consequently, this document outlines a practical workflow for its acquisition via custom synthesis, discusses the utility of commercially available analogs, and presents a composite of predicted physicochemical and safety data based on structurally related compounds to enable preliminary experimental design.
Core Compound Identification
Precise identification is the first critical step in procuring any chemical. Errors in identifiers can lead to the synthesis of the wrong compound, wasting significant time and resources. The primary identifiers for the target molecule are detailed below.
| Identifier | Value | Source |
| Compound Name | This compound | PubChem |
| Alternate Name | 6-amino-4-fluoro-1,2-dihydroindazol-3-one | PubChem[3] |
| CAS Number | 1802242-47-5 | User Request Context |
| Molecular Formula | C₇H₆FN₃O | PubChem[3] |
| Molecular Weight | 167.14 g/mol | PubChem[3] |
| 2D Structure | PubChem |
Note: While a PubChem entry exists, it contains minimal data and crucially notes, "No literature data available for this compound," underscoring its novelty and lack of commercial stock.[3]
Commercial Availability & Procurement Strategy
A thorough search of major chemical supplier databases reveals that this compound is not offered as a catalog item. This necessitates a strategic approach to procurement, with custom synthesis being the most viable pathway.
The Custom Synthesis Workflow
Acquiring the compound will require engaging a contract research organization (CRO) or a specialized chemical synthesis company. The typical workflow for this process is outlined below.
Caption: Workflow for procuring a non-catalog chemical via custom synthesis.
Leveraging Commercially Available Analogs
In situations where immediate research is necessary or if custom synthesis is not feasible, exploring structurally similar, commercially available analogs can be a valuable strategy. These analogs can serve as precursors for in-house synthesis, as reference compounds, or as substitutes in initial biological screening assays to probe the structure-activity relationship (SAR) of the indazole scaffold.
The diagram below illustrates the relationship between the target compound and several available analogs identified during our search.
Caption: Relationship of the target compound to commercially available analogs.
| Analog Compound | CAS Number | Key Difference from Target | Potential Use | Supplier Example(s) |
| 4-Amino-6-fluoro-1H-indazol-3-ol | 885520-21-8 | Positional isomer of the amino group | SAR studies, isomeric control | BLDpharm[4] |
| 6-Fluoro-1H-indazol-3-ol | 862274-39-3 | Lacks the 6-amino group | Synthetic precursor, negative control | ChemicalBook[5] |
| 6-Amino-3-chloro-4-fluoro-1H-indazole | 885520-15-0 | Chloro at C3 instead of hydroxyl | SAR studies on C3 substituent | BLDpharm[6] |
| 6-Amino-4-fluoro-3-methyl-1H-indazole | 1363382-44-8 | Methyl at C3 instead of hydroxyl | SAR studies on C3 substituent | AChemBlock[7] |
| 6-Amino-1H-indazol-3-ol | 59673-74-4 | Lacks the 4-fluoro group | Synthetic precursor, SAR studies | American Elements[8] |
Predicted Technical Profile & Safety Assessment
Without an official Safety Data Sheet (SDS), a predicted profile must be compiled from related compounds to ensure safe handling. The hazard statements for various amino, fluoro, and hydroxyl-substituted indazoles consistently indicate the following potential hazards.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | Off-white to yellow or brown solid | Typical for functionalized indazole compounds.[9] |
| Solubility | Likely soluble in DMSO, DMF, and methanol; sparingly soluble in water. | Common solubility profile for heterocyclic compounds used in biological screening. |
| Storage | Store at 2-8°C, protect from light and moisture. | Standard practice for complex organic molecules to prevent degradation.[10] |
Hazard Identification and Handling (Predicted)
This assessment is a composite based on the SDS of related indazoles.[11][12][13] Researchers must handle the compound with full personal protective equipment (PPE) until a formal assessment can be made.
-
GHS Pictograms (Predicted): GHS07 (Exclamation Mark)
-
Signal Word (Predicted): Warning
-
Predicted Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautionary Statements:
Protocol for Safe Handling
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.
-
-
Emergency Procedures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]
-
Ingestion: Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound represents a novel chemical entity not currently in commercial catalogs. For researchers in drug discovery and medicinal chemistry, its acquisition requires a planned approach centered on custom synthesis. By understanding the procurement workflow, leveraging available structural analogs for preliminary studies, and adhering to a predicted safety profile based on established data for the indazole class, scientists can confidently and safely integrate this promising molecule into their research programs. This guide serves as a foundational document to navigate the logistical and safety challenges associated with sourcing non-commercial, high-value chemical compounds.
References
- PubChemLite. This compound (C7H6FN3O).
- BLDpharm. 885522-68-9|6-Amino-4-fluoro-1H-indazole-3-carboxylic acid.
- ChemicalBook. 6-AMINO-3-CHLORO-4-FLUORO (1H)INDAZOLE | 885520-15-0.
- Sigma-Aldrich. 6-Fluoro-1H-indazole | 348-25-4.
- ChemScene. 1802242-47-2 | Enzalutamide impurity 4.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-07).
- Fisher Scientific. SAFETY DATA SHEET. (2011-08-01).
- BLDpharm. 885520-21-8|4-Amino-6-fluoro-1H-indazol-3-ol.
- BLDpharm. 885520-15-0|6-Amino-3-chloro-4-fluoro-1H-indazole.
- Fisher Scientific. SAFETY DATA SHEET. (n.d.).
- ChemicalBook. 6-Fluoro-1H-indazol-3-ol | 862274-39-3. (2025-07-24).
- AChemBlock. 6-Amino-4-fluoro-3-methyl-1H-indazole 97% | CAS: 1363382-44-8. (2025-11-21).
- Bai, L., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
- Taylor & Francis. Indazole – Knowledge and References.
- American Elements. 6-Amino-1H-indazol-3-ol | CAS 59673-74-4.
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 4. 885520-21-8|4-Amino-6-fluoro-1H-indazol-3-ol|BLD Pharm [bldpharm.com]
- 5. 6-Fluoro-1H-indazol-3-ol | 862274-39-3 [chemicalbook.com]
- 6. 885520-15-0|6-Amino-3-chloro-4-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 7. 6-Amino-4-fluoro-3-methyl-1H-indazole 97% | CAS: 1363382-44-8 | AChemBlock [try.achemblock.com]
- 8. americanelements.com [americanelements.com]
- 9. 6-Fluoro-1H-indazole | 348-25-4 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Identification of Potential Biological Targets for 6-Amino-4-fluoro-1H-indazol-3-ol
Foreword: The Indazole Scaffold as a Nexus of Therapeutic Potential
The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic structure and capacity for diverse hydrogen bonding interactions make it an ideal anchor for engaging with biological macromolecules. Specifically, the 3-amino-1H-indazole moiety has been established as a highly effective "hinge-binding" fragment in a multitude of protein kinase inhibitors, demonstrating broad applicability in oncology.[1][2] Furthermore, the strategic introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity, while the 1H-indazol-3-ol variant has shown inhibitory activity against enzymes such as D-amino acid oxidase (DAAO).[3]
This guide addresses the novel compound 6-Amino-4-fluoro-1H-indazol-3-ol. Lacking direct precedent, a robust, multi-pronged strategy is required to elucidate its biological targets. We will proceed not with a rigid template, but with a logical, experience-driven workflow designed to move from broad, hypothesis-generating screens to definitive, in-cell validation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to deorphanize this promising molecule.
Part 1: Hypothesis Generation and Initial Target Profiling
The initial challenge with a novel compound is to narrow the vast landscape of the proteome to a manageable set of high-probability targets. The chemical structure of this compound provides the critical first clues.
Structural Rationale and Primary Hypotheses
-
Protein Kinase Inhibition (Primary Hypothesis): The presence of the 3-aminoindazole-like core strongly suggests an affinity for the ATP-binding pocket of protein kinases.[2][4][5] This scaffold is adept at forming key hydrogen bonds with the "hinge region" of the kinase domain, a common mechanism for competitive inhibition. Derivatives of this class have shown potent activity against receptor tyrosine kinases like VEGFR and FGFR, as well as cytoplasmic kinases like BCR-ABL.[2][4][6][7]
-
Oxidoreductase Inhibition (Secondary Hypothesis): The 1H-indazol-3-ol substructure is present in known inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme.[3] This suggests that the compound could target enzymes with similar cofactor-binding sites or active site architecture.
Strategy 1: Broad Kinase Selectivity Profiling
The most direct way to test our primary hypothesis is to screen the compound against a large, representative panel of the human kinome. This approach provides a rapid assessment of both potency and selectivity, which are critical parameters for a viable drug candidate.
Causality of Experimental Choice: A broad kinase panel is the gold standard for initial profiling.[8] Rather than testing against a single kinase, which yields a very narrow view, a wide panel can immediately identify potent targets, flag potential off-target liabilities, and guide subsequent optimization efforts. We prioritize a radiometric assay as it directly measures substrate phosphorylation and is less prone to interference from compound autofluorescence or light scattering.[8]
Experimental Protocol 1: In Vitro Radiometric Kinase Profiling
This protocol describes a standard method for assessing kinase inhibition using ³³P-labeled ATP.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer appropriate for the specific enzymes being tested (typically includes a buffer salt like HEPES, MgCl₂, a reducing agent like DTT, and a scavenger like Brij-35).
-
Prepare a solution containing the specific peptide substrate for each kinase and "cold" (non-radiolabeled) ATP at a concentration near the Michaelis constant (Km) for each respective enzyme.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Reaction Assembly:
-
In a 96-well or 384-well plate, add 5 µL of the compound serially diluted in kinase buffer. Include DMSO-only wells as a "no inhibition" control and wells with a known potent inhibitor as a positive control.
-
Add 20 µL of the substrate/ATP mixture to each well.
-
Initiate the reaction by adding 25 µL of the respective kinase enzyme diluted in kinase buffer.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Signal Detection:
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) that binds the phosphorylated peptide substrate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation: Kinase Profiling Results
| Target Kinase | IC₅₀ (nM) | Target Family | Comments |
| FGFR1 | 8.5 | Tyrosine Kinase | Potent Hit |
| FGFR2 | 12.1 | Tyrosine Kinase | Potent Hit |
| VEGFR2 | 25.3 | Tyrosine Kinase | Potent Hit |
| CDK2 | >10,000 | Serine/Threonine Kinase | No significant activity |
| PKA | >10,000 | Serine/Threonine Kinase | No significant activity |
| SRC | 850 | Tyrosine Kinase | Moderate off-target activity |
| ABL1 | 450 | Tyrosine Kinase | Moderate off-target activity |
Part 2: Unbiased Target Identification and Cellular Validation
While kinase profiling is excellent for confirming a hypothesis, it is inherently biased. To uncover all potential targets, including those we did not anticipate, an unbiased approach is essential. This is followed by direct confirmation of target engagement in a physiological context.
Strategy 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This powerful technique uses an immobilized version of the small molecule to "fish" for its binding partners directly from a complex cell lysate.[9][10][11] It is a discovery-oriented method that can identify novel and unexpected interactions.
Causality of Experimental Choice: AC-MS is a cornerstone of chemical biology for target deconvolution.[10][12] Its strength lies in its unbiased nature. By identifying proteins that physically associate with the compound, we generate a list of high-confidence candidates that can then be validated by orthogonal methods. A photo-affinity probe is often preferred as it allows for covalent crosslinking upon UV irradiation, creating a permanent link to the target and reducing the loss of weak binders during wash steps.[9]
Workflow: AC-MS for Target Identification
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Amino-4-fluoro-1H-indazol-3-ol Kinase Binding: A Technical Guide
Introduction
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1] Their role as key regulators of cellular signaling pathways makes them attractive for inhibitor development.[1] The compound 6-Amino-4-fluoro-1H-indazol-3-ol represents a scaffold with potential for the development of novel kinase inhibitors. Understanding its binding mechanism at an atomic level is crucial for optimizing its potency and selectivity. This in-depth technical guide provides a comprehensive workflow for the in silico modeling of this compound binding to kinase targets, designed for researchers, scientists, and drug development professionals.
This guide eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific process. We will delve into the causality behind each methodological choice, ensuring that the described protocols are not just a series of steps, but a self-validating system for robust and reproducible computational analysis.
I. Foundational Principles: Structure-Based and Ligand-Based Drug Design
The computational methodologies for designing and optimizing kinase inhibitors fall under two primary paradigms: structure-based drug design (SBDD) and ligand-based drug design (LBDD).[2]
-
Structure-Based Drug Design (SBDD): This approach leverages the three-dimensional structural information of the target protein to design and predict how a small molecule, or ligand, will bind.[2] Key SBDD methods include molecular docking, structure-based virtual screening (SBVS), and molecular dynamics (MD) simulations.[2]
-
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These rely on the knowledge of molecules that are known to interact with the target.[2] Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore generation fall under this category.[2][3]
This guide will primarily focus on SBDD, as it provides a more detailed, atomistic view of the binding interactions between this compound and its kinase targets.
Kinase Inhibitor Binding Modes
A critical consideration in kinase inhibitor design is the conformational state of the kinase. Kinase inhibitors are often categorized based on their binding mode to the active or inactive conformation of the enzyme.[2]
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase within the ATP-binding site.[2]
-
Type II inhibitors target the inactive "DFG-out" conformation, extending into an adjacent hydrophobic pocket.[2][4] This often leads to higher selectivity compared to Type I inhibitors.[2]
-
Type I½ inhibitors bind to the active ATP site but also extend into the back cavity, exhibiting features of both Type I and Type II inhibitors.[2]
-
Allosteric inhibitors (Types III and IV) bind to sites outside the ATP-binding pocket, inducing conformational changes that modulate kinase activity.[2]
The initial modeling steps for this compound should consider the possibility of it binding to different kinase conformations.
II. The In Silico Workflow: A Step-by-Step Guide
The following sections detail a comprehensive workflow for modeling the binding of this compound to a target kinase.
Workflow Overview
Caption: A high-level overview of the in silico modeling workflow.
A. Part 1: System Preparation
1. Target Kinase Structure Selection
The quality of the initial protein structure is paramount for the success of any SBDD project.
Protocol: Kinase Structure Selection
-
Primary Source: The RCSB Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[5]
-
Search Strategy: Search the PDB for the target kinase of interest. Prioritize structures with:
-
High resolution (ideally < 2.5 Å).
-
A co-crystallized ligand, preferably with a scaffold similar to this compound. This provides a validated binding pocket.
-
Minimal missing residues or atoms, particularly within the active site.
-
-
Handling Multiple Structures: If multiple structures are available, consider factors like the conformational state (DFG-in vs. DFG-out) and the presence of mutations.[4][6] It may be beneficial to perform docking against multiple conformations.
-
Homology Modeling: If no experimental structure is available, homology modeling can be used to generate a 3D model based on the sequence of the target kinase and the structure of a closely related, crystallized kinase.[5]
2. Protein Preparation
Raw PDB files require careful preparation to be suitable for molecular modeling.
Protocol: Protein Preparation using AutoDock Tools
-
Remove Unnecessary Molecules: Delete water molecules, ions, and any co-solvents or ligands not relevant to the binding study from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are often not resolved in X-ray crystal structures.[7]
-
Assign Charges: Assign partial charges to all atoms. Gasteiger charges are a common choice for initial docking studies.[7]
-
Define Atom Types: Assign AutoDock atom types to all atoms.[7]
-
Create PDBQT File: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[7]
3. Ligand Preparation
The 3D structure of this compound must also be prepared.
Protocol: Ligand Preparation
-
Generate 3D Coordinates: If starting from a 2D structure, use a program like Avogadro to generate a 3D conformation.[8]
-
Energy Minimization: Perform an initial energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94).
-
Assign Charges and Torsions: Assign partial charges (e.g., Gasteiger) and define the rotatable bonds (torsions) within the ligand.
-
Create PDBQT File: Save the prepared ligand in the PDBQT format.
B. Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is a powerful tool for virtual screening and for generating initial binding poses for further analysis.[2][3]
Protocol: Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box): A grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.[7] The box should be centered on the active site and large enough to encompass the entire binding pocket and allow for ligand flexibility.[7][9]
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[10]
-
Run Vina: Execute the AutoDock Vina program, providing the configuration file as input.[9]
-
Analyze Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[11] The pose with the lowest binding energy is typically considered the most favorable. Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to inspect the protein-ligand interactions.
Data Presentation: Docking Results
| Kinase Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | 1XYZ | -8.5 | Hinge: Met100, Gatekeeper: Thr120 |
| Kinase B | 2ABC | -7.9 | DFG-out pocket: Phe200 |
| Kinase C | 3DEF | -9.1 | Catalytic Lys: Lys50, Salt Bridge: Asp150 |
C. Part 3: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand.[12]
Protocol: Protein-Ligand Complex MD Simulation with GROMACS
-
System Building:
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).[13][14] The General AMBER Force Field (GAFF) is designed for compatibility with the AMBER protein force fields.[13][15] The CHARMM General Force Field (CGenFF) is compatible with the CHARMM biomolecular force fields.[13]
-
Ligand Parametrization: Generate topology and parameter files for this compound. This can be done using servers like the CGenFF server or tools like antechamber for GAFF.[13][16]
-
Complex Creation: Combine the protein and the top-ranked docked ligand pose into a single coordinate file.[16][17]
-
Solvation: Place the complex in a periodic box of water molecules.[17]
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.[17]
-
-
Simulation Stages:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.[18]
-
Equilibration (NVT and NPT): Equilibrate the system in two phases: first at constant volume and temperature (NVT ensemble) to stabilize the temperature, and then at constant pressure and temperature (NPT ensemble) to stabilize the density.[17][18]
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.[16]
-
MD Simulation Workflow
Caption: The sequential stages of a molecular dynamics simulation.
D. Part 4: Analysis of MD Trajectories
The output of an MD simulation is a trajectory file containing the coordinates of all atoms at different time points. This trajectory needs to be analyzed to extract meaningful information.
Key Analyses:
-
Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium.[19]
-
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein. High RMSF values in certain loops may indicate conformational changes upon ligand binding.[19]
-
Hydrogen Bond Analysis: Determines the occupancy of hydrogen bonds between the protein and the ligand throughout the simulation, highlighting stable interactions.
-
Interaction Energy: Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and individual protein residues to identify key binding contributions.[16]
E. Part 5: Binding Free Energy Calculations
While docking scores provide a rough estimate of binding affinity, more rigorous methods are needed for accurate predictions. Binding free energy calculations aim to provide a more quantitative measure of the strength of the protein-ligand interaction.
Common Methods:
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-state methods that calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
-
Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are alchemical free energy methods that are more computationally expensive but generally more accurate than MM/PBSA and MM/GBSA.[20] They involve gradually "transforming" the ligand into nothing in the bound and unbound states to calculate the free energy difference.[20][21]
III. Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. For instance, the stability of the RMSD in the MD simulation validates that the system has been properly equilibrated. The convergence of binding free energy calculations over time provides confidence in the predicted affinity. Furthermore, comparing the predicted binding mode with the known binding modes of similar inhibitors to the same or related kinases can provide an external layer of validation.
IV. Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound kinase binding. By following these detailed protocols and understanding the rationale behind each step, researchers can gain valuable insights into the molecular basis of its inhibitory activity. This knowledge is crucial for guiding the rational design of more potent and selective kinase inhibitors for therapeutic development.
V. References
-
Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at:
-
National Institutes of Health. Force fields for small molecules. Available at: [Link]
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. Available at:
-
GROMACS Tutorials. Available at:
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Available at:
-
Wikipedia. AMBER. Available at: [Link]
-
ChemRxiv. Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. Available at: [Link]
-
The Scripps Research Institute. Tutorial – AutoDock Vina. Available at:
-
MD Tutorials. Protein-Ligand Complex. Available at:
-
National Institutes of Health. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available at: [Link]
-
YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available at: [Link]
-
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]
-
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]
-
Shokat Lab. Modified AutoDock for accurate docking of protein kinase inhibitors. Available at:
-
Compchems. Building a protein membrane system using CHARMM-GUI. Available at: [Link]
-
Eagon Research Group. Vina Docking Tutorial. Available at:
-
ResearchGate. Molecular Dynamics Simulation Analysis of Protein-Ligand Complex... Available at: [Link]
-
BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. Available at: [Link]
-
GROMACS. Force fields in GROMACS. Available at: [Link]
-
GitLab. Computational BioPhysics Tutorials - 2025/2026. Available at: [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at:
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Available at:
-
Journal of Medicinal Chemistry. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Available at: [Link]
-
Docswiki. Calculating binding free energy using the FSA method. Available at:
-
RCSB PDB. 4KA3: Structure of MAP kinase in complex with a docking peptide. Available at: [Link]
-
Theoretical and Computational Biophysics Group. Membrane Proteins Tutorial (Introductory). Available at:
-
POGORELOV LAB - University of Illinois. 1 Basics of membrane-protein interactions using molecular dynamics with NAMD, VMD, and CHARMM-GUI Michael J. Hallock and Taras V. Available at:
-
YouTube. NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. Available at: [Link]
-
National Institutes of Health. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Available at: [Link]
-
YouTube. 1. Multicomponent Assembler: Overview. Available at: [Link]
-
Semantic Scholar. In silico 3D structure modeling and inhibitor binding studies of human male germ cell-associated kinase. Available at: [Link]
-
RSC Publishing. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available at: [Link]
-
Pharmacy Education. Molecular docking studies of tyrosine kinase inhibitors. Available at: [Link]
-
Frontiers. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Available at: [Link]
-
Ingenta Connect. Structure Selection for Protein Kinase Docking and Virtual Screening. Available at: [Link]
-
ChemRxiv. In silico insights: QSAR modeling of TBK1 kinase inhibitors for enhanced drug discovery. Available at: [Link]
-
ChemRxiv. Guided docking as a data generation approach facilitates structure-based machine learning on kinases. Available at: [Link]
-
The GROMACS tutorials!. Calculating free energy. Available at: [Link]
-
Scirp.org. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Available at: [Link]
-
YouTube. Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations. Available at: [Link]
-
ACS Publications. Accurate Binding Free Energy Method from End-State MD Simulations. Available at: [Link]
-
RCSB PDB. 2GPH: Docking motif interactions in the MAP kinase ERK2. Available at: [Link]
-
ACS Publications. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Available at: [Link]
-
MDPI. In Silico Screening of Multi-Domain Targeted Inhibitors for PTK6: A Strategy Integrating Drug Repurposing and Consensus Docking. Available at: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
Sources
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 4. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. indico4.twgrid.org [indico4.twgrid.org]
- 8. youtube.com [youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. eagonlab.github.io [eagonlab.github.io]
- 11. youtube.com [youtube.com]
- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]
- 15. AMBER - Wikipedia [en.wikipedia.org]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
Methodological & Application
Application Notes: A Framework for Characterizing Novel Kinase Inhibitors
Topic: Protocol for In Vitro Kinase Inhibition Assay of 6-Amino-4-fluoro-1H-indazol-3-ol
Introduction: The Indazole Scaffold and the Quest for Kinase Specificity
Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and within this landscape, the indazole core has emerged as a privileged scaffold.[4][5] Indazole derivatives are known to act as effective hinge-binding fragments in many kinase inhibitors, and strategic modifications, such as fluorination, can enhance metabolic stability and binding affinity.[4][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory activity of a novel compound, such as this compound. While specific kinase targets for this particular compound are not yet defined in publicly available literature, the protocols outlined herein provide a robust framework for determining its potency (IC50) and selectivity against a panel of kinases. We will focus on the ADP-Glo™ Kinase Assay, a versatile and widely adopted platform suitable for high-throughput screening and detailed kinetic analysis.[7][8][9]
Pillar 1: The Scientific Rationale — Choosing the Right Assay
Measuring kinase activity requires quantifying either the consumption of the ATP cofactor or the formation of the phosphorylated product.[10] While various methods exist, including radiometric assays and fluorescence resonance energy transfer (FRET)-based approaches, the ADP-Glo™ assay offers a universal, non-radioactive, and highly sensitive solution.[10][11][12]
The Principle of the ADP-Glo™ Kinase Assay:
The assay is a two-step, luminescence-based system that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[9][13] The luminescent signal is directly proportional to kinase activity.[7][8]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is allowed to proceed. Subsequently, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP. This is crucial for reducing background signal.[13]
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[8][13]
This design allows for the detection of kinase activity even at low ATP-to-ADP conversion rates, making it ideal for screening inhibitors and characterizing enzymes with varying activity levels.[7]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Pillar 2: The Protocol — A Self-Validating System
This protocol is designed to be a self-validating system. It incorporates essential steps for assay optimization and includes controls necessary to calculate the Z'-factor, a statistical measure of assay quality.[14][15]
Part A: Reagent Preparation and Optimization
Before determining the IC50 of an inhibitor, it is critical to optimize the assay conditions for the specific kinase of interest.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer might consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. However, this should be optimized for each kinase.
-
ATP: Prepare a concentrated stock solution of ATP (e.g., 10 mM) in water. The final ATP concentration in the assay should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
-
Substrate: Dissolve the specific peptide or protein substrate in the appropriate buffer.
-
Kinase: Dilute the recombinant kinase enzyme to a working concentration in kinase buffer.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Subsequent dilutions should be made in DMSO to create a serial dilution series.[17]
-
-
Enzyme Titration (Optimization):
-
To determine the optimal enzyme concentration, perform the kinase assay with a serial dilution of the kinase while keeping the ATP and substrate concentrations constant.
-
The goal is to find an enzyme concentration that results in approximately 10-30% ATP-to-ADP conversion within the linear range of the reaction.
-
Part B: Step-by-Step IC50 Determination Protocol
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the appropriate wells of the assay plate.
-
Include wells with DMSO only for "No Inhibition" (100% activity) and "No Enzyme" (background) controls.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase, substrate, and kinase buffer.
-
Add this mix to the wells containing the test compound and DMSO controls.
-
Prepare a separate mix without the kinase for the background control wells.
-
To initiate the reaction, add ATP to all wells. The final reaction volume is typically 5-10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear phase.
-
-
Reaction Termination and ATP Depletion:
-
Add an equal volume (e.g., 5-10 µL) of ADP-Glo™ Reagent to all wells.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[9]
-
-
Signal Generation and Detection:
-
Add a volume (e.g., 10-20 µL) of Kinase Detection Reagent to all wells.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[8]
-
Read the luminescence on a plate reader.
-
| Component | Recommended Final Concentration | Notes |
| Kinase | Titrated for 10-30% ATP conversion | Enzyme concentration is critical for assay sensitivity. |
| Substrate | At or above Km | Substrate depletion should be avoided.[1] |
| ATP | At or near Km | Crucial for detecting ATP-competitive inhibitors.[16] |
| Test Compound | 10-point dilution series (e.g., 10 µM to 0.5 nM) | A wide concentration range is needed for accurate IC50 determination.[18] |
| DMSO | ≤ 1% | High concentrations of DMSO can inhibit kinase activity.[1] |
Table 1: Recommended Reagent Concentrations for Kinase Inhibition Assay.
Caption: Workflow for IC50 Determination using the ADP-Glo™ Assay.
Pillar 3: Authoritative Grounding & Data Interpretation
Data Analysis
-
Normalization:
-
Average the signal from the "No Inhibition" (DMSO only) wells to define 100% kinase activity.
-
Average the signal from the "No Enzyme" wells to define 0% kinase activity (background).
-
Normalize the data for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_100% - Signal_Background))
-
-
IC50 Curve Fitting:
Assay Validation: The Z'-Factor
To ensure the quality and reliability of the screening data, the Z'-factor should be calculated for each assay plate.[20][21] This metric assesses the separation between the positive (no inhibition) and negative (background or maximum inhibition) controls.[14][22]
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., 100% activity).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., background).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[14][22] |
| 0 to 0.5 | Marginal assay; may require optimization.[22] |
| < 0 | Poor assay; not suitable for screening.[22] |
Table 2: Interpretation of Z'-Factor Values. An assay with a Z'-factor ≥ 0.5 is considered robust and reliable.[14][22]
Conclusion
This application note provides a detailed and scientifically grounded protocol for characterizing the inhibitory potential of this compound against any target kinase. By following this framework, which emphasizes assay optimization, robust controls, and rigorous data analysis, researchers can generate reliable and reproducible IC50 data. This information is the first critical step in evaluating the compound's potential as a selective kinase inhibitor and guiding further efforts in the drug discovery pipeline.[3]
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. [Link]
-
BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
DnaTube.com. (2010). LanthaScreen. [Link]
-
BMG Labtech. (2025). The Z prime value (Z´). [Link]
-
Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 6(3), 401-410. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
SignalChem. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
-
Kramer, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. [Link]
-
Jarmoskaite, I., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]
-
American Association for Cancer Research. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
Weisberg, E., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 551–556. [Link]
-
Angelini, A., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry, 62(21), 9699–9713. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 162-177. [Link]
-
Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25391-25429. [Link]
-
Weisberg, E., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. ACS Medicinal Chemistry Letters, 3(7), 551-556. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay [promega.jp]
- 8. eastport.cz [eastport.cz]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Note & Protocol Guide: Cell-Based Assay Development for the Characterization of 6-Amino-4-fluoro-1H-indazol-3-ol, a Novel Indazole Derivative
Authored by: A Senior Application Scientist
Abstract
The discovery and development of novel small molecules for therapeutic use is a cornerstone of modern medicine. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been successfully developed as potent kinase inhibitors for oncology and other indications.[1] This guide addresses the common challenge of initiating a cell-based assay development cascade for a novel, uncharacterized compound, using 6-Amino-4-fluoro-1H-indazol-3-ol as a representative example. Due to the absence of published biological data for this specific molecule[2], we present a logical, tiered approach for its initial characterization. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, beginning with broad phenotypic screens to establish biological activity, progressing to targeted assays to identify a putative mechanism of action, and culminating in pathway analysis to confirm cellular effects. Detailed, field-proven protocols for each stage are provided, alongside explanations of the scientific rationale behind experimental choices, ensuring a robust and self-validating workflow.
Introduction: The Challenge of the Unknown Target
The journey of a novel compound from chemical synthesis to a potential therapeutic agent is fraught with challenges, the first of which is often the identification of its biological target and mechanism of action. The compound this compound, a member of the indazole family, represents a common starting point in drug discovery. The indazole core is a key feature in many approved and investigational drugs that target protein kinases, enzymes that play a critical role in cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4]
Given the prevalence of the indazole scaffold in kinase inhibitors[1], a logical starting hypothesis is that this compound may exert its effects through the inhibition of one or more kinases. This application note, therefore, outlines a systematic approach to test this hypothesis, beginning with broad assessments of cellular viability and progressing to more specific, mechanistic assays. This tiered strategy ensures an efficient use of resources, building a body of evidence from general biological effect to a specific molecular interaction.
A Tiered Strategy for Characterization
A successful and efficient characterization of a novel compound follows a logical progression from broad, high-throughput screening to more complex, lower-throughput mechanistic studies. This workflow is designed to first confirm biological activity, then to narrow down the potential target class, and finally to elucidate the specific cellular pathway being modulated.
Figure 1. Tiered Workflow for Novel Compound Characterization. A logical progression from broad phenotypic screening to specific mechanistic studies.
Tier 1: Primary Screening - Assessing General Cellular Effects
The initial step is to determine if this compound has any effect on cell viability or proliferation. These assays are crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key parameters for guiding subsequent experiments.[5][6]
Cell Viability Assays
Cell viability assays measure parameters indicative of metabolically active, healthy cells.[5] A reduction in signal suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
-
MTT/Resazurin Assays: These are colorimetric assays where a substrate is converted by mitochondrial dehydrogenases in living cells into a colored product.[7] They are cost-effective and simple to perform.
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[8] They are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.[8]
Protocol 1: Cell Viability Assessment using CellTiter-Glo® 2.0
This protocol is designed for a 96-well plate format but can be scaled for 384- or 1536-well plates.[8]
Materials:
-
Cell line of interest (e.g., A549 lung cancer cell line, K562 chronic myeloid leukemia cell line[1])
-
Complete cell culture medium
-
This compound, dissolved in DMSO to a 10 mM stock solution
-
96-well flat, clear-bottom, white-walled plates
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours (the incubation time should be optimized based on the cell line's doubling time).
-
-
Assay Execution:
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits the biological process by 50%. |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of its effect. |
Tier 2: Target Class Identification - The Kinase Inhibition Hypothesis
Assuming the primary screen reveals biological activity, the next step is to investigate the hypothesis that this compound is a kinase inhibitor. This can be approached through both biochemical and cell-based assays.
Biochemical Kinase Profiling
Biochemical assays using purified enzymes are a direct way to screen for inhibitors.[3] Luminescence-based assays that measure ATP consumption or ADP production are widely used for their simplicity and high-throughput compatibility.[9][10]
-
ADP-Glo™ Kinase Assay: This assay measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity, so an inhibitor will cause a decrease in signal.[9][11] This format is often more sensitive than ATP-depletion assays.[9]
Figure 2. Principle of the ADP-Glo™ Kinase Assay. A luminescent assay where the signal is directly proportional to kinase activity.
Protocol 2: General Protocol for Biochemical Kinase Screening using ADP-Glo™
This protocol provides a general framework. Specific buffer conditions, enzyme, and substrate concentrations must be optimized for each kinase.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume, white plates
-
Plate reader with luminescence detection
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase, substrate, and assay buffer.
-
Add a small volume (e.g., 1 µL) of this compound at various concentrations (or a known inhibitor as a positive control, and DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding ATP (final concentration typically at or near the Km for the specific kinase). The total reaction volume is typically 5-10 µL.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence.
-
Data Analysis:
-
The data is analyzed similarly to the cell viability assay, with the luminescent signal being proportional to kinase activity. An inhibitor will reduce the signal. The IC50 can be determined by plotting percent inhibition versus log concentration.
Cell-Based Target Engagement
While biochemical assays are excellent for identifying direct inhibitors, cell-based assays are necessary to confirm that the compound can enter cells and engage its target in a physiological context.[12][13] Assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can be used to quantify compound binding to a specific kinase target in living cells.
Tier 3: Mechanism of Action & Pathway Analysis
Once a putative kinase target is identified and confirmed, the next step is to investigate the downstream consequences of its inhibition in the cell. This involves analyzing the phosphorylation status of key proteins within the relevant signaling pathway.[4]
Western Blotting for Pathway Analysis
Western blotting is a fundamental technique for analyzing protein expression and post-translational modifications, such as phosphorylation. By using phospho-specific antibodies, one can determine if treatment with this compound leads to a decrease in the phosphorylation of the target kinase's downstream substrates.[14]
Protocol 3: Western Blotting for Phospho-Protein Analysis
Materials:
-
Cell line with the active pathway of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target and downstream substrates)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (centered around the IC50 from the viability assay) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.[16]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized phospho-protein levels across different treatment conditions to determine the effect of the compound.
Assay Validation and Quality Control
For any assay, especially those intended for high-throughput screening, it is critical to assess its quality and robustness. The Z'-factor is a statistical parameter used for this purpose.[17]
Z'-Factor Calculation
The Z'-factor provides a measure of the separation between the positive and negative controls in an assay.[18][19]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Interpretation of Z'-Factor: [20]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
An acceptable Z'-factor (typically > 0.5) indicates that the assay is robust and can reliably distinguish between hits and non-hits.[20][21]
Conclusion
The development of cell-based assays for a novel compound with an unknown target, such as this compound, requires a systematic and logical approach. By employing a tiered strategy that begins with broad phenotypic screening, followed by hypothesis-driven investigation into a likely target class, and culminating in mechanistic pathway analysis, researchers can efficiently build a comprehensive profile of the compound's biological activity. The protocols and principles outlined in this guide provide a robust framework for the initial characterization of novel small molecules, paving the way for further preclinical development.
References
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
- National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- RSC Publishing. (n.d.). Fluorescence assay for alkaline phosphatase based on ATP hydrolysis-triggered dissociation of cerium coordination polymer nanoparticles.
- BPS Bioscience. (n.d.). Luminescent Assay Kits.
- Creative Diagnostics. (n.d.). Kinase Activity Assay.
- Reaction Biology. (n.d.). Phosphatase Assay Service | Drug Testing.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
- Assay Quality Control. (n.d.). Z-Factor Calculator - Free Online Tool.
- National Institutes of Health. (n.d.). Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC.
- PubMed. (n.d.). Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity.
- NOVA. (n.d.). Luciferase Luminescence Assays.
- Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from BIT 479/579 High-throughput Discovery website.
- Reaction Biology. (n.d.). Spotlight: Cell-based kinase assay formats.
- Reaction Biology. (n.d.). Spotlight: Activity-Based Kinase Assay Formats.
- PubMed. (n.d.). Fluorescent assay for alkaline phosphatase activity based on graphene oxide integrating with λ exonuclease.
- PubMed. (n.d.). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels.
- PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- BMG LABTECH. (n.d.). The Z prime value (Z´).
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- Abcam. (n.d.). Western blot protocol.
- National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery - PMC.
- Proteintech Group. (n.d.). Western Blot Protocol.
- National Institutes of Health. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC.
- PubMed. (n.d.). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.
- BioIVT. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- Abcam. (n.d.). Protease and phoshatase inhibitor cocktails.
- Creative Biolabs. (n.d.). Western Blot Protocol.
- Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol.
- PubChem. (n.d.). This compound (C7H6FN3O).
- BLDpharm. (n.d.). 885522-68-9|6-Amino-4-fluoro-1H-indazole-3-carboxylic acid.
- Thermo Fisher Scientific. (n.d.). Protease and Phosphatase Inhibitors.
- Sigma-Aldrich. (n.d.). Phosphatase Inhibitor Cocktail.
- Biocompare. (n.d.). Phosphatase Inhibitors.
- ChemicalBook. (n.d.). 6-AMINO-3-CHLORO-4-FLUORO (1H)INDAZOLE | 885520-15-0.
- AChemBlock. (n.d.). 6-Amino-4-fluoro-3-methyl-1H-indazole 97% | CAS: 1363382-44-8.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-Amino-4,6-difluoro-1H-indazole.
- National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. punnettsquare.org [punnettsquare.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 6-Amino-4-fluoro-1H-indazol-3-ol
Abstract
This document provides a comprehensive guide for the utilization of 6-Amino-4-fluoro-1H-indazol-3-ol in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in numerous clinically approved and investigational kinase inhibitors.[1][2][3] This application note details the scientific rationale, step-by-step protocols for a robust fluorescence-based assay, data analysis, and a rigorous hit validation workflow. The methodologies described herein are designed to ensure scientific integrity, minimize false positives, and provide a clear path from primary screen to validated hit.
Introduction: The Rationale for Screening this compound
The indazole ring system is a cornerstone of modern kinase inhibitor design.[2][3] Its bicyclic structure serves as an effective bioisostere for the native purine ring of ATP, enabling compounds to competitively bind within the highly conserved ATP-binding pocket of protein kinases.[4] Marketed drugs like Pazopanib and Entrectinib feature this core scaffold, highlighting its clinical significance.[2]
This compound is a functionalized indazole derivative. The key substitutions—an amino group, a fluorine atom, and a hydroxyl group—provide critical vectors for chemical modification and potential hydrogen bonding interactions within a kinase active site.
-
Amino Group (Position 6): Acts as a hydrogen bond donor and a key site for synthetic elaboration to explore structure-activity relationships (SAR).
-
Fluorine Atom (Position 4): Can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability and pharmacokinetic properties.
-
Hydroxyl Group (Position 3): The tautomeric equilibrium of the 3-hydroxyindazole moiety allows it to act as both a hydrogen bond donor and acceptor, mimicking the interactions of the adenine portion of ATP.
Given these structural features, this compound represents a valuable starting point for identifying novel modulators of the human kinome. This guide outlines a robust HTS workflow to assess its potential.
The HTS Workflow: From Primary Screen to Confirmed Hit
A successful HTS campaign is a multi-step process designed to systematically identify and validate true hits while eliminating artifacts.[5][6] Our proposed workflow ensures that resources are focused on the most promising compounds.
Figure 1: A comprehensive HTS workflow for hit identification and validation.
Primary Assay Protocol: Fluorescence-Based Kinase Activity Assay
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, scalability, and compatibility with automation.[7][8] This protocol describes a universal ADP-detection assay, which measures kinase activity by quantifying the amount of ADP produced. This format is broadly applicable to most kinases without the need for target-specific antibodies.[9]
Principle of the Assay
The assay quantifies kinase activity by measuring the production of ADP, a universal product of kinase-catalyzed phosphorylation. In the presence of an inhibitor like this compound, kinase activity is reduced, leading to lower ADP production and a corresponding change in the fluorescent signal.
Figure 2: Principle of the ADP-based fluorescence kinase assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial | Test Compound |
| Recombinant Human Kinase (e.g., PLK4) | Commercial | Biological Target |
| Kinase Substrate (Peptide) | Commercial | Phosphate Acceptor |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | Phosphate Donor |
| Staurosporine | Sigma-Aldrich | Positive Control (Pan-Kinase Inhibitor) |
| DMSO (Anhydrous, ≥99.9%) | Sigma-Aldrich | Compound Solvent |
| Kinase Assay Buffer (e.g., HEPES-based) | Boston BioProducts | Reaction Buffer |
| ADP-Glo™ Kinase Assay Kit | Promega | ADP Detection Reagents |
| 384-well, low-volume, white plates | Corning | Assay Plates |
Step-by-Step Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create source plates.
-
Using an acoustic liquid handler (e.g., Echo®), dispense 20 nL of compound solution into the assay plate wells. This results in a 10 µM final concentration in 0.1% DMSO.
-
Dispense 20 nL of DMSO into control wells (Maximum and Minimum activity).
-
Dispense 20 nL of Staurosporine (1 mM stock) into Minimum activity (positive control) wells for a final concentration of 1 µM.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X Kinase/Substrate mixture in Kinase Assay Buffer. The final concentration of the kinase should be determined empirically during assay development to ensure the reaction is in the linear range.
-
Add 10 µL of the 2X Kinase/Substrate mixture to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.[4]
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction does not exceed 20-30% substrate turnover.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a compatible plate reader (e.g., PHERAstar).
-
Data Analysis and Quality Control
Calculation of Percent Inhibition
The activity of this compound is determined by calculating the percent inhibition relative to control wells on the same plate.
Percent Inhibition (%) = 100 * ( 1 - ( SignalTest Compound - SignalMin ) / ( SignalMax - SignalMin ) )
-
SignalTest Compound: Signal from wells containing the test compound.
-
SignalMax: Average signal from wells with DMSO only (maximum kinase activity).
-
SignalMin: Average signal from wells with Staurosporine (minimum kinase activity).
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[10] It measures the separation between the high and low control signals, and an assay is considered robust for HTS when the Z'-factor is consistently ≥ 0.5.[11][12][13]
Z' = 1 - ( 3σMax + 3σMin ) / | µMax - µMin |
-
µMax / σMax: Mean and standard deviation of the maximum signal controls.
-
µMin / σMin: Mean and standard deviation of the minimum signal controls.
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5 | Ensures a sufficient signal window and low data variability for hit identification.[6][13] |
| Signal-to-Background | ≥ 5 | Indicates a clear distinction between the inhibited and uninhibited assay signals. |
| CV of Controls | < 15% | Demonstrates the precision and reproducibility of the assay measurements. |
Hit Confirmation and Triage
A compound identified as a "hit" in the primary screen requires rigorous follow-up to confirm its activity and rule out artifacts.[14][15] This process is critical to avoid wasting resources on false positives.[16]
Dose-Response Confirmation
Primary hits should be re-tested in a 10-point, 3-fold serial dilution format to determine their potency (IC50). This confirms the activity and establishes a preliminary SAR.
Counter-Screening for Assay Interference
False positives can arise from compounds that interfere with the assay technology itself, rather than the biological target.[16][17] A critical counter-screen for this protocol involves testing the compounds against the luciferase-based detection system in the absence of the kinase.
-
Protocol: Run the assay protocol as described, but replace the kinase enzyme with buffer. Active compounds in this format directly inhibit or activate the luciferase/luciferin reaction and should be flagged as artifacts. Compounds that are inherently fluorescent or absorb light at the assay wavelength can also be identified by pre-reading plates before adding detection reagents.[18]
Orthogonal Assay Validation
To ensure the observed activity is not specific to one assay format, hits should be validated using an orthogonal method that has a different readout technology.[14] For a kinase inhibitor, an excellent orthogonal assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay. This directly measures the displacement of a fluorescent tracer from the kinase ATP pocket, confirming physical interaction.[19][20]
Conclusion
This compound is a promising scaffold for kinase inhibitor discovery. By employing the robust, multi-stage HTS workflow detailed in this application note, researchers can effectively screen this compound, identify genuine hits, and eliminate common screening artifacts. The provided protocols for a fluorescence-based primary assay, coupled with a stringent data analysis and hit validation cascade, offer a reliable and efficient pathway to discover novel and potent kinase modulators for further development in drug discovery programs.
References
-
ResearchGate. (2014). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved January 18, 2026, from [Link]
-
The International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2005). High-throughput Assays for Promiscuous Inhibitors. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). High-throughput assays for promiscuous inhibitors. PubMed. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PubMed. Retrieved January 18, 2026, from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 18, 2026, from [Link]
-
BellBrook Labs. (n.d.). What Is the Best Kinase Assay? Retrieved January 18, 2026, from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved January 18, 2026, from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 18, 2026, from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2015). Fluorescence detection techniques for protein kinase assay. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. PubMed. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed. Retrieved January 18, 2026, from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved January 18, 2026, from [Link]
-
Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved January 18, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. PubMed. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Retrieved January 18, 2026, from [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved January 18, 2026, from [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved January 18, 2026, from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved January 18, 2026, from [Link]
-
Wiley Online Library. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PubMed Central. Retrieved January 18, 2026, from [Link]
-
Scientist Live. (2026). SwiftFluo TR-FRET kinase kits by Sino Biological. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. pelagobio.com [pelagobio.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. scientistlive.com [scientistlive.com]
Application Notes and Protocols: Preclinical Evaluation of 6-Amino-4-fluoro-1H-indazol-3-ol in Oncology
For: Researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved anti-cancer drugs, including axitinib, pazopanib, and niraparib.[1] These compounds predominantly function as protein kinase inhibitors, targeting critical signaling pathways that drive tumor proliferation, angiogenesis, and survival.[1][2] Indazole derivatives have demonstrated a wide range of pharmacological activities, and their structural modifications offer a promising avenue for developing novel anti-tumor agents to overcome challenges like drug resistance.[3][4]
This document outlines a comprehensive experimental workflow for the initial preclinical evaluation of 6-Amino-4-fluoro-1H-indazol-3-ol , a novel indazole derivative. While specific data for this compound is not yet publicly available[5], its structural features—notably the fluorine at position 4 and the amino group at position 6—suggest a strong potential for kinase inhibitory activity, a common mechanism for this class of compounds.[1] Studies on related 1H-indazol-3-amine derivatives have shown that substitutions on the indazole ring can significantly influence anti-cancer potency and selectivity.[1][6]
The following protocols are designed to systematically assess the compound's effect on cancer cell viability, its mechanism of action, and its preliminary target pathway engagement.
Phase 1: Foundational Viability and Proliferation Screening
The initial objective is to determine the compound's general anti-proliferative activity across a panel of clinically relevant cancer cell lines and to establish its dose-response relationship.
Scientific Rationale
A cell viability assay is the cornerstone of in vitro anti-cancer drug screening. It provides the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. By screening against a diverse panel of cell lines (e.g., representing lung, breast, and colon cancers), we can identify potential tumor types for which this compound may be most effective.[7] The MTT assay is a reliable, colorimetric method based on the metabolic activity of viable cells.
Experimental Workflow: Initial Screening
Caption: Workflow for determining compound IC50 via MTT assay.
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HCT116 | Colorectal Carcinoma | 5.2 |
| K562 | Chronic Myeloid Leukemia | 2.1 |
| HEK293 | Normal Kidney (Control) | > 50 |
This table presents hypothetical data to illustrate expected results. The higher IC50 in the non-cancerous HEK293 cell line would suggest some level of cancer cell selectivity.[8]
Phase 2: Elucidating the Mechanism of Action
Once anti-proliferative activity is confirmed, the next critical step is to understand how the compound is inhibiting cell growth. For indazole derivatives, this often involves the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[8][9]
Scientific Rationale
Apoptosis is a key mechanism for eliminating cancerous cells. Many kinase inhibitors exert their effect by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for quantifying apoptotic and necrotic cells. Cell cycle analysis, also performed via flow cytometry, reveals if the compound causes cells to arrest at a specific phase (G1, S, or G2/M), preventing them from completing division.
Investigative Workflow: Apoptosis and Cell Cycle
Caption: Parallel workflows for apoptosis and cell cycle analysis.
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
-
Treatment: Seed the most sensitive cell line (e.g., K562) in 6-well plates. Treat with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Protocol 3: Cell Cycle Analysis
-
Treatment: Treat cells as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| Compound (IC50) | 45% | 25% | 30% |
| Compound (2x IC50) | 30% | 15% | 55% |
This hypothetical data suggests the compound induces a G2/M phase arrest in a dose-dependent manner.
Phase 3: Preliminary Target Pathway Investigation
Based on the extensive literature on indazole derivatives as kinase inhibitors, a logical final step in this initial evaluation is to probe for effects on common oncogenic signaling pathways.[1]
Scientific Rationale
Western blotting allows for the semi-quantitative analysis of specific protein levels. By examining key proteins, we can infer the compound's impact on upstream signaling. For instance, many kinase inhibitors affect the phosphorylation status of proteins in pathways like MAPK/ERK or PI3K/Akt. Furthermore, observing changes in proteins directly involved in apoptosis (Caspase-3, PARP, Bcl-2 family) can corroborate flow cytometry data.[7][9]
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Suggested initial targets:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.[8]
-
Cell Cycle Markers: Cyclin B1, p-Cdc2.
-
Signaling Pathway Markers: p-ERK, ERK, p-Akt, Akt.
-
Loading Control: GAPDH or β-actin.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This structured workflow provides a robust framework for the initial characterization of this compound. The data generated from these experiments—IC50 values, mechanism of cell death and/or growth arrest, and preliminary pathway modulation—will form a strong foundation for subsequent investigations. Positive results would justify more advanced studies, including:
-
Kinase Profiling Assays: To identify the specific kinase(s) inhibited by the compound.
-
In Vivo Efficacy Studies: Using xenograft or patient-derived xenograft (PDX) models to assess anti-tumor activity in a living system.[7][9]
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogs for improved potency and selectivity.
By systematically applying these validated protocols, researchers can efficiently determine the therapeutic potential of this novel indazole derivative and guide its journey through the drug discovery pipeline.
References
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21557-21583. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15907-15915. [Link]
-
Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1235-1245. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Recent Advances in the Development of Indazole-based Anticancer Agents. ChemistrySelect, 7(1). [Link]
-
Ghaffari, M., & Ghasemi, J. B. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wang, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. [Link]
-
Cui, J., et al. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 6. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Framework for Assessing the Metabolic Stability of 6-Amino-4-fluoro-1H-indazol-3-ol in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the body. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore a cornerstone of modern drug development, enabling a "fail fast, fail cheap" paradigm that prioritizes candidates with favorable properties.[1][2] The liver is the principal site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum.[3]
This document provides a comprehensive protocol for evaluating the metabolic stability of 6-Amino-4-fluoro-1H-indazol-3-ol, a novel heterocyclic compound with therapeutic potential. The protocol utilizes a well-established in vitro model: human liver microsomes (HLMs). HLMs are subcellular fractions rich in Phase I metabolic enzymes, particularly CYPs, offering a robust and cost-effective system for determining a compound's intrinsic clearance.[3][4] Understanding the metabolic vulnerability of this compound is essential for predicting its in vivo behavior and guiding further medicinal chemistry efforts. This protocol is designed to be a self-validating system, incorporating necessary controls and clear data analysis pathways, in line with recommendations from regulatory bodies like the FDA.[5][6][7][8]
Principle of the Human Liver Microsomal Stability Assay
The core principle of this assay is to measure the rate of disappearance of the parent compound, this compound, over time when incubated with metabolically active HLMs. The reaction is initiated by the addition of a crucial cofactor, NADPH, which is required for the catalytic activity of CYP enzymes.[3][9] By quantifying the concentration of the test compound at various time points, we can determine its rate of metabolism.
This rate, when normalized to the amount of microsomal protein used, provides the intrinsic clearance (Clint), a fundamental parameter representing the liver's inherent ability to metabolize a drug.[4] A high Clint value suggests rapid metabolism and likely poor stability in vivo, whereas a low Clint indicates greater stability. This information allows for the rank-ordering of compounds based on their metabolic liability.[9]
The workflow for this assay is systematically designed to ensure reproducibility and accuracy.
Caption: Experimental workflow for the HLM metabolic stability assay.
Hypothetical Metabolic Pathway of this compound
While the specific metabolic fate of this compound must be determined experimentally, we can postulate potential biotransformations based on its chemical structure and known metabolic reactions of similar indazole and fluoroaniline moieties.[10][11][12] The primary sites of metabolic attack are likely the aromatic rings and the amino group. Potential Phase I reactions could include hydroxylation, oxidation, and deamination, primarily catalyzed by CYP enzymes. Subsequent Phase II reactions could involve glucuronidation or sulfation of hydroxylated metabolites.
Caption: Hypothetical metabolic pathways for this compound.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to allow for medium-throughput screening.[13]
Materials and Reagents
-
Test Compound: this compound (stock at 10 mM in DMSO)
-
Human Liver Microsomes (HLM): Pooled, mixed gender (e.g., from XenoTech, cat. no. H0610), stored at -80°C.[9]
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl2 in dH2O.
-
Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate.
-
-
Positive Controls:
-
Midazolam (high clearance compound, CYP3A4 substrate)
-
Dextromethorphan (moderate clearance compound, CYP2D6 substrate)[9]
-
-
Internal Standard (IS): A structurally similar, stable compound not found in the matrix (e.g., a deuterated analog or a stable compound with similar ionization properties).
-
Quenching Solution: Acetonitrile (ACN) containing the internal standard at a fixed concentration (e.g., 100 nM).
-
Instrumentation:
-
Incubator (37°C)
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)
-
Experimental Procedure
-
Preparation of Incubation Mixture (Master Mix):
-
Thaw HLMs on ice.
-
On the day of the experiment, prepare a master mix of HLM and phosphate buffer. For a final protein concentration of 0.5 mg/mL, dilute the HLM stock (typically 20 mg/mL) in cold phosphate buffer. Keep on ice.
-
-
Compound Preparation:
-
Prepare intermediate dilutions of the test compound and positive controls from the 10 mM DMSO stock to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.[9]
-
-
Incubation:
-
Dispense the HLM/buffer master mix into the wells of a 96-well plate.
-
Add the test compound/controls to their respective wells. Include a "minus cofactor" control for each compound, where the NADPH system will be replaced with buffer to assess non-enzymatic degradation.[3]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls). The time of addition is T=0.
-
-
Time Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate an aliquot from the incubation wells.[3]
-
Immediately transfer the aliquot to a separate 96-well plate containing the cold ACN/Internal Standard quenching solution. The ratio of quenching solution to sample should be at least 3:1 (v/v) to ensure complete protein precipitation and reaction termination.[13]
-
-
Sample Processing for Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analytical Method
The quantification of this compound requires a sensitive and specific analytical method. Given its polar nature, Hydrophilic Interaction Chromatography (HILIC) may be suitable, though a well-optimized reversed-phase method can also be effective.[14]
-
LC System:
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) or a HILIC column.[15]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to ensure separation from potential metabolites and matrix components.
-
Injection Volume: 5-10 µL
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific parent-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.
-
Data Analysis and Interpretation
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Calculate Percent Remaining:
-
Percent Remaining (%) = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Degradation Rate:
-
Plot the natural logarithm (ln) of the Percent Remaining against the incubation time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Slope = -k
-
-
Calculate Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)
-
Table 1: Hypothetical Metabolic Stability Data
| Compound | t½ (min) | Clint (µL/min/mg protein) | Stability Classification |
| Midazolam (Control) | 5.2 | 133.3 | High Clearance / Low Stability |
| Dextromethorphan (Control) | 25.5 | 27.2 | Moderate Clearance / Stability |
| This compound | 48.1 | 14.4 | Low-to-Moderate Clearance / Moderate Stability |
| "Minus Cofactor" Control | >120 | <5.8 | Stable (No Degradation) |
Interpretation: In this hypothetical example, this compound exhibits moderate metabolic stability, superior to the high-clearance control Midazolam. The lack of degradation in the "minus cofactor" control confirms that the observed disappearance is due to NADPH-dependent enzymatic activity. This result would suggest that the compound is not a metabolic liability and warrants further investigation.
Conclusion
This application note provides a robust and detailed protocol for assessing the metabolic stability of this compound using human liver microsomes. The early, data-driven evaluation of a compound's metabolic profile is indispensable in modern drug discovery.[7] By following this protocol, researchers can generate reliable intrinsic clearance data, enabling informed decisions to advance the most promising candidates and ultimately increase the efficiency and success rate of the drug development pipeline.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Cyprotex | Evotec. (n.d.). Microsomal Stability. [Link]
-
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
ResearchGate. (n.d.). (A) The major metabolizing enzymes involved in the metabolism and (B) major route of drug excretion of the imidazole-containing USFDA-approved drugs. [Link]
-
PubMed Central. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [Link]
-
ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. [Link]
-
ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
-
PubMed. (2011, May 1). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. bioivt.com [bioivt.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. mercell.com [mercell.com]
- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of 6-Amino-4-fluoro-1H-indazol-3-ol Stock Solutions
Abstract
This document provides a detailed guide for the preparation, handling, and storage of stock solutions of 6-Amino-4-fluoro-1H-indazol-3-ol, a heterocyclic compound of interest in drug discovery and development. Due to the limited availability of public data on its physicochemical properties, this guide emphasizes a systematic approach to solvent selection and solubility determination. The protocols herein are designed to ensure the integrity, accuracy, and stability of the resulting stock solutions, adhering to Good Laboratory Practices (GLP).
Introduction: The Significance of Indazoles and Stock Solution Integrity
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms and amino groups, as in this compound, can significantly modulate a molecule's properties, including lipophilicity, metabolic stability, and target binding affinity.
Accurate and reproducible biological and chemical assays are critically dependent on the quality of the compound stock solutions. Improperly prepared solutions can lead to errors in concentration, compound degradation, or precipitation, ultimately compromising experimental results. This application note provides a robust framework for preparing high-quality stock solutions of this compound, ensuring consistency and reliability in downstream applications.
Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's properties is foundational to developing a reliable preparation protocol.
Structural Information
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃O | [1] |
| Molecular Weight | 167.14 g/mol | Inferred from Formula |
| Structure | ||
| This compound |
A 2D representation of the chemical structure of this compound.
Predicted Properties
While experimental data is scarce, computational predictions offer initial guidance.
| Property | Predicted Value | Source |
| XlogP | 0.6 | [1] |
| pKa | Data not readily available |
The predicted XlogP suggests moderate lipophilicity, indicating that while it may have some aqueous solubility, organic solvents will likely be required for higher concentrations.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 6-amino-4-fluoro-3-methyl-1H-indazole and 1H-Indazol-5-amine, suggest the following precautions.[2][3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Engineering Controls: Handle the solid compound and concentrated solutions in a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[2][3]
Protocol: Preparation of Stock Solutions
This protocol follows a systematic, two-phase approach: first, determining an appropriate solvent system through small-scale solubility testing, and second, preparing the bulk stock solution.
Materials and Equipment
-
This compound (solid)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer and/or sonicator
-
Solvents (e.g., DMSO, DMF, Ethanol, Methanol, sterile water)
-
Cryo-vials or other appropriate storage containers
Phase 1: Solubility Determination Workflow
The goal of this phase is to identify a suitable solvent that can dissolve the compound at the desired concentration. A common target for a primary stock solution in drug discovery is 10 mM.
Sources
Application Note: A Robust HPLC Method for Purity Assessment of 6-Amino-4-fluoro-1H-indazol-3-ol
Introduction
6-Amino-4-fluoro-1H-indazol-3-ol is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities and degradation products.
The developed method leverages a C18 stationary phase to effectively retain the polar aromatic analyte and a gradient elution with a phosphate buffer and acetonitrile mobile phase to achieve optimal separation.[1][2][3] The rationale behind the method development is grounded in the physicochemical properties of the analyte, which possesses both polar (amino, hydroxyl) and non-polar (fluorinated indazole ring) characteristics. A photodiode array (PDA) detector is employed for detection, enabling not only quantification but also peak purity analysis to ensure the homogeneity of the main component peak.[4][5][6] This method is designed to be compliant with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11]
Method Development and Rationale
The development of this HPLC method was guided by a systematic approach to achieve a balance between resolution, analysis time, and robustness.[12]
Column Selection
A C18 column was selected as the stationary phase due to its versatility and proven efficacy in retaining a wide range of compounds, including those with moderate polarity like this compound.[13][14][15] The hydrophobic C18 chains interact with the indazole ring system, while the polar mobile phase allows for the elution of the compound. A column with a particle size of 3.5 µm and dimensions of 150 mm x 4.6 mm was chosen to provide a good balance between efficiency and backpressure.[15]
Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving the desired separation.[16][17][18] A mixture of an aqueous buffer and an organic modifier was chosen.
-
Aqueous Phase: A 20 mM potassium phosphate buffer was selected to maintain a consistent pH throughout the analysis. The pH was adjusted to 3.0 with phosphoric acid. This acidic pH is crucial for protonating the amino group of the analyte, which can improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase.[18][19]
-
Organic Modifier: Acetonitrile was chosen as the organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.[16]
-
Gradient Elution: A gradient elution was employed to ensure the timely elution of any potential impurities with a wide range of polarities.[12] The gradient starts with a lower percentage of acetonitrile to retain the main analyte and any polar impurities, and the percentage is gradually increased to elute less polar impurities.
Detector Selection and Wavelength
A Photodiode Array (PDA) detector was selected for this method.[5][6] The PDA detector offers several advantages:
-
Simultaneous Multi-Wavelength Detection: It allows for the monitoring of the chromatogram at multiple wavelengths, which is useful for detecting impurities that may have different UV maxima than the main compound.[20]
-
Spectral Information: The PDA detector provides the UV spectrum of each peak, which can be used for peak identification and, crucially, for peak purity analysis.[4][21] This is a powerful tool to confirm that the main peak is not co-eluting with any impurities.[4][20]
The detection wavelength was set at the UV maximum of this compound, which was experimentally determined to be approximately 285 nm.
Experimental Protocol
This section provides a detailed, step-by-step methodology for performing the purity analysis.
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (85%) (AR grade)
-
Water (HPLC grade)
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH 3.0 adjusted with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 285 nm |
| Data Acquisition | Full spectral data from 200-400 nm |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the this compound peak is ≤ 1.5.
-
Theoretical plates for the this compound peak is ≥ 2000.
-
Relative standard deviation (RSD) of the peak area for five replicate injections is ≤ 2.0%.
Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram of the sample solution, excluding the solvent front.
-
Calculate the percentage purity of the this compound sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Peak Purity Analysis: Utilize the PDA software to perform a peak purity analysis on the main peak in the sample chromatogram.[4][21] A purity angle that is less than the purity threshold indicates that the peak is spectrally homogeneous and free from co-eluting impurities.
Method Validation
This analytical method should be validated in accordance with ICH Q2(R2) guidelines.[7][22] The validation parameters should include:
-
Specificity: Demonstrate that the method is able to separate the main analyte from potential impurities and degradation products. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters such as mobile phase pH, column temperature, and flow rate.
Workflow Diagram
Sources
- 1. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 6. labcompare.com [labcompare.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. fda.gov [fda.gov]
- 10. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 14. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 15. labtech.tn [labtech.tn]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. mastelf.com [mastelf.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. chromacademy.com [chromacademy.com]
- 20. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. database.ich.org [database.ich.org]
Application Notes: Leveraging 6-Amino-4-fluoro-1H-indazol-3-ol in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2][3] Within the vast landscape of fragment libraries, the indazole scaffold has emerged as a "privileged" core structure in medicinal chemistry.[4][5][6][7] Its rigid, bicyclic aromatic system is synthetically tractable and adept at forming key hydrogen bonding interactions, making it a cornerstone in the design of numerous biologically active compounds, including potent kinase inhibitors.[4][8]
This application note focuses on a specifically substituted fragment, 6-Amino-4-fluoro-1H-indazol-3-ol , and outlines its strategic application in FBDD campaigns. While direct literature on this exact molecule is limited, its design incorporates three key features that make it a highly valuable starting point for a drug discovery program.
-
The 1H-Indazol-3-ol Core: This core acts as a versatile pharmacophore, capable of engaging with target proteins through multiple hydrogen bonds. The hydroxyl group at the 3-position and the pyrazole-like nitrogens can serve as both hydrogen bond donors and acceptors.[9]
-
The 6-Amino Group: This functional group provides a crucial "vector" for synthetic elaboration.[10] It serves as a primary attachment point for fragment growing or linking strategies, allowing medicinal chemists to systematically build molecular complexity and increase potency.[1][11]
-
The 4-Fluoro Substituent: The strategic placement of a fluorine atom can significantly enhance drug-like properties. It can modulate the pKa of the indazole core, improve metabolic stability, and form favorable non-covalent interactions (e.g., with backbone amides or in so-called "fluorophilic" pockets).[12] Furthermore, the presence of a ¹⁹F atom provides a powerful handle for NMR-based screening methods.[13][14]
This guide provides a comprehensive overview, from primary screening to hit validation and fragment evolution, for researchers aiming to exploit the potential of this compound.
FBDD Workflow for this compound
A typical FBDD campaign is a multi-stage process designed to identify and validate weak-binding fragments before committing to extensive medicinal chemistry.[15][16][17] The workflow is structured to eliminate false positives and gather detailed structural information to guide lead optimization.
Caption: High-level workflow for a fragment-based drug discovery campaign.
Part 1: Hit Identification and Validation Protocols
The initial goal is to identify fragments that bind to the target protein, even with low affinity (typically in the high µM to mM range).[16] Because weak interactions can be prone to artifacts, using at least two orthogonal biophysical techniques is critical for hit validation.[15][18]
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary fragment screening.[19][20] It measures changes in mass on a sensor chip surface as fragments in solution bind to an immobilized protein target.[21][22]
Causality: We choose SPR for the primary screen due to its high throughput, sensitivity to low molecular weight binders, and ability to provide real-time kinetic data, which helps in triaging hits.[18][22]
Methodology:
-
Protein Immobilization:
-
Immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry. Aim for a surface density of 10,000 - 15,000 Response Units (RU) to maximize the signal for small fragment binding.
-
Include a reference flow cell (e.g., deactivated or coated with a non-relevant protein like BSA) to subtract non-specific binding and bulk refractive index effects.[21]
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound at 100 mM in 100% DMSO.
-
Create a screening concentration by diluting the stock into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%). Mismatched DMSO is a major source of false positives.[21]
-
-
SPR Analysis:
-
Flow the fragment solution over the target and reference surfaces at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
A positive "hit" is identified by a response signal in the active channel that is significantly higher than the signal in the reference channel.
-
-
Data Analysis:
-
Extract the response level just before the end of the injection.[21]
-
Plot the response levels for each fragment. Hits are typically defined as fragments showing a response greater than 3 standard deviations above the mean of the control population.
-
For confirmed hits, perform a dose-response experiment (e.g., 8 concentrations from 1 µM to 1 mM) to determine the equilibrium dissociation constant (K D).
-
Expected Data:
| Fragment ID | MW (Da) | Screening Conc. (µM) | SPR Response (RU) | K D (µM) | Ligand Efficiency (LE) |
| 6A4F-Indazolol | 181.15 | 200 | 45.2 | 350 | 0.35 |
| Control Frag 1 | 155.20 | 200 | 5.1 | >1000 | N/A |
| Control Frag 2 | 192.10 | 200 | 3.9 | >1000 | N/A |
| Note: Ligand Efficiency (LE) = (-1.37 * pK D) / Heavy Atom Count. An LE ≥ 0.3 is considered a good starting point. |
Protocol 2: Orthogonal Validation via Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a cost-effective method to validate hits from a primary screen.[23][24] It works on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (T m).[25][]
Causality: We use TSA as a confirmation step because it is a solution-based technique and relies on a different physical principle (thermal stability) than SPR (mass change), making it an excellent orthogonal validation method.[23][27]
Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing the target protein (final concentration 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Assay Plate Setup:
-
Aliquot 19 µL of the protein/dye master mix into each well of a 96- or 384-well PCR plate.
-
Add 1 µL of the fragment stock solution (or DMSO for control) to the appropriate wells. The final fragment concentration should be consistent with the primary screen (e.g., 200 µM).
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute. Monitor fluorescence at the appropriate wavelengths for the dye.
-
-
Data Analysis:
-
The melting temperature (T m) is the midpoint of the unfolding transition, typically calculated by fitting the sigmoidal curve or its derivative.[28]
-
A positive hit is a fragment that causes a significant positive shift in T m (ΔT m) compared to the DMSO control, typically ΔT m > 2 °C.
-
Expected Data:
| Fragment ID | T m (DMSO Control) | T m (Fragment) | ΔT m (°C) | Hit Confirmation |
| 6A4F-Indazolol | 52.1 °C | 55.3 °C | +3.2 | Confirmed |
| SPR False Positive | 52.1 °C | 52.3 °C | +0.2 | Rejected |
Part 2: Structural Characterization for Guided Optimization
Once a fragment hit is validated, the next critical step is to determine its binding mode. This structural information is the cornerstone of FBDD, enabling rational, structure-based drug design.[29][30] X-ray crystallography is the gold standard for this purpose.[29][31]
Protocol 3: Determining the Binding Mode via X-ray Crystallography
Causality: Crystallography provides a high-resolution, three-dimensional snapshot of how the fragment sits in the protein's binding pocket.[27][29] This reveals the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) and identifies vectors for chemical elaboration.[32]
Methodology:
-
Protein Crystallization:
-
Generate high-quality crystals of the target protein using established conditions (e.g., via vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (typically 1-10 mM) in a cryo-protectant solution. The high concentration is necessary to overcome the fragment's weak affinity.
-
Transfer the protein crystals into the soaking solution for a defined period (from minutes to hours).
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps to confirm the presence and orientation of the bound fragment.[32]
-
Caption: Potential binding mode of the indazolol fragment in a target active site.
Part 3: Fragment Evolution Strategies
With a validated hit and a high-resolution crystal structure, the focus shifts to increasing potency and developing drug-like properties. The 6-amino group on the indazole scaffold is the ideal handle for this "fragment-to-lead" (F2L) process.[33]
Strategy 1: Fragment Growing
This is the most common F2L strategy and involves adding chemical functionality to an existing fragment hit to pick up new, favorable interactions with the target protein.[11]
Causality: The crystal structure reveals a solvent-exposed 6-amino group pointing towards an adjacent hydrophobic pocket. This provides a clear hypothesis: extending the fragment from this position should increase affinity.
Workflow:
-
In Silico Design: Use the crystal structure to model the addition of new chemical groups to the 6-amino position. Prioritize moieties that are predicted to form favorable interactions with the nearby pocket.
-
Synthetic Chemistry: Synthesize a small, focused library of analogs. A common and effective reaction is the formation of an amide bond by reacting the 6-amino group with various carboxylic acids.[34]
-
Iterative Screening: Screen the new, larger compounds using the established SPR and/or biochemical assays to quantify improvements in potency.
-
Structural Biology: Obtain crystal structures of the most potent new compounds to confirm that they bind as designed and to guide the next round of synthesis.
Caption: Iterative fragment growing strategy from the 6-amino position.
Conclusion
This compound represents a highly promising starting point for fragment-based drug discovery campaigns. The indazole core provides a robust binding scaffold, while the strategically placed fluoro and amino groups offer clear advantages for biophysical screening and synthetic elaboration, respectively. By employing a rigorous workflow of orthogonal screening, structural characterization, and rational, structure-guided chemistry, researchers can efficiently translate this well-designed fragment into a potent and selective lead compound.
References
-
A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. Available at: [Link]
-
Fragment Screening | Drug Discovery. Sygnature Discovery. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. Available at: [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature. Available at: [Link]
-
Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. Available at: [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Press. Available at: [Link]
-
MagHelix™ Thermal Shift Assay (TSA). Creative Biostructure. Available at: [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN. Available at: [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. Available at: [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. Available at: [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]
-
Methods for fragments screening using surface plasmon resonance. University of Pittsburgh. Available at: [Link]
-
Fragment Hits: What do They Look Like and How do They Bind?. ACS Publications. Available at: [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health. Available at: [Link]
-
Development of a Fluorine Labelled Fragment Library. Fisher Scientific. Available at: [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. National Institutes of Health. Available at: [Link]
-
Thermal shift assays for early-stage drug discovery. Axxam. Available at: [Link]
-
Thermal Shift Assay (TSA). ICE Bioscience. Available at: [Link]
-
Thermal shift assay. Wikipedia. Available at: [Link]
-
Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. National Institutes of Health. Available at: [Link]
-
Fragment Hits: What do They Look Like and How do They Bind?. National Institutes of Health. Available at: [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. Available at: [Link]
-
Introduction into Fragment Based Drug Discovery. YouTube. Available at: [Link]
-
3-(BOC-AMINO)-6-FLUORO-1H-INDAZOLE. ChemUniverse. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. National Institutes of Health. Available at: [Link]
-
Peptide bonds: Formation and cleavage. Khan Academy. Available at: [Link]
-
Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. PubMed. Available at: [Link]
-
Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed. Available at: [Link]
-
A four-amino-acid starting fragment (red) and the final trace (grey)... ResearchGate. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. obn.org.uk [obn.org.uk]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment Hits: What do They Look Like and How do They Bind? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 24. axxam.com [axxam.com]
- 25. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 27. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 28. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 29. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 30. researchgate.net [researchgate.net]
- 31. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Khan Academy [khanacademy.org]
developing cellular thermal shift assays for 6-Amino-4-fluoro-1H-indazol-3-ol
Application Note & Protocol Guide
Topic: Developing Cellular Thermal Shift Assays for Target Engagement of 6-Amino-4-fluoro-1H-indazol-3-ol
Audience: Researchers, scientists, and drug development professionals.
A Senior Scientist's Guide to Validating Target Engagement: Implementing CETSA for the Putative Kinase Inhibitor this compound
Introduction: Bridging the Gap Between Affinity and Efficacy
In modern drug discovery, confirming that a compound physically interacts with its intended target within a physiological context is a critical milestone.[1][2][3] The Cellular Thermal Shift Assay (CETSA®) has emerged as an indispensable tool for this purpose, offering a direct, label-free method to measure target engagement in intact cells and tissues.[4][5][6] This assay is founded on the biophysical principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[7][8][9]
This guide provides a comprehensive framework for developing and executing a robust CETSA protocol for this compound. The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a hinge-binding fragment in a multitude of kinase inhibitors.[10][11] Its derivatives have demonstrated potent, spectrum-selective inhibition of key oncogenic kinases such as FLT3, PDGFRα, and Kit.[11] Given this precedent, we will proceed under the well-founded hypothesis that this compound is a kinase inhibitor. This application note will detail the strategic choices, step-by-step protocols, and data interpretation required to validate its engagement with a putative kinase target.
The Core Principle: Ligand-Induced Thermal Stabilization
The fundamental premise of CETSA is that the binding of a ligand (e.g., this compound) to a target protein alters the protein's thermodynamic stability.[12] When subjected to a heat gradient, proteins unfold and aggregate out of solution. A ligand-bound protein, being more stable, will require a higher temperature to denature. By heating cell lysates or intact cells across a range of temperatures and then quantifying the amount of target protein remaining in the soluble fraction, we can observe a "thermal shift" in the presence of a binding compound.[9]
Caption: Principle of CETSA. Ligand binding stabilizes the target protein, keeping it soluble after a heat challenge.
Strategic Assay Design: Melt Curves vs. Isothermal Dose-Response
CETSA can be performed in two primary formats, each answering a different experimental question. The optimal strategy is to use them sequentially.
-
Melt Curve (Temperature-Range CETSA): This format is used to determine the apparent aggregation temperature (Tagg) of the target protein and to confirm that the compound induces a thermal shift. Cells are treated with a fixed, high concentration of the compound (and a vehicle control), and aliquots are heated across a wide temperature gradient. The goal is to identify the temperature that provides the largest signal window between the treated and untreated samples.[13]
-
Isothermal Dose-Response Fingerprint (ITDRF CETSA): Once an optimal temperature is identified from the melt curve, the ITDRF format is used to quantify the potency of target engagement.[14][15] Cells are treated with a serial dilution of the compound and heated at a single, constant temperature. The resulting dose-response curve allows for the calculation of an EC50 value, reflecting the concentration at which 50% of the target protein is stabilized.
Caption: Sequential workflow for comprehensive CETSA analysis, from initial validation to potency determination.
Pre-Experimental Groundwork: Setting the Stage for Success
Thorough preparation is paramount for a successful CETSA experiment. The quality of your results is directly tied to the quality of your reagents and the biological system.
-
Cell Line Selection: Choose a cell line known to express the putative kinase target(s) at a moderate to high level. For example, if targeting FLT3, the MV4-11 or MOLM-13 cell lines would be appropriate. If the target is unknown, a common, well-characterized cell line like HEK293 or K-562 can be used for initial screening.[16]
-
Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced artifacts.
-
Antibody Validation (Critical): The success of a Western blot-based CETSA hinges on the primary antibody. It must be highly specific for the target protein and sensitive enough to detect endogenous levels. Before starting the CETSA protocol, validate the antibody by performing a standard Western blot on lysates from your chosen cell line to confirm a clean, strong band at the correct molecular weight.
Detailed Experimental Protocols
These protocols are designed for a Western blot-based readout. All steps involving cell culture should be performed under sterile conditions.
Protocol 4.1: Melt Curve Determination
Objective: To identify the temperature range over which the target protein denatures and to determine the optimal temperature for the ITDRF assay.
| Reagents & Materials |
| Selected cell line |
| This compound (10 mM stock in DMSO) |
| Vehicle (100% DMSO) |
| Complete cell culture medium |
| Phosphate-Buffered Saline (PBS) with Protease Inhibitor Cocktail |
| Lysis Buffer (e.g., 1% NP-40 in Tris-buffered saline with inhibitors) |
| PCR tubes |
| Thermal cycler |
| Centrifuge (capable of >20,000 x g at 4°C) |
Procedure:
-
Cell Culture: Plate cells to achieve ~80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with a final concentration of 10-20 µM of this compound or an equivalent volume of DMSO (vehicle). Incubate for 1-2 hours in a standard CO2 incubator.
-
Scientist's Note: The incubation time should be sufficient for the compound to permeate the cells and engage the target. 1-2 hours is a standard starting point.
-
-
Cell Harvesting: Harvest cells (e.g., by trypsinization for adherent cells or gentle scraping/pipetting for suspension cells). Wash the cell pellet once with ice-cold PBS and then resuspend in PBS containing a protease inhibitor cocktail to a final concentration of ~10-20 x 10^6 cells/mL.
-
Aliquoting: Aliquot 50 µL of the cell suspension into 10-12 separate PCR tubes for each condition (Treated and Vehicle).
-
Heating Step: Place the PCR tubes in a thermal cycler. Set a temperature gradient program (e.g., from 40°C to 70°C in 3°C increments), with one tube remaining at 37°C or on ice as the unheated control. Heat the samples for 3 minutes, followed by a 3-minute cooling step at 4°C.[17]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[17]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[17]
-
Sample Collection: Carefully collect the supernatant, which contains the soluble protein fraction. Avoid disturbing the pellet.
-
Analysis: Normalize all samples by protein concentration (e.g., using a BCA assay) and proceed to Western Blot analysis (Protocol 4.3).
Protocol 4.2: Isothermal Dose-Response Fingerprint (ITDRF)
Objective: To determine the EC50 of target engagement for this compound.
Procedure:
-
Cell Culture & Harvesting: Grow and harvest cells as described in Protocol 4.1, steps 1 and 3.
-
Compound Treatment: Aliquot the cell suspension into separate tubes. Add varying concentrations of this compound to each tube, typically in a 10-point half-log or full-log serial dilution (e.g., 100 µM to 1 nM). Include a vehicle-only control. Incubate for 1-2 hours at 37°C.
-
Heating Step: Heat all samples simultaneously in a thermal cycler at the single optimal temperature determined from the Melt Curve experiment (e.g., 55°C) for 3 minutes. Include a non-heated control. Cool for 3 minutes at 4°C.
-
Lysis and Separation: Perform steps 6-8 from Protocol 4.1 to lyse the cells and isolate the soluble protein fraction.
-
Analysis: Normalize all samples and proceed to Western Blot analysis (Protocol 4.3).
Protocol 4.3: Western Blotting for CETSA Readout
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Electrophoresis: Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the validated primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal for each heated sample to the corresponding non-heated control (37°C) to determine the percentage of soluble protein remaining.
Data Analysis and Interpretation
Melt Curve Analysis:
Plot the percentage of soluble protein remaining (Y-axis) against the temperature (X-axis) for both the vehicle and compound-treated samples. The data should form a sigmoidal curve. The temperature at which 50% of the protein has aggregated is the Tagg. A successful experiment will show a rightward shift of the curve for the compound-treated sample, indicating thermal stabilization.
Example Melt Curve Data:
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM Compound) |
| 37 | 100% | 100% |
| 46 | 98% | 101% |
| 49 | 85% | 95% |
| 52 | 52% (Tagg) | 88% |
| 55 | 25% | 75% |
| 58 | 10% | 55% (Tagg) |
| 61 | 5% | 30% |
| 64 | <2% | 15% |
ITDRF Analysis:
Plot the percentage of soluble protein remaining at the chosen isothermal temperature (Y-axis) against the log of the compound concentration (X-axis). Fit the data to a four-parameter sigmoidal dose-response curve using software like GraphPad Prism to calculate the EC50 value.
Example ITDRF Data (Heated at 55°C):
| Log [Compound] (M) | % Soluble Protein |
| -9 | 26% |
| -8.5 | 28% |
| -8 | 35% |
| -7.5 | 51% |
| -7 | 68% |
| -6.5 | 73% |
| -6 | 76% |
| -5.5 | 75% |
| -5 | 74% |
From this data, a curve-fitting algorithm would yield an EC50 in the nanomolar range, providing a quantitative measure of target engagement in the cellular environment.
Beyond the Basics: Proteome-Wide CETSA and Troubleshooting
While Western blot-based CETSA is excellent for validating engagement with a hypothesized target, mass spectrometry-based CETSA (also known as Thermal Proteome Profiling or TPP) allows for an unbiased, proteome-wide survey of compound interactions.[19][20][21] This powerful technique can simultaneously identify the primary target, uncover off-targets, and provide insights into downstream pathway effects, making it invaluable for target deconvolution and safety profiling.[22][23]
Common Troubleshooting:
-
No thermal shift observed: This could indicate a lack of binding, that the compound is not cell-permeable, or that binding does not lead to thermal stabilization (a known limitation of the assay).[2] Consider performing the assay on cell lysates to bypass permeability issues.[24]
-
High variability: Ensure consistent cell numbers, precise temperature control, and careful sample handling, especially when collecting the supernatant.
-
Weak Western blot signal: Optimize antibody concentration and ensure sufficient protein is loaded. The target may be expressed at very low levels, in which case a more sensitive detection method may be needed.[12]
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the direct binding of this compound to its intracellular target(s). By systematically applying the melt curve and ITDRF protocols outlined in this guide, researchers can move beyond indirect measures of activity to generate definitive evidence of target engagement. This validation is a cornerstone of building a compelling mechanism of action and is essential for the confident progression of novel therapeutic candidates in the drug discovery pipeline.[1]
References
-
Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. Retrieved from [Link]
-
Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1131–1157. Retrieved from [Link]
-
Zhang, T., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(5), 1083. Retrieved from [Link]
-
Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100–2122. Retrieved from [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. Grokipedia. Retrieved from [Link]
-
Chen, Y., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Clinical Chemistry, 67(11), 1509–1518. Retrieved from [Link]
-
Perrin, J., et al. (2020). CETSA in Integrated Proteomics Studies of Cellular Processes. Current Opinion in Chemical Biology, 54, 54-62. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. Retrieved from [Link]
-
Henderson, M. J., et al. (2020). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 587–602. Retrieved from [Link]
-
Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 866764. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. Retrieved from [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]
-
Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
-
Kawatani, M., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Scientific Reports, 8(1), 1182. Retrieved from [Link]
-
Ungureanu, D., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363. Retrieved from [Link]
-
ResearchGate. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Retrieved from [Link]
-
Asawa, R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445–2455. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA Selectivity Profiling: Powerful Drug Discovery Insights. Pelago Bioscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors in HL-60 cells. Retrieved from [Link]
-
Proteos. (n.d.). Thermal Shift Assay. Retrieved from [Link]
-
Asawa, R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445–2455. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Illustration of the overall assay principle for CETSA experiments. Retrieved from [Link]
-
Nomura, D. K., et al. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(3), 168–170. Retrieved from [Link]
-
Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Armstrong, D., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2314541. Retrieved from [Link]
-
University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved from [Link]
-
Niesen, F. H., et al. (2007). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, Chapter 28, Unit 28.9. Retrieved from [Link]
-
Llowarch, P., & Berry, S. (2025). Thermal Shift Methods and High Throughput Screening. MRC Laboratory of Molecular Biology. Retrieved from [Link]
-
Asawa, R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Retrieved from [Link]
-
Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x230995. Retrieved from [Link]
-
Mackenzie, C. J., et al. (2020). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1168–1177. Retrieved from [Link]
-
Gelin, C. F., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 479–483. Retrieved from [Link]
-
Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. CETSA [cetsa.org]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. CETSA in integrated proteomics studies of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pelagobio.com [pelagobio.com]
- 23. pelagobio.com [pelagobio.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Amino-4-fluoro-1H-indazol-3-ol for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." Its versatile structure is a cornerstone in numerous approved therapeutics and clinical candidates, particularly in oncology and inflammation.[1][2] The power of the indazole core lies in its ability to mimic the interactions of endogenous ligands, often serving as a bioisostere for moieties like indole or phenol, which can enhance metabolic stability and target affinity.[3][4]
This guide focuses on a specific, highly functionalized indazole derivative: 6-Amino-4-fluoro-1H-indazol-3-ol . The strategic placement of its substituents makes it an exceptionally valuable starting point for building compound libraries for Structure-Activity Relationship (SAR) studies—a critical process in drug discovery that systematically modifies a molecule's structure to optimize its biological activity.[5][6]
The unique utility of this scaffold can be broken down by its key features:
-
The 1H-Indazol-3-ol Core: This unit is a potent pharmacophore, particularly effective in targeting the hinge region of protein kinases, a major class of drug targets.[1][4] It can form critical hydrogen bond interactions that are essential for potent inhibitory activity.
-
The 4-Fluoro Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry.[7] This single atom can profoundly influence the molecule's properties by lowering the pKa of the nearby amino group, enhancing binding affinity through specific interactions, and blocking potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.[1]
-
The 6-Amino Group: This functional group serves as a versatile synthetic "handle." It provides a straightforward point of attachment for a wide array of chemical moieties, allowing researchers to systematically probe the chemical space of the target's binding pocket to enhance potency and selectivity.[8]
This document provides a comprehensive overview of the rationale and protocols for effectively utilizing this compound in an SAR-driven drug discovery campaign, with a focus on the development of novel protein kinase inhibitors.
Part 1: The Rationale - A Framework for SAR Study Design
A successful SAR campaign begins with a clear, logical strategy. The structure of this compound allows for a systematic exploration of chemical space to achieve desired biological outcomes.
Target Selection: Why Protein Kinases?
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[9][10] The ATP-binding site of kinases contains a "hinge region" that forms a conserved pattern of hydrogen bonds with inhibitors. The indazole scaffold is particularly adept at satisfying these interactions.[1] The N1 and N2 atoms of the indazole ring can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in the active site and making kinases an ideal target class for inhibitors derived from this scaffold.
The Core Scaffold: A Bioisosteric Advantage
Bioisosteric replacement is a strategy used to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's overall profile. The indazole nucleus is a recognized bioisostere for catechol and phenol moieties.[3][11] This is significant because catechols, while present in many endogenous ligands, are often prone to rapid metabolic degradation (e.g., oxidation or glucuronidation). Replacing a catechol with an indazole ring can maintain the necessary binding interactions while significantly improving metabolic stability and oral bioavailability.[4]
Strategic Vectors for Chemical Modification
The primary goal of the initial SAR study is to explore the impact of substitutions at the 6-amino position. This position often points towards the solvent-exposed region of the kinase active site, providing an opportunity to build in potency and selectivity.
Caption: Logical framework for SAR studies using the 6-amino group as the primary modification vector.
Part 2: Application Protocols
The following protocols provide a self-validating system for synthesizing a focused library of compounds and evaluating their biological activity.
Protocol: Synthesis of a Focused Amide Library
This protocol describes a standard amide coupling reaction to append various functionalities to the 6-amino group. The goal is to generate a series of analogs with diverse chemical properties (e.g., size, polarity, charge) to build a robust SAR.
Materials:
-
This compound (starting material)
-
A selection of acyl chlorides or carboxylic acids (e.g., benzoyl chloride, cyclohexanecarbonyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
If starting from carboxylic acids: a coupling agent (e.g., HATU, HBTU)
-
Reaction vials, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and purification reagents (Ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vial under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture. Rationale: Slow addition prevents a rapid exotherm and potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water to quench the reaction.
-
Aqueous Workup: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid chloride), water, and brine. Rationale: This sequence of washes removes impurities and ensures a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using silica gel column chromatography to obtain the final, pure compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HRMS.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust, high-throughput method for determining the inhibitory potency (IC50) of the synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay is used as a representative example, as it measures the production of ADP, which is directly proportional to kinase activity.[9][12]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Target kinase enzyme and its specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates (for luminescence)
-
Plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Pre-incubation: Prepare a solution of the kinase in assay buffer. Add 2 µL of the kinase solution to each well (except "no enzyme" controls). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a mixture of the kinase substrate and ATP in assay buffer. Initiate the reaction by adding 2 µL of this mixture to all wells. Rationale: The concentration of ATP should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time and temperature may need to be determined empirically.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Data Analysis and SAR Interpretation
The raw luminescence data is converted into percent inhibition relative to controls. These values are then plotted against the logarithm of the inhibitor concentration, and a non-linear regression analysis (sigmoidal dose-response) is used to calculate the half-maximal inhibitory concentration (IC50).
Example Data Table for SAR Analysis:
| Compound ID | R-Group at 6-Amino | Target Kinase IC50 (nM) |
| Scaffold | -H | >10,000 |
| Cmpd-01 | -C(O)-Phenyl | 850 |
| Cmpd-02 | -C(O)-(4-fluoro-Phenyl) | 420 |
| Cmpd-03 | -C(O)-Cyclohexyl | 1,500 |
| Cmpd-04 | -C(O)-(4-methoxy-Phenyl) | 675 |
| Cmpd-05 | -C(O)-(4-CF₃-Phenyl) | 150 |
Interpreting the Results:
-
Initial Hit: The core scaffold is inactive, but adding a benzoyl group (Cmpd-01) confers activity, confirming the 6-amino position is a productive vector.
-
Electronic Effects: Adding an electron-withdrawing fluorine (Cmpd-02) or trifluoromethyl group (Cmpd-05) to the phenyl ring improves potency compared to the unsubstituted phenyl (Cmpd-01) or the electron-donating methoxy group (Cmpd-04). This suggests that an electron-poor aromatic ring is preferred, perhaps due to a specific π-stacking or dipole interaction in the binding pocket.
-
Steric/Lipophilic Effects: The bulky, non-aromatic cyclohexyl group (Cmpd-03) is less tolerated than the phenyl ring, indicating a preference for a planar, aromatic moiety in this position.
This initial analysis generates clear hypotheses for the next round of synthesis, such as exploring other electron-deficient aromatic rings or different substitution patterns on the phenyl group. This iterative cycle of design, synthesis, and testing is the essence of SAR.[13][14]
Part 3: Advanced Studies and Troubleshooting
Once promising compounds with potent activity are identified, further characterization is necessary.
| Advanced Study | Purpose | Recommended Technique |
| Mechanism of Action | To determine if the inhibitor is ATP-competitive, non-competitive, or allosteric. | Enzyme kinetics analysis (measuring IC50 at varying ATP concentrations).[15] |
| Binding Affinity | To directly measure the binding constant (KD) between the inhibitor and the kinase. | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[15] |
| Kinase Selectivity | To assess off-target effects and ensure the inhibitor is selective for the target kinase. | Profiling against a broad panel of kinases (e.g., a kinome scan).[15] |
Troubleshooting Common Assay Issues:
| Problem | Potential Cause | Solution |
| False Positive (Inhibition Seen) | Compound inhibits the luciferase enzyme in the detection reagent, not the kinase. | Use an orthogonal assay that does not rely on luciferase, or perform a counter-screen against luciferase alone.[12] |
| Poor IC50 Curve Fit | Compound precipitation at high concentrations; compound instability. | Check compound solubility in assay buffer. Reduce the highest concentration tested. Ensure fresh DMSO stocks. |
| High Well-to-Well Variability | Pipetting errors; improper mixing. | Use calibrated pipettes; ensure thorough mixing of reagents before and after addition to the plate. |
Conclusion
This compound is more than just a chemical structure; it is a highly engineered tool for drug discovery. Its core scaffold provides a robust anchor for kinase hinge binding, while the fluorine and amino substituents offer strategic levers for fine-tuning physicochemical properties and target potency. By applying the systematic protocols for synthesis, biological testing, and data interpretation outlined in this guide, research teams can efficiently navigate the complex process of lead optimization and accelerate the development of novel therapeutics.
References
-
Lackner, M. R., & Lavezzari, G. (Eds.). (2012). Kinase Inhibitors: Methods and Protocols. Humana Press. [Link]
- Summers, J. B., & Gunn, D. E. (2002). U.S. Patent No. 6,391,872. Washington, DC: U.S.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]
- Summers, J. B., & Gunn, D. E. (1999). International Patent No. WO 1999/023077 A1.
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
Kciuk, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 21(2), 466. [Link]
-
Rodriguez Villar, K., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 26(5), 1234. [Link]
-
Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: High-throughput Screening, Genetic Selection, and Fingerprinting. National Center for Biotechnology Information. [Link]
-
Patsnap. (2024). What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]
-
Richard, A. M. (2003). Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences, 72(1), 1-3. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 81-94. [Link]
-
Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. CDD Vault. [Link]
-
Nguyen, H. T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 999-1008. [Link]
-
Boehm, M., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
ResearchGate. (n.d.). Principally structure-activity relationship features derived from compounds tested. [Link]
-
Goudad, N. S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4057. [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 11. WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 14. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6-Amino-4-fluoro-1H-indazol-3-ol Synthesis
Welcome to the technical support center for the synthesis of 6-Amino-4-fluoro-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of this valuable heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique substitution patterns for further functionalization.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality. We will explore a robust synthetic strategy, troubleshoot common issues that lead to yield loss, and provide detailed, field-tested protocols to enhance the reliability and output of your experiments.
Section 1: Proposed Synthetic Pathway and Mechanistic Overview
The synthesis of 3-hydroxyindazoles (indazolones) is often achieved through the cyclization of ortho-substituted aniline derivatives. A highly effective and logical approach for constructing this compound involves a multi-step sequence starting from a commercially available fluoronitrobenzoic acid. This pathway is designed for regiochemical control and high conversion.
The core of this synthesis relies on the Jacobson Indazole synthesis, which involves the reductive cyclization of a diazonium salt derived from an ortho-methylaniline.[3] We adapt this principle by using a carboxylic acid precursor, which upon diazotization and reduction, cyclizes to form the stable indazolone ring system.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions in a question-and-answer format.
Step 1: Diazotization of 2-Amino-4-fluoro-6-nitrobenzoic acid
Q: My initial reaction mixture fails to give a positive test for the diazonium salt, or the subsequent cyclization yield is very low. What went wrong?
A: Successful diazotization is critically dependent on precise temperature control and reagent stoichiometry.
-
Probable Cause 1: Incorrect Temperature. The diazonium salt intermediate is thermally unstable. If the temperature rises above 5-10 °C, it will rapidly decompose, often leading to the formation of unwanted phenol byproducts and releasing nitrogen gas.
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more consistent cooling and monitor the internal reaction temperature with a low-temperature thermometer.
-
-
Probable Cause 2: Inefficient Nitrous Acid Formation. The reaction requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid like HCl.
-
Solution: Ensure the aqueous solution of sodium nitrite is added slowly below the surface of the acidic aniline solution. This promotes immediate reaction to form HNO₂ and minimizes its decomposition. Always use a freshly prepared solution of high-purity sodium nitrite.
-
-
Probable Cause 3: Incorrect Acidity. The pH of the medium is crucial. Too little acid will result in incomplete diazotization, while some side reactions can be promoted by excessively high acid concentrations.
-
Solution: Typically, 2.5 to 3 equivalents of acid are used. One equivalent protonates the starting aniline, and another reacts with sodium nitrite. The excess maintains the acidic environment necessary for the stability of the diazonium salt.
-
Step 2: Reductive Cyclization to 4-Fluoro-6-nitro-1H-indazol-3-ol
Q: The yield of my cyclized indazolone product is poor, and I have a complex mixture of byproducts.
A: This is the most critical step for yield optimization. The choice of reducing agent and reaction conditions are paramount.
-
Probable Cause 1: Ineffective Reducing Agent. The reduction of the diazonium salt must be controlled to favor intramolecular cyclization over other pathways.
-
Solution: An aqueous solution of sodium sulfite (Na₂SO₃) is a classic and effective choice. It reduces the diazonium group to a hydrazine, which then cyclizes with the adjacent carboxylic acid group. Alternatively, stannous chloride (SnCl₂) in an acidic medium can be used. It is crucial to perform small-scale test reactions to determine the optimal reducing agent for your specific substrate.
-
-
Probable Cause 2: Unwanted Side Reactions. The highly reactive diazonium intermediate can undergo several competing reactions.
-
Solution: The primary competing reaction is the formation of tars or polymers. To minimize this, add the cold diazonium salt solution slowly to the pre-heated solution of the reducing agent. This ensures the diazonium intermediate is consumed as it is added, keeping its instantaneous concentration low. Decarboxylation of the starting material or product can also occur if heating is too aggressive or prolonged.
-
-
Probable Cause 3: Suboptimal pH for Cyclization. The final cyclization step, which involves the nucleophilic attack of the hydrazine onto the carboxylic acid (or its activated form), is pH-dependent.
-
Solution: The reaction is typically performed under the acidic conditions carried over from the diazotization or buffered appropriately. If using Na₂SO₃, the solution will become basic during the workup. The cyclization itself is often facilitated by heating the intermediate in the acidic or mildly basic medium.
-
Step 3: Reduction of the Nitro Group
Q: The final reduction step is sluggish, incomplete, or results in product degradation.
A: The reduction of an aromatic nitro group to an amine is a standard transformation, but the presence of other functional groups on the this compound requires careful selection of reagents and conditions.
-
Probable Cause 1: Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation).
-
Solution: If using Palladium on carbon (Pd/C), ensure the substrate is free from impurities that could poison the catalyst, such as sulfur compounds. Use a high-quality catalyst and ensure adequate agitation to maintain the catalyst in suspension. Running the reaction under a positive pressure of hydrogen (e.g., in a Parr shaker) will significantly increase the reaction rate.
-
-
Probable Cause 2: Incomplete Reaction (for Metal/Acid Reduction).
-
Solution: When using reducing agents like iron powder in ammonium chloride or stannous chloride in HCl, ensure a sufficient excess of the metal is used (typically 3-5 equivalents). The reaction is often refluxed in a protic solvent like ethanol or water to drive it to completion. Progress should be monitored by TLC or LC-MS.
-
-
Probable Cause 3: Product Instability during Workup. The final product is an amino-hydroxy compound, which can be susceptible to oxidation, especially under basic conditions in the presence of air.
-
Solution: After the reaction is complete, perform the workup as quickly as possible. If an aqueous basic workup is required to remove metal salts, consider bubbling nitrogen through the solutions to minimize dissolved oxygen. The final product should be stored under an inert atmosphere (N₂ or Ar) and protected from light.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is indispensable. For each step, develop a solvent system (e.g., various ratios of ethyl acetate/hexanes or dichloromethane/methanol) that gives good separation between the starting material and the product. LC-MS is even better, as it provides confirmation of the mass of the desired product and can help identify byproducts.
Q2: My final product is difficult to purify. What methods are recommended? A2: The crude product from the final step may contain residual metal salts and organic byproducts.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. Try screening solvents like ethanol/water, isopropanol, or ethyl acetate.
-
Silica Gel Chromatography: For smaller scales or to remove closely-related impurities, column chromatography is effective. Given the polar nature of the product, a mobile phase of dichloromethane/methanol or ethyl acetate/methanol is a good starting point.
Q3: Are there viable alternative synthetic routes to this molecule? A3: Yes. An alternative strategy involves the reaction of a suitably substituted 2-fluorobenzonitrile with hydrazine.[4][5] For this specific target, one might start with 2,4-difluoro-5-nitrobenzonitrile. Reaction with hydrazine would displace the fluorine at the 2-position to form 3-amino-4-fluoro-6-nitro-1H-indazole. The final step would be the reduction of the nitro group. This avoids the potentially unstable diazonium intermediate but may present challenges in regioselectivity if other reactive sites are present.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 4-Fluoro-6-nitro-1H-indazol-3-ol
-
Diazotization:
-
Suspend 2-amino-4-fluoro-6-nitrobenzoic acid (1.0 eq) in 6M aqueous HCl (3.0 eq) in a three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Reductive Cyclization:
-
In a separate, larger flask, prepare a solution of sodium sulfite (2.5 eq) in water and heat to 60 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the hot sulfite solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, heat the reaction mixture to 90-95 °C for 1-2 hours until TLC/LC-MS analysis indicates the consumption of the intermediate.
-
Cool the mixture to room temperature and carefully acidify with concentrated HCl to pH ~1-2.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of this compound
-
Catalytic Hydrogenation:
-
Charge a hydrogenation vessel with 4-Fluoro-6-nitro-1H-indazol-3-ol (1.0 eq), 10% Pd/C (5-10 mol%), and a solvent such as ethanol or methanol.
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by hydrogen uptake and TLC/LC-MS analysis.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization or chromatography as needed.
-
Section 5: Data Summary Table
The following table summarizes key optimized parameters for maximizing yield and purity based on typical process development.
| Parameter | Step 1: Diazotization | Step 2: Reductive Cyclization | Step 3: Nitro Reduction (H₂) |
| Temperature | 0-5 °C | 90-95 °C | 20-25 °C |
| Key Reagents (eq.) | NaNO₂ (1.1) | Na₂SO₃ (2.5) | 10% Pd/C (0.05) |
| Solvent | Aqueous HCl | Water | Ethanol |
| Reaction Time | 1 hour | 1-2 hours | 4-12 hours |
| Typical Yield | (Used in situ) | 75-85% | 88-96% |
Section 6: Visualization of Troubleshooting Logic
This decision tree illustrates a logical workflow for troubleshooting low yields in the critical reductive cyclization step.
Caption: Troubleshooting decision tree for the reductive cyclization step.
References
-
Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. Available from: [Link]
-
Optimization for synthesis of 2H-indazole. ResearchGate. Available from: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available from: [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low solubility of 6-Amino-4-fluoro-1H-indazol-3-ol in assays
Here is a technical support center with troubleshooting guides and FAQs for 6-Amino-4-fluoro-1H-indazol-3-ol.
Technical Support Center: this compound
Welcome to the technical resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and application of this compound, with a specific focus on its characteristically low aqueous solubility. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of this compound. What is the recommended solvent for creating an initial stock solution?
A1: Due to the heterocyclic and relatively planar structure of the indazole core, this compound exhibits poor solubility in water.[1][2] The universally recommended starting solvent is anhydrous Dimethyl Sulfoxide (DMSO).[1] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules. We advise preparing a high-concentration stock, typically between 10-50 mM, which can then be serially diluted into your aqueous assay buffer.
Q2: Why does my compound precipitate when I dilute my DMSO stock into my aqueous assay buffer?
A2: This is a classic and expected challenge known as compound "crashing out." It occurs because you are moving the compound from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous buffer). When the concentration of the compound exceeds its maximum solubility in the final aqueous solution, it precipitates. The final concentration of DMSO in your assay is also a critical factor; if it is too low, it can no longer keep the compound dissolved.
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A3: This is a critical concept for interpreting your results.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer, identifying the concentration at which precipitation first occurs.[3] This often results in a supersaturated, metastable solution and the measured solubility can be higher than the true equilibrium value.[3][4][5] Most assay results reflect kinetic solubility.
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a long period (24-72 hours).[3][4]
It matters because an unstable, supersaturated solution (kinetic) can precipitate over the course of your experiment, leading to inconsistent and non-reproducible assay results. Understanding this helps you develop a formulation that is stable for the duration of your assay.[4]
Q4: Can the solvent I use to dissolve the compound interfere with my assay?
A4: Absolutely. Organic solvents, particularly DMSO, can directly impact assay components. At high concentrations, DMSO is known to denature proteins, inhibit enzyme activity, and affect cell viability.[6][7] It is crucial to determine the tolerance of your specific assay system to the final concentration of the co-solvent. Always run a "vehicle control" (assay buffer + the same final concentration of solvent) to measure any background effects.[6]
Troubleshooting Guides & Protocols
Guide 1: Optimizing Stock and Working Solution Preparation
The reliability of your experimental data begins with a properly prepared and stable stock solution. This guide provides a systematic approach to preparing and validating your compound solutions.
This protocol details the standard procedure for creating a high-concentration stock solution, which is the starting point for all subsequent dilutions.[1]
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer and sonicator
Procedure:
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound and place it into the sterile vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., for a 10 mM stock of a compound with MW=167.14 g/mol , dissolve 1.67 mg in 1 mL of DMSO).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
The following diagram outlines a logical workflow for troubleshooting solubility issues when preparing your aqueous working solutions.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3.1.1: Screening for Cyclodextrin-Enhanced Solubility
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
Add small aliquots of the compound stock to the HP-β-CD solution while vortexing.
-
Observe the concentration at which precipitation occurs and compare it to a control without HP-β-CD.
-
Important: Remember to test the effect of the HP-β-CD solution alone in your assay to ensure it does not cause interference.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Kubota, Y., & Kimura, S. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
-
Ansari, M. A. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. [Link]
-
Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
Baskaran, S., et al. (2022). Comparison of kinetic solubility with equilibrium solubility (μM) of some selected drugs. ResearchGate. [Link]
-
European Journal of Pharmaceutical Sciences. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Domínguez de María, P., et al. (2011). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PubMed Central. [Link]
-
American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Irwin, J. A., & Jones, J. B. (1977). Enzymes in organic synthesis. 22. Effects of organic solvents on horse liver alcohol dehydrogenase-catalyzed reduction. Journal of the American Chemical Society. [Link]
-
PubChem. This compound (C7H6FN3O). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Indazole Synthesis Technical Support Center: A Guide to Reaction Optimization
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges related to yield, purity, and regioselectivity.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Section 1: Troubleshooting Low Yields & Incomplete Reactions
Low product yield is one of the most frequent issues in organic synthesis. For indazoles, this can stem from a variety of factors including suboptimal reaction conditions, catalyst deactivation, or poor starting material reactivity.
Q1: My reaction to form a 2H-indazole via the Davis-Beirut reaction is stalling or giving low yields. What are the first parameters I should investigate?
A1: The Davis-Beirut reaction, which forms the 2H-indazole core from an o-nitrobenzyl amine under basic conditions, is highly sensitive to the reaction medium.[4][5] The key is controlling the generation and reactivity of the nitroso imine intermediate.[4][6]
-
Causality—The Role of Solvent and Water: The reaction is typically run in an alcohol solvent like methanol or propanol. Our internal studies and published literature have shown that the addition of a controlled amount of water can dramatically improve the yield.[4] Water facilitates the key N-N bond-forming heterocyclization. However, an excess of water (>25%) can be detrimental, leading to a sharp decrease in yield as it can interfere with the base and promote side reactions.[4]
-
Troubleshooting Steps:
-
Solvent System Optimization: If using an anhydrous alcohol, perform small-scale parallel reactions titrating in water. Start with 5%, 10%, 15%, and 20% (v/v) water to find the optimal ratio for your specific substrate.
-
Base Selection: While KOH or NaOH are common, their strength and solubility can vary.[5] Ensure the base is fully dissolved. For sensitive substrates, a milder base like DBU in an anhydrous solvent might be necessary to avoid degradation.[6]
-
Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition of the nitroso intermediate. Screen temperatures from 60 °C up to the reflux temperature of your solvent in 10 °C increments.
-
Data Presentation: Effect of Water on Davis-Beirut Reaction Yield
| Solvent (Alcohol) | Water Content (%) | Reported Yield of 2H-Indazole (%) | Source |
| n-Propanol | 0 | 27 | [4] |
| n-Propanol | 15 | 65 | [4] |
| n-Propanol | 50 | 15 | [4] |
| Methanol | 50 | 40 | [4] |
Q2: I am performing a Suzuki-Miyaura cross-coupling on a bromo-indazole to add an aryl group, but I am seeing low conversion and recovery of starting material. What's wrong?
A2: Palladium-catalyzed cross-couplings are workhorse reactions but can fail due to catalyst, base, or atmospheric issues. The indazole NH proton can also sometimes interfere.[7]
-
Causality—The Catalytic Cycle: The Suzuki reaction relies on a Pd(0)/Pd(II) cycle.[8] Failure can occur at any step: oxidative addition, transmetalation, or reductive elimination. Common failure points include an inactive catalyst (oxidized to Pd black), an inappropriate base, or the presence of oxygen.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents and reagents are rigorously degassed (e.g., by bubbling with argon for 20-30 minutes) and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[7]
-
Catalyst and Ligand Choice: While Pd(dppf)Cl₂ is a robust catalyst, electron-rich indazoles or sterically hindered boronic acids may require more active catalysts.[8][9] Consider using a ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃. These Buchwald ligands are excellent for accelerating oxidative addition with electron-rich halides.[10]
-
Base and Water Content: The base (e.g., K₂CO₃, K₃PO₄) is not just a proton scavenger; it's crucial for activating the boronic acid. Ensure the base is a fine, anhydrous powder. Interestingly, for some "anhydrous" couplings using K₃PO₄, the addition of a few equivalents of water can be beneficial.[10]
-
N-H Interference: The acidic proton on the indazole ring can sometimes interfere.[7] While many couplings work on the unprotected indazole, if optimization fails, consider protecting the N-H with a group like Boc or SEM.
-
Workflow Diagram: Troubleshooting Low-Yield Suzuki Couplings
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Section 2: FAQs on Regioselectivity (N1 vs. N2 Isomers)
Achieving regiocontrol in the substitution of the indazole nitrogen is a critical and common challenge. Alkylation and acylation reactions often yield a mixture of N1 and N2 isomers, which can be difficult to separate.[11]
Q3: I am getting a mixture of N1 and N2 alkylated indazoles. How can I favor the formation of the N1 isomer?
A3: The N1 position is generally the thermodynamic product, while the N2 is the kinetic product.[11] To favor the N1 isomer, you need conditions that allow for equilibration or that are sterically driven.
-
Causality—Steric and Electronic Effects: The N1 position is sterically more accessible. Using a bulky alkylating agent or a base that forms a bulky ion pair can favor substitution at this site. The choice of solvent also plays a pivotal role in solvating the indazolide anion and influencing the site of attack.
-
Optimization Strategies for N1 Selectivity:
-
Base and Solvent System: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF. This combination fully deprotonates the indazole, and the resulting sodium indazolide often favors N1 alkylation.
-
Phase-Transfer Catalysis (PTC): Using a PTC system (e.g., NaOH, toluene/water, and a catalyst like TBAB) can provide high N1 selectivity. The bulky quaternary ammonium cation forms an ion pair with the indazolide anion, sterically directing the alkylating agent to the N1 position.
-
Temperature: Running the reaction at a higher temperature can sometimes favor the formation of the more thermodynamically stable N1 product.
-
Q4: How can I selectively synthesize the N2-substituted indazole?
A4: Favoring the N2 (kinetic) product requires conditions that prevent equilibration and are electronically driven.
-
Causality—Kinetic Control: The N2 position is often more electron-rich, making it the site of initial attack under milder conditions.
-
Optimization Strategies for N2 Selectivity:
-
Mild Base and Polar Protic Solvent: Using a weaker base like K₂CO₃ or Cs₂CO₃ in a solvent like acetonitrile or acetone at lower temperatures often favors N2 substitution. These conditions do not fully deprotonate the indazole, leading to a kinetically controlled reaction.
-
Metal Catalysis: Certain metal-catalyzed reactions can direct substitution to the N2 position. For example, some procedures using stoichiometric amounts of gallium or aluminum have shown high N2 selectivity, though these are not always scalable.[12]
-
Directed Synthesis: The most reliable method is often to use a synthetic route that unambiguously forms the N2 isomer, such as the Davis-Beirut reaction, which is a powerful method for accessing a wide range of 2-substituted 2H-indazoles.[3][4][5]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Davis-Beirut Synthesis of a 2-Aryl-2H-Indazole
This protocol is a representative example and should be optimized for each specific substrate.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the o-nitrobenzyl amine starting material (1.0 eq.).
-
Solvent Addition: Add 1-propanol and water in an 85:15 (v/v) ratio to create a 0.1 M solution based on the starting material.
-
Base Addition: Add potassium hydroxide (KOH) (1.5 - 2.0 eq.).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2H-indazole.[4]
Protocol 2: Screening Protocol for Suzuki-Miyaura Cross-Coupling Optimization
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
-
Array Preparation: In an array of reaction vials, add the bromo-indazole substrate (1.0 eq., e.g., 0.1 mmol), the arylboronic acid (1.5 eq.), and the base (2.0 eq.). Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Catalyst/Ligand Addition: In a glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %). Add the appropriate amount of each solution to the vials.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, toluene) to each vial to a final concentration of 0.1 M. For vials with K₃PO₄, consider adding a set with and without 3-5 equivalents of water.
-
Reaction: Seal the vials and place them in a heating block set to 100 °C. Stir for 12-18 hours.
-
Analysis: Cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and identify the best-performing conditions for scale-up.[8][9]
Section 4: Purification Challenges
Q5: My N1/N2 isomers are co-eluting during column chromatography. How can I separate them?
A5: Separating N1 and N2 indazole isomers is a common purification hurdle due to their similar polarities.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for separating isomers on a larger scale. Screen various solvent systems. A mixed solvent system (e.g., ethanol/water, acetone/water, or ethyl acetate/hexanes) is often successful.[13] Dissolve the mixture in the minimum amount of the more polar solvent while hot, then slowly add the less polar solvent until turbidity appears. Cool slowly to allow for selective crystallization.
-
Chromatography Optimization: If chromatography is necessary, try switching the stationary phase (e.g., to alumina or a bonded-phase silica) or the mobile phase system. Adding a small amount of an amine modifier like triethylamine (0.1%) can sometimes improve separation for basic compounds. Chiral chromatography can also separate isomers if they form diastereomeric interactions with the stationary phase, even if the molecules themselves are not chiral.
-
Derivatization: In difficult cases, the mixture can be derivatized (e.g., acylated). The resulting derivatives may have significantly different physical properties, allowing for easier separation. The protecting group can then be removed.
-
References
-
Yadav, G., Singh, H., Sharma, A., & Kumar, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2979. [Link]
-
IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]
-
Yadav, G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404. [Link]
-
Bentham Science Publishers. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
OiPub. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
El-Dakdouki, M. H., et al. (2017). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 50(8), 1936-1946. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
-
ResearchGate. (2020). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [Link]
-
National Institutes of Health. (n.d.). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. [Link]
-
Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Med. Chem. Commun.[Link]
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. [Link]
-
ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. [Link]
- Google Patents. (n.d.). EP3448846B1 - SYNTHESIS OF INDAZOLES.
-
Organic Syntheses. (n.d.). Indazole. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Davis–Beirut reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27696-27708. [Link]
-
Joumaa, N., et al. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 76(2), 569-579. [Link]
-
ACS Publications. (2021). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Pérez-Villanueva, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3865-3876. [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ACS Publications. (2018). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Amino-4-fluoro-1H-indazol-3-ol
Welcome to the technical support center for the purification of 6-Amino-4-fluoro-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar indazole derivatives. Given the limited specific literature on this exact molecule, this resource synthesizes established principles for the purification of polar, heterocyclic compounds and provides a framework for troubleshooting common challenges.[1]
The unique structure of this compound, featuring an amino group, a fluorine atom, and a hydroxyl group on an indazole scaffold, presents a distinct set of purification challenges. These functional groups impart high polarity and the potential for complex impurity profiles, including regioisomers and starting material carryover. This guide will equip you with the foundational knowledge and practical protocols to develop a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from the molecule's physicochemical properties:
-
High Polarity: The presence of amino and hydroxyl groups makes the compound highly polar. This can lead to poor retention on standard reversed-phase chromatography columns and potential solubility issues in common organic solvents.
-
Potential for Multiple Impurities: Synthesis of substituted indazoles can often result in a mixture of isomers (e.g., N1 vs. N2 alkylation) and unreacted starting materials.[2] For instance, the synthesis of similar 3-aminoindazoles can involve starting materials like fluorinated benzonitriles and hydrazine, which could be present as impurities.[3][4][5]
-
Limited Solubility: The compound's polarity may lead to poor solubility in solvents typically used for chromatography and recrystallization, complicating purification design.
-
Compound Stability: The stability of the compound under various pH and temperature conditions should be considered, as degradation could introduce new impurities.
Q2: What initial steps should I take to develop a purification method?
A2: A systematic approach is crucial.
-
Characterize the Crude Material: Before attempting purification, it is essential to analyze the crude product to understand the impurity profile. Techniques like ¹H NMR, LC-MS, and analytical HPLC are invaluable for identifying major impurities.[6]
-
Solubility Screening: Determine the solubility of your crude product in a range of solvents with varying polarities. This information will be critical for both recrystallization and chromatography.
-
Analytical Method Development: Develop a reliable analytical HPLC method to monitor the progress of your purification. This will allow you to assess the purity of your fractions quickly and accurately.
Q3: Is column chromatography a suitable method for purifying this compound?
A3: Yes, column chromatography is a common method for purifying substituted indazoles, although it may not be ideal for large-scale industrial production.[2] Given the high polarity of this compound, you may need to consider specialized chromatography techniques.
Q4: Can I use recrystallization for purification?
A4: Recrystallization can be a highly effective and scalable purification method, particularly for removing minor impurities and obtaining a crystalline final product. A patent for separating substituted indazole isomers suggests that mixed-solvent recrystallization can be more effective than column chromatography.[2] Success will depend on finding a suitable solvent or solvent system in which the solubility of the desired compound and its impurities differ significantly with temperature.
Troubleshooting Guides
Problem 1: Poor Separation in Reversed-Phase HPLC
| Symptom | Potential Cause | Troubleshooting Step |
| Broad or tailing peaks | Secondary interactions with residual silanols on the silica backbone of the C18 column. The basic amino group can interact with acidic silanols. | Use a column with end-capping or a base-deactivated stationary phase. Lowering the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the amine, reducing these interactions.[7] |
| Compound elutes in the void volume | The compound is too polar for the stationary phase and is not retained. | Consider using a more polar stationary phase, such as a C18 AQ-type column designed for use with highly aqueous mobile phases.[8] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds. |
| Co-elution of impurities | The selectivity of the mobile phase is insufficient to resolve the target compound from impurities. | Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they offer different selectivities.[9] Adjusting the pH of the mobile phase can alter the ionization state of the analyte and impurities, potentially improving resolution.[7] |
Problem 2: Difficulty with Recrystallization
| Symptom | Potential Cause | Troubleshooting Step |
| Compound "oils out" instead of crystallizing | The compound is too soluble in the chosen solvent, or the cooling rate is too fast. | Try a less polar solvent or a mixed solvent system. Ensure a slow cooling rate to promote crystal growth. Seeding with a small crystal of the pure compound can also help induce crystallization. |
| Low recovery of purified material | The compound has significant solubility in the cold recrystallization solvent. | Place the crystallization flask in an ice bath or refrigerator to minimize solubility and maximize yield. Use a minimal amount of hot solvent to dissolve the crude material initially. |
| No crystal formation upon cooling | The compound is either too soluble or too insoluble in the chosen solvent. | Perform a systematic solvent screen. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a binary or even ternary solvent system to fine-tune solubility.[2] |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
This protocol provides a starting point for developing an analytical HPLC method to assess the purity of this compound.
Materials:
-
HPLC system with UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan with a PDA detector to determine the optimal wavelength for detection.
-
Injection Volume: 5 µL
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to scout for impurities.
-
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), and pH to achieve optimal separation of the main peak from all impurities.[7][9]
Protocol 2: Purification by Preparative HPLC
This protocol outlines a general procedure for purifying this compound using preparative HPLC.
Workflow Diagram:
Caption: Preparative HPLC Workflow
Materials:
-
Preparative HPLC system with a fraction collector
-
Appropriate preparative HPLC column (e.g., C18, 21.2 x 250 mm, 10 µm)[10]
-
Solvents and mobile phase modifiers as determined during analytical method development
Procedure:
-
Method Scaling: Scale up the optimized analytical method to the preparative scale. Adjust the flow rate and injection volume according to the column dimensions.[10]
-
Sample Preparation: Dissolve the crude material in the initial mobile phase composition at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.
-
Purification Run: Inject the prepared sample onto the equilibrated preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Analysis and Work-up:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the organic solvent using a rotary evaporator.
-
If the mobile phase contained a non-volatile buffer, a subsequent desalting step (e.g., solid-phase extraction or a second preparative HPLC run with a volatile mobile phase) may be necessary.
-
Lyophilize or dry the final product under high vacuum.
-
Protocol 3: Purification by Recrystallization
This protocol provides a general workflow for developing a recrystallization procedure.
Workflow Diagram:
Sources
- 1. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of highly polar substances on C18 AQ prep HPLC columns | Buchi.com [buchi.com]
- 9. labcompare.com [labcompare.com]
- 10. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Stability and Handling of 6-Amino-4-fluoro-1H-indazol-3-ol in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Amino-4-fluoro-1H-indazol-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing the degradation of this compound in solution. Due to its chemical structure, featuring both an aromatic amine and a phenolic-like hydroxyl group, this molecule is highly susceptible to degradation, which can compromise experimental integrity. This guide explains the underlying chemical principles and provides validated protocols to ensure the stability and reliability of your solutions.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the handling of this compound in a direct question-and-answer format.
Q1: My solution of this compound is rapidly changing color (e.g., turning yellow, pink, or brown). What is happening and how can I stop it?
A1: This is a classic indicator of oxidative degradation.
-
Causality: The molecular structure of this compound contains two functional groups that are highly prone to oxidation: the 6-amino group (an aromatic amine) and the 3-ol group (a phenolic hydroxyl analog).[1][2] In the presence of atmospheric oxygen, and often accelerated by light or trace metal ions, these groups can oxidize to form highly colored quinone-imine type structures and subsequently polymerize.[1][3] Aromatic amines, in particular, are known to darken during storage due to oxidation.[4]
-
Immediate Mitigation Steps:
-
Deoxygenate Your Solvent: Before dissolving the compound, sparge your chosen solvent with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare the solution in a glove box or use Schlenk line techniques to maintain an inert atmosphere throughout the process.
-
Use Fresh, High-Purity Solvents: Solvents like THF or ether can form explosive peroxides over time, which are potent oxidizing agents. Always use freshly opened bottles of high-purity, peroxide-free solvents.
-
Protect from Light: Wrap your solution container in aluminum foil or use an amber vial to prevent photo-oxidation.[5]
-
Acidify the Solution: If compatible with your experimental design, lowering the pH can significantly enhance stability.
-
Q2: My HPLC/LC-MS analysis shows new impurity peaks and a decrease in the main peak area shortly after preparing the solution. What is the cause?
A2: This indicates rapid chemical degradation, likely driven by pH and solvent choice.
-
Causality: The stability of this compound is critically dependent on the pH of the solution.[6][7]
-
In Neutral or Alkaline Conditions (pH > 7): The 3-ol group can be deprotonated to form a phenoxide-like anion. This greatly increases the electron density of the ring system, making the molecule extremely vulnerable to rapid oxidative degradation.[8]
-
In Unbuffered Solutions: The dissolution of the compound itself can alter the local pH, potentially creating an environment that promotes degradation.
-
-
Recommended Protocol for Stable Solution Preparation:
-
Select an Acidic Buffer System: An acidic environment protonates the 6-amino group. This reduces its electron-donating ability, which in turn stabilizes the molecule against oxidation. A buffer system (e.g., citrate or acetate) is preferred over simply adding acid to maintain a consistent pH.
-
Optimize Solvent Selection: While DMSO is a common solvent, it is hygroscopic and can contain water, which may affect stability. For aqueous experiments, a co-solvent system using an acidic buffer is recommended. For organic reactions, anhydrous, deoxygenated solvents are essential.
-
Perform a Forced Degradation Study: To confirm stability in your specific experimental medium, a forced degradation study is the most reliable approach. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to understand its degradation profile.[9][10]
-
Q3: My biological or chemical assay results are inconsistent when using solutions of this compound. Could instability be the reason?
A3: Yes, it is a very strong possibility.
-
Causality: Inconsistent results are a direct consequence of solution instability.
-
Concentration Mismatch: If the compound degrades, its actual concentration in the solution will be lower than the calculated concentration, leading to underestimation of its effects (e.g., IC50 values).
-
Interference from Degradants: The degradation products are new chemical entities. They may be inert, or they could have their own biological or chemical activity, potentially acting as inhibitors, activators, or interfering substances in your assay, leading to unpredictable and erroneous results.
-
-
Best Practices for Ensuring Consistency:
-
Prepare Solutions Freshly: The most reliable method is to prepare the solution immediately before each experiment from a solid, properly stored sample.
-
Validate Storage Conditions: If stock solutions must be used, their stability under the chosen storage conditions (solvent, temperature, container) must be validated. Store aliquots at -80°C under an inert atmosphere and minimize freeze-thaw cycles.
-
Implement Quality Control: Before use, run a quick analytical check (e.g., HPLC or TLC) on an aliquot of your stock solution to confirm its purity and concentration.
-
Part 2: Frequently Asked Questions (FAQs)
What is the optimal solvent for this compound?
The optimal solvent depends on the application. For maximal stability, an acidic, deoxygenated solvent system is recommended.
| Solvent Type | Recommendation | Rationale |
|---|---|---|
| Aqueous Buffers | pH 3-5 (e.g., Citrate, Acetate) | Protonation of the amino group stabilizes the molecule against oxidation. |
| Organic Solvents | Anhydrous, aprotic solvents (e.g., DMF, Acetonitrile) | Minimize participation of the solvent in degradation pathways. Must be deoxygenated. |
| Stock Solutions | Anhydrous, deoxygenated DMSO | Common choice for high concentration stocks. Store in small, single-use aliquots at -80°C under argon. |
How does pH affect the stability of this compound?
pH is the most critical factor. The relationship between pH and stability follows a distinct pattern.
| pH Range | Stability | Chemical Rationale |
|---|---|---|
| < 3 (Strongly Acidic) | Moderate | Potential for acid-catalyzed hydrolysis or other reactions, though generally more stable than alkaline conditions. |
| 3 - 5 (Mildly Acidic) | Optimal | The amino group is protonated, providing electrostatic shielding and reducing oxidative potential. |
| 6 - 8 (Neutral) | Poor | Both neutral and anionic forms of the molecule exist, leading to rapid oxidation. |
| > 8 (Alkaline) | Extremely Unstable | Deprotonation of the hydroxyl group creates a highly activated system that degrades very rapidly.[8] |
What are the ideal storage conditions for solutions?
For short-term storage (<24 hours), store at 2-8°C in the dark, under an inert gas headspace. For long-term storage, flash-freeze single-use aliquots in an inert atmosphere and store at -80°C. Avoid repeated freeze-thaw cycles.
Are there any recommended additives or stabilizers?
Yes. Where compatible with the experiment, the addition of antioxidants or chelating agents can be beneficial.
-
Antioxidants: A small amount of a reducing agent like ascorbic acid or dithiothreitol (DTT) can be added to scavenge dissolved oxygen and prevent oxidation.
-
Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation. Adding a chelator like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[11]
How can I monitor the degradation of my solution?
Regular analytical monitoring is key to ensuring data quality.
-
High-Performance Liquid Chromatography (HPLC): The gold standard. Use a stability-indicating method with a UV or PDA detector to separate the parent compound from its degradants and quantify its purity.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the degradation products, which helps in elucidating the degradation pathway.[12][13]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visually check for the appearance of new, often colored, spots that indicate degradation.
Part 3: Key Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution
This protocol is designed to minimize degradation during preparation and storage.
-
Preparation of Materials:
-
Use a fresh vial of solid this compound.
-
Select a high-purity, anhydrous grade solvent (e.g., DMSO).
-
Use amber glass vials with PTFE-lined screw caps.
-
Have a source of dry inert gas (argon or nitrogen) ready.
-
-
Solvent Deoxygenation:
-
Sparge the required volume of solvent with the inert gas for 20-30 minutes using a long needle submerged in the liquid.
-
-
Weighing and Dissolution:
-
Perform all steps under a gentle positive pressure of inert gas.
-
Weigh the required amount of the solid compound directly into the amber vial.
-
Using a gas-tight syringe, add the deoxygenated solvent to the vial to achieve the target concentration.
-
Cap the vial tightly and gently vortex or sonicate until fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into smaller, single-use amber vials, maintaining the inert atmosphere.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Protocol 2: Workflow for a Forced Degradation Study
This study will help you understand the compound's stability in your specific experimental buffer or formulation.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) as per Protocol 1.
-
Set Up Stress Conditions: In separate, clearly labeled vials, add an aliquot of the stock solution to your experimental buffer under the following conditions:
-
Control: Experimental buffer at room temperature, protected from light.
-
Acidic Stress: Buffer adjusted to pH 2 with HCl.
-
Alkaline Stress: Buffer adjusted to pH 12 with NaOH.
-
Oxidative Stress: Buffer with 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Buffer heated to 60°C.
-
Photolytic Stress: Buffer exposed to a calibrated UV/Vis light source.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
Immediately quench the reaction if necessary (e.g., neutralize the acid/base, dilute the sample).
-
-
Analytical Measurement:
-
Analyze all samples by a validated, stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each condition.
-
Identify and quantify major degradation products. This data will definitively show which conditions to avoid in your experiments.
-
Part 4: Visualizations
Key Degradation Pathways
Caption: Key triggers and preventative measures for the degradation of this compound.
Forced Degradation Experimental Workflow
Caption: A systematic workflow for conducting a forced degradation study.
References
- U.S. Patent No. 2,664,445A. (1953). Stabilized aromatic amines.
-
Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA. [Link]
-
Takagishi, Y., et al. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Gutierrez, A. C., et al. (2019). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. [Link]
- U.S. Patent No. 2,927,136A. (1960). Stabilization of aromatic amines.
-
Ghosh, K., et al. (2019). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. [Link]
-
Khalid, W., et al. (2021). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. [Link]
-
McKenzie, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]
-
Chakraborty, N., et al. (2025). Synthesis of 2‑Aminobenzoxazoles and 3‑Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o‑Aminophenols with Isocyanides. Library Search. [Link]
-
He, X., et al. (2021). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
-
NCERT. (n.d.). Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
PubChemLite. (n.d.). This compound (C7H6FN3O). [Link]
-
Hegazy, M. A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media. [Link]
-
Chen, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Wang, Y., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed. [Link]
-
El-Shabouri, S. R., et al. (2001). Effects of alkali and simulated gastric and intestinal fluids on danazol stability. PubMed. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Kumar, V., & Sharma, V. (2022). Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Trevithick, C. C., & Mitton, K. P. (1995). Influence of pH and light on the stability of some antioxidants. PubMed. [Link]
-
Wang, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Shi, F., & Larock, R. C. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Shang, R., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed. [Link]
-
Eseyin, O. G., et al. (2016). Effect of pH on the resolution of ofloxacin and ornidazole enantiomers... ResearchGate. [Link]
-
de Oliveira, A. C., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. [Link]
Sources
- 1. RUA [rua.ua.es]
- 2. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effects of alkali and simulated gastric and intestinal fluids on danazol stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
minimizing side product formation in fluorinated indazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for fluorinated indazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the insights and practical protocols necessary to overcome common challenges and optimize your synthetic routes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the synthesis of fluorinated indazoles, offering explanations for their root causes and actionable solutions.
Issue 1: Unwanted Regioisomer Formation During N-Alkylation or N-Arylation
Q: I am observing a mixture of N1- and N2-substituted indazole regioisomers. How can I improve the selectivity for my desired isomer?
A: The formation of N1- and N2-substituted regioisomers is a frequent challenge in indazole chemistry, primarily governed by the interplay of steric and electronic effects, as well as reaction conditions.[1][2][3]
Underlying Causality: The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2. The thermodynamic stability of the resulting product often favors the N1-substituted isomer, while kinetic control can sometimes lead to the N2-isomer.[4] The choice of base, solvent, and the nature of the electrophile and substituents on the indazole ring all play a crucial role in determining the final isomeric ratio.[1][3]
Troubleshooting Protocol & Experimental Solutions:
-
Strategic Selection of Base and Solvent:
-
For N1-Selectivity: A common and effective combination is using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][3] This combination often favors the formation of the thermodynamically more stable N1-alkylated product.[3] Another approach is to use cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), which has also been shown to promote N1-alkylation.[1]
-
For N2-Selectivity: Different conditions are required to favor the kinetically preferred N2-isomer. For instance, employing specific catalysts like Rh(II) has been shown to achieve high N2-selectivity in arylation reactions.[5][6]
-
-
Leveraging Steric Hindrance:
-
Directed C-H Activation: In certain synthetic strategies, employing a directing group on a starting material can guide the cyclization process to selectively form the N1 isomer.[2]
Data-Driven Insights: Impact of Base and Solvent on Regioselectivity
| Base | Solvent | Typical Outcome | Rationale |
| NaH | THF | High N1-selectivity | Favors thermodynamic product |
| Cs₂CO₃ | DMF | Good N1-selectivity | Promotes thermodynamic equilibration |
| K₂CO₃ | Acetonitrile | Often a mixture | Less selective conditions |
| Rh(II) catalyst | DCE | High N2-selectivity (arylation) | Catalytic cycle favors N2 attack |
Logical Workflow for Optimizing Regioselectivity:
Caption: Undesired catalytic defluorination pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing fluorine into an indazole ring?
A: Fluorine can be incorporated either by starting with a fluorinated precursor or by direct fluorination of a pre-formed indazole ring.
-
From Fluorinated Precursors: A prevalent strategy is to begin with a fluorinated o-halobenzonitrile or a related derivative and then construct the indazole ring. [7]This approach often provides better control over the position of the fluorine atom.
-
Direct Fluorination: Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used for the direct fluorination of the indazole core. [8][9]For instance, the C3-position of 2H-indazoles can be selectively fluorinated using NFSI in water. [8][9] Q2: How does the choice of fluorinating agent impact the reaction?
A: The reactivity and selectivity of a fluorination reaction are highly dependent on the chosen fluorinating agent.
-
Electrophilic Fluorinating Agents (e.g., NFSI, Selectfluor®): These reagents deliver an electrophilic fluorine atom ("F+"). They are often used for the direct fluorination of electron-rich aromatic and heteroaromatic systems. The choice between them can influence reaction conditions and outcomes.
-
Nucleophilic Fluorinating Agents (e.g., KF, CsF): These are used in nucleophilic aromatic substitution (SNA_r) reactions to displace a leaving group (like -NO₂ or a halogen) with fluoride. This method is typically employed when the aromatic ring is activated by electron-withdrawing groups.
Q3: Are there any metal-free methods for synthesizing fluorinated indazoles?
A: Yes, several metal-free approaches exist.
-
One method involves the reaction of 2-aminophenones with hydroxylamine derivatives, which is operationally simple and has a broad functional group tolerance. [7]* Another strategy is the ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 5-(polyfluorophenyl)-1,2,4-oxadiazoles with hydrazine to yield fluorinated indazoles. [10]
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a Substituted Indazole
This protocol is adapted from methodologies favoring N1-alkylation. [1][3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Mithlesh Yadav and Archana Kapoor. Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153 (2024).
- Organic Chemistry Portal. Indazole synthesis.
- Alam, J. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1929-1940 (2021).
- Ghosh, P., & Hajra, A. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888 (2021).
- Sorokin, A. B. et al. Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(49), 17094-17104 (2014).
- Chen, C.-Y. et al. A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690-1693 (2016).
- BenchChem. Dealing with regioisomer formation in indazole synthesis.
- Organic Chemistry Portal. 2H-Indazole synthesis.
- Li, J. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3928 (2019).
- Seong, H. J. et al. Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 62 (2019).
- Walczak, K. et al. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237 (2004).
- Alam, J. et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1929-1940 (2021).
- da Silva, W. F. et al. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 2818-2826 (2018).
- Liu, W. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(11), 1369 (2022).
- Palumbo Piccionello, A. et al. Synthesis of fluorinated indazoles through ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine. Tetrahedron, 62(37), 8792-8797 (2006).
- Guesmi, R. et al. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 24(16), 2959 (2019).
- Stryker, J. M. et al. Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research, 53(4), 902-918 (2020).
- Prakash, G. K. S. et al. Protolytic defluorination of trifluoromethyl-substituted arenes. The Journal of Organic Chemistry, 76(22), 9328-9334 (2011).
- Vega, M. C. et al. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 25(16), 3682 (2020).
- ResearchGate. Optimization of the reaction condition for the N-arylation a.
- Keating, C. A. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101375 (2024).
- Camp, C. E. et al. Synthetic Strategies to Access Fluorinated Azoles. Journal of Organic Chemistry, 89(22), 15481-15516 (2024).
- El-Sayed, N. N. E. et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 33624-33653 (2024).
-
Ghosh, P., & Hajra, A. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888 (2021). Available at: [Link]
-
Li, Y. et al. Synthesis of Fluorinated Imidazole[4,5f]p[11][12]henanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537 (2022). Available at:
- Sahoo, S. K. et al. Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. Chemical Communications, 56(83), 12586-12589 (2020).
- Sahoo, S. K. et al. Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv, (2020).
- Kumar, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-56 (2024).
- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. (2022).
- Singh, R. P. et al. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 10, 2458-2495 (2014).
- Słoczyńska, K. et al. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 22(19), 10452 (2021).
- Kamal, A. et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Drug Targets, 16(12), 1395-1413 (2015).
- BenchChem. Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Le, A. N. et al. Synthesis of indazole-based fluorophores. Dyes and Pigments, 221, 111805 (2024).
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of fluorinated indazoles through ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine [iris.unipa.it]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of 6-Amino-4-fluoro-1H-indazol-3-ol in Cellular Assays
The 3-amino-indazole scaffold is a privileged structure in medicinal chemistry, frequently employed as a hinge-binding motif in numerous kinase inhibitors.[1] While 6-Amino-4-fluoro-1H-indazol-3-ol is a specific molecule, its broader chemical class has been associated with the inhibition of various kinases, including FLT3, PDGFRα, and c-Kit.[2][3] This inherent potential for multi-kinase activity underscores the importance of a systematic approach to deconvoluting on-target versus off-target effects in your cellular systems.
Frequently Asked Questions (FAQs)
Q1: My cellular phenotype observed with this compound does not align with the known function of its intended target. How can I begin to investigate if this is an off-target effect?
This is a critical observation and a strong indicator of potential off-target activity. A multi-pronged approach, beginning with simple controls and progressing to more in-depth validation, is recommended.
Initial Steps:
-
Dose-Response Analysis: Conduct your cellular assay across a wide range of inhibitor concentrations. On-target effects should ideally occur at concentrations consistent with the inhibitor's potency (e.g., IC50 or EC50) for the primary target, while off-target effects may only appear at higher concentrations.[4]
-
Use of a Structurally Unrelated Inhibitor: A crucial control is to treat your cells with a structurally different inhibitor that targets the same primary kinase.[5] If both compounds elicit the same phenotype, it strengthens the evidence for an on-target effect. Conversely, a divergent phenotype suggests the initial observation may be due to off-target interactions of this compound.
-
Literature Review: Thoroughly research the known selectivity profile of inhibitors with a similar amino-indazole core. This may provide clues to potential off-target kinase families.[4]
Q2: My inhibitor is potent in a biochemical (enzymatic) assay but shows significantly lower potency or a different effect in my cell-based assay. What are the potential reasons for this discrepancy?
This is a common challenge when transitioning from in vitro to cellular systems. Several factors can contribute to this disparity:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Cellular Efflux Pumps: The inhibitor could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell, reducing its effective intracellular concentration.[5]
-
High Intracellular ATP Concentrations: Biochemical kinase assays are often performed at ATP concentrations below the millimolar range found within cells. For ATP-competitive inhibitors, the high intracellular ATP levels can outcompete the inhibitor, leading to a decrease in apparent potency.[5][6]
-
Inhibitor Instability: The compound may be metabolically unstable within the cellular environment and subject to degradation.[5]
Q3: What are the "gold-standard" experiments to definitively distinguish on-target from off-target effects?
To build a robust case for your inhibitor's mechanism of action, a combination of genetic and biochemical approaches is considered the gold standard.
-
Target Knockdown/Knockout: Employ genetic tools like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the primary target kinase. If the phenotype observed with genetic perturbation phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.[4]
-
Rescue Experiments: In this sophisticated approach, you can overexpress a mutant form of the target kinase that is resistant to the inhibitor. If the inhibitor's effect is on-target, the expression of the resistant mutant should reverse the observed phenotype.[5][6]
Troubleshooting Guide: A Workflow for Investigating Off-Target Effects
This guide presents a logical flow of experiments to systematically investigate and validate the specificity of this compound in your cellular assays.
Caption: A stepwise workflow for troubleshooting off-target effects.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[7][8][9] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10][11]
Objective: To determine if this compound directly binds to its intended target kinase within the cellular environment.
Methodology:
-
Cell Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of the inhibitor, indicating stabilization of the target protein upon binding.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinobeads Competition Binding Assay
This chemical proteomics approach allows for the unbiased identification of kinase targets and off-targets in a cellular lysate.[12][13][14] It utilizes beads coated with non-selective kinase inhibitors to capture a broad range of kinases from a lysate.
Objective: To profile the selectivity of this compound across a significant portion of the cellular kinome.
Methodology:
-
Cell Lysis: Prepare a native cell lysate under non-denaturing conditions to preserve kinase activity.
-
Inhibitor Incubation: Incubate aliquots of the cell lysate with increasing concentrations of this compound or a vehicle control.
-
Kinobeads Pulldown: Add the "kinobeads" affinity matrix to the lysates. Kinases whose ATP-binding sites are not occupied by the free inhibitor will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
Mass Spectrometry Analysis: Identify and quantify the eluted kinases using label-free liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Interpretation: On-target and off-target kinases will show a dose-dependent decrease in their abundance in the pulldown fractions as the free inhibitor competes for binding. This allows for the determination of binding affinities (e.g., IC50 values) for hundreds of kinases simultaneously.[12][15]
Data Presentation: Interpreting Kinome Selectivity Data
The results from a kinome profiling experiment can be summarized in a table to clearly present the on-target and major off-target interactions.
| Target Kinase | On-Target/Off-Target | IC50 (nM) | Notes |
| Primary Target Kinase A | On-Target | 15 | Potent inhibition consistent with cellular phenotype. |
| Kinase B | Off-Target | 85 | Structurally related to primary target. |
| Kinase C | Off-Target | 550 | May contribute to phenotype at higher concentrations. |
| Kinase D | Off-Target | >10,000 | Not a significant interaction. |
Concluding Remarks
The journey of characterizing a small molecule inhibitor is one of meticulous validation. While off-target effects can present challenges, they also offer opportunities to uncover novel biology and can sometimes contribute to a compound's therapeutic efficacy through polypharmacology.[4][16] By employing a systematic and multi-faceted approach as outlined in this guide, researchers can build a robust and reliable understanding of the cellular effects of this compound, ensuring the integrity and impact of their scientific findings.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
K-rasnow, M. A., et al. (2018). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 780-790. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Viita, H., & Heiskanen, A. (2019). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 116(34), 16755-16760. [Link]
-
Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(9), 1933-1940. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Medard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. (n.d.). CETSA. CETSA. [Link]
-
Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 104(51), 20523-20528. [Link]
-
Grant, S. K. (2009). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]
-
Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 6. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 577-582. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
-
Haile, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 59(10), 4867-4880. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(15), 1335-1361. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
El-Fakı, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(18), 11135-11147. [Link]
-
Nguyen, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 89, 117377. [Link]
-
PubMed. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]
-
PubMed Central. (n.d.). High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenge of Poor Cell Permeability in Indazole-Based Inhibitors
Welcome to the technical support center dedicated to addressing a critical hurdle in the development of indazole-based inhibitors: poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability challenges in your research.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2] However, the very physicochemical properties that contribute to their potent target engagement can sometimes hinder their ability to cross the cell membrane and reach their intracellular targets. This guide provides a structured approach to understanding and improving the cellular uptake of your indazole-based compounds.
Part 1: Troubleshooting Guide - Low Cellular Activity Despite High Biochemical Potency
One of the most common frustrations in drug discovery is when a highly potent compound in a cell-free (biochemical) assay shows little to no activity in a cell-based assay. Poor cell permeability is a primary suspect in such cases. This section provides a step-by-step guide to diagnose and address this issue.
Q1: My indazole inhibitor is potent against its target enzyme but inactive in cells. Where do I start?
A1: The first step is to systematically evaluate the compound's physicochemical properties and its behavior in a controlled cellular environment. This involves a multi-pronged approach to determine if poor permeability is indeed the culprit and to identify the underlying cause.
Step 1: Physicochemical Property Assessment
Before embarking on extensive cell-based assays, a quick analysis of your compound's properties against Lipinski's Rule of Five can be highly informative.[3][4] While not an absolute predictor, it provides a valuable first pass assessment of "drug-likeness" and potential permeability issues.
| Lipinski's Rule of Five | Parameter Guideline for Good Permeability | Implication for Indazole Inhibitors |
| Molecular Weight (MW) | < 500 Da | Indazole cores are relatively small, but extensive substitutions to optimize potency can increase MW. |
| LogP (Lipophilicity) | < 5 | A balance is key; too low and the compound won't enter the lipid membrane, too high and it may have poor aqueous solubility. |
| Hydrogen Bond Donors (HBD) | < 5 | The indazole core itself has at least one HBD. Amine and hydroxyl substitutions can increase this count. |
| Hydrogen Bond Acceptors (HBA) | < 10 | The two nitrogen atoms in the indazole ring are HBAs. Carbonyls and other heteroatoms in substituents add to this. |
This table provides a general guideline for assessing potential permeability issues based on physicochemical properties.
Step 2: Initial Permeability Assessment with PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[3][5] It's an excellent first-line experimental tool to assess a compound's intrinsic ability to permeate a lipid bilayer without the complexities of active transport.
Caption: Initial troubleshooting workflow for low cellular activity.
Q2: My compound shows low permeability in the PAMPA assay. What are my next steps?
A2: Low PAMPA permeability indicates that the compound has poor intrinsic passive diffusion. The focus should now be on medicinal chemistry strategies to modify the compound's structure or on formulation approaches to enhance its delivery.
Medicinal Chemistry Approaches:
-
Reduce Polarity and Hydrogen Bonding Capacity:
-
N-Methylation: Methylating nitrogen atoms in the indazole ring or on substituents can reduce the number of hydrogen bond donors.[6]
-
Prodrug Strategy: Masking polar functional groups (e.g., hydroxyls, carboxylic acids) with lipophilic moieties that are cleaved by intracellular enzymes can significantly improve permeability.[7] For example, an ester prodrug can be used to mask a carboxylic acid.
-
-
Optimize Lipophilicity (LogP/LogD):
-
Systematically modify substituents to achieve a LogP/LogD in the optimal range of 1-3. Be mindful that increasing lipophilicity can sometimes negatively impact solubility.
-
-
Reduce Molecular Size and Rigidity:
-
If possible, simplify or remove bulky substituents that may hinder membrane transit. Introducing some conformational flexibility can also be beneficial.
-
Formulation Strategies:
For compounds with challenging intrinsic properties, advanced formulation can be a viable path forward.[8][9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization and absorption of lipophilic compounds.[8]
-
Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles can improve its solubility and facilitate its transport across the intestinal epithelium.
Q3: My compound has good PAMPA permeability but is still inactive in cells. What does this suggest?
A3: This is a classic indicator of active efflux, where the compound can enter the cell but is actively pumped out by transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10] The next logical step is to use a more complex cell-based model, such as the Caco-2 permeability assay, to investigate this.
Step 3: Investigating Active Efflux with Caco-2 Permeability Assay
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express a variety of transporters, mimicking the intestinal epithelium.[10][11] This assay is the industry standard for predicting in vivo drug absorption and identifying substrates of efflux pumps.
A bidirectional Caco-2 assay is performed by measuring the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter.[10]
To confirm which transporter is responsible, the assay can be repeated in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific pump.[12][13]
Caption: Workflow for investigating active efflux using the Caco-2 assay.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the key differences between the PAMPA and Caco-2 assays?
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Model System | Artificial lipid membrane | Differentiated human colon adenocarcinoma cell monolayer |
| Transport Measured | Passive diffusion only | Passive diffusion, active transport (uptake and efflux), and paracellular transport |
| Throughput | High | Low to medium |
| Cost & Complexity | Low cost, simple | Higher cost, more complex and labor-intensive |
| Primary Use | Early-stage screening for intrinsic passive permeability | Later-stage screening to predict in vivo absorption and identify efflux substrates |
This table provides a comparative overview of the PAMPA and Caco-2 permeability assays.
Q5: Can I use computational models to predict the permeability of my indazole inhibitors?
A5: Yes, in silico models can be very useful for early-stage assessment. Various software packages can calculate physicochemical properties like LogP, polar surface area (PSA), and the number of rotatable bonds, which are all correlated with permeability. These tools can help prioritize which compounds to synthesize and screen experimentally. However, they are predictive tools and should be followed up with experimental validation.
Q6: My indazole inhibitor is a substrate of P-gp. What are some medicinal chemistry strategies to overcome this?
A6: Evading P-gp efflux is a common challenge. Here are some strategies:
-
Reduce the number of hydrogen bond acceptors.
-
Introduce a slight increase in polarity or a weakly basic nitrogen.
-
Increase molecular size and rigidity in a way that disrupts recognition by P-gp.
-
Scaffold hopping to a different core structure while maintaining the key pharmacophore elements.
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for performing a PAMPA assay. Specific details may vary based on the commercial kit used.
Materials:
-
96-well donor plate (with a filter membrane at the bottom of each well)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lipid solution to each well of the donor plate, ensuring the entire filter is coated. Allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solutions: Dilute the test and control compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be kept low (e.g., <1%).
-
Start the Assay: Add 200 µL of the donor solutions to the corresponding wells of the donor plate.
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Papp): The apparent permeability is calculated using the following equation:
Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * A * t]
Where:
-
CA is the concentration in the acceptor well at time t
-
Ceq is the equilibrium concentration
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for a Caco-2 permeability assay to assess both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound and control compounds
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).[11] You can also assess the permeability of a low permeability marker like Lucifer yellow.
-
Prepare Transport Buffer: Prepare fresh transport buffer and warm it to 37°C.
-
Prepare Dosing Solutions: Prepare the dosing solutions of your test and control compounds in the transport buffer at the desired concentration (e.g., 10 µM).
-
Perform the Assay (A-to-B and B-to-A):
-
A-to-B (Apical to Basolateral):
-
Wash the monolayers with warm transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
-
B-to-A (Basolateral to Apical):
-
Wash the monolayers with warm transport buffer.
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions and then determine the efflux ratio.
By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively diagnose and address the challenges of poor cell permeability in their indazole-based inhibitors, ultimately accelerating the development of new and effective therapeutics.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 996-1022.
-
Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2) - US. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
- Troutman, M. D., & Thakker, D. R. (2003). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Pharmaceutical science & technology today, 6(11), 378-386.
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
-
ResearchGate. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Retrieved from [Link]
-
ResearchGate. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Retrieved from [Link]
- Satoh, T., et al. (2013). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein.
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of controlled release : official journal of the Controlled Release Society, 238, 145-154.
- Whittington, D. A., et al. (2005). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 15(22), 5039-5043.
- Cozza, G., et al. (2014). Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential. Cellular and Molecular Life Sciences, 71(16), 3175-3185.
-
ResearchGate. (2020). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]
-
ResearchGate. (2018). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Sahu, S. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1533-1566.
- Lim, H. Y., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. MedChemComm, 13(5), 940-946.
-
MDPI. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Retrieved from [Link]
-
ResearchGate. (2023). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 263.
-
ResearchGate. (2018). Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. Retrieved from [Link]
- Al-Hilal, T. A., & Park, J. W. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 12(3), 249.
- Patel, S., et al. (2011). Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. Bioorganic & medicinal chemistry letters, 21(17), 5049-5054.
- El-Gamal, M. I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(7), 1819.
- Sharma, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(52), 32909-32941.
- Sahu, S. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1533-1566.
- A review on medicinally important heterocyclic compounds. (2022). Journal of Drug Delivery and Therapeutics, 12(2-S), 163-175.
- El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(16), 4945.
- New strategies to enhance the efficiency and precision of drug discovery. (2024). Frontiers in Pharmacology, 15, 1369408.
- Wiedenmann, N., et al. (2011).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1845-1875.
-
Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2024, November 26). News-Medical.net. Retrieved from [Link]
-
ResearchGate. (2024). Optimizing blood-brain barrier permeability in KRAS inhibitors: A Structure-constrained molecular generation approach. Retrieved from [Link]
- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (2018). Translational cancer research, 7(Suppl 7), S734-S744.
-
ResearchGate. (2005). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Retrieved from [Link]
-
ResearchGate. (2023). Physicochemical properties of compounds used to study the permeability across epithelial barriers. Retrieved from [Link]
-
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
optimizing buffer conditions for 6-Amino-4-fluoro-1H-indazol-3-ol kinase assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for kinase assay optimization. This guide is designed to provide in-depth, practical solutions to common challenges encountered when developing robust and reproducible kinase assays, particularly for novel small molecule inhibitors like 6-Amino-4-fluoro-1H-indazol-3-ol. As Senior Application Scientists, we understand that achieving reliable data hinges on meticulously optimized buffer conditions. This resource combines foundational biochemical principles with field-proven troubleshooting strategies to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues in a question-and-answer format, explaining the causality behind experimental choices and providing actionable protocols.
Q1: My kinase activity is much lower than expected, or I'm seeing no activity at all. Where do I start troubleshooting?
Low or absent kinase activity is a common initial hurdle. The issue often lies within the core components of your reaction buffer. A systematic check of each component is the most effective approach.
Scientific Rationale: Protein kinases are highly sensitive to their chemical environment. Factors like pH, ionic strength, and the presence of essential cofactors directly influence the enzyme's conformational stability and catalytic function.[1][2][3] An incorrect pH can alter the charge of critical amino acid residues in the active site, while the absence of the Mg2+ cofactor prevents proper ATP coordination.[4][5]
Troubleshooting Workflow:
-
Verify Enzyme Integrity: Ensure your kinase stock is active. If possible, test it with a known, highly efficient substrate and a previously validated buffer. Enzyme degradation due to improper storage or multiple freeze-thaw cycles is a frequent cause of inactivity.
-
Check Buffer pH: The pH of your buffer is critical. Most kinases exhibit optimal activity within a pH range of 7.0 to 8.5.[1][2] Small deviations can lead to a significant drop in activity.[6][7] Verify the pH of your final reaction buffer after all components have been added.
-
Confirm Cofactor Concentration: Nearly all kinases require magnesium ions (Mg2+) as a cofactor to coordinate the phosphate groups of ATP.[4][5][8] A complete absence of MgCl2 will result in no activity. Ensure it is present at an appropriate concentration, typically 5-10 mM.[4]
-
Assess ATP Concentration: While ATP is the substrate, its concentration must be optimized. For initial activity checks, a concentration near the kinase's Michaelis constant (Km) for ATP (often 10-100 µM) is a good starting point.[9]
Caption: Initial troubleshooting workflow for low kinase activity.
Q2: I'm observing high variability between my replicate wells. What are the likely causes and solutions?
High variability can mask the true effect of your test compound and make it impossible to generate reliable IC50 curves. The root causes are often related to reagent handling, plate effects, or suboptimal reaction conditions.[10]
Scientific Rationale: Inconsistent results often stem from physical rather than biochemical issues. Pipetting errors, inadequate mixing, and environmental factors like temperature gradients or evaporation can significantly impact reaction rates and lead to high coefficients of variation (%CV).[10]
Solutions and Protocols:
-
Pipetting Technique:
-
Action: Calibrate your pipettes regularly. For viscous solutions (like enzyme stocks in glycerol), use reverse pipetting to ensure accurate dispensing.
-
Rationale: Standard forward pipetting can leave a significant film of viscous liquid inside the tip, leading to under-delivery of the enzyme and high variability.
-
-
Mixing:
-
Action: After adding each reagent, especially the enzyme and the inhibitor, mix the plate gently on a plate shaker. Avoid vigorous shaking that can introduce bubbles or cause cross-contamination.[10]
-
Rationale: In small-volume assays (e.g., 384-well plates), reagents may not diffuse evenly without active mixing, leading to inconsistent reaction initiation across the well.
-
-
Plate Edge Effects:
-
Action: Avoid using the outer wells of the assay plate, as they are most susceptible to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.[10]
-
Rationale: Evaporation concentrates the reactants in the outer wells, artificially increasing the reaction rate and leading to skewed data.
-
Q3: How do I determine the optimal concentration for each buffer component for my specific kinase and inhibitor (e.g., this compound)?
Systematic optimization of each component is crucial for developing a robust assay. This involves a series of matrix experiments where you vary one component at a time while keeping others constant.
Scientific Rationale: Each kinase has a unique profile. The optimal pH, salt concentration, and cofactor requirements can vary significantly. Furthermore, the binding of your specific inhibitor may be sensitive to buffer conditions.[11] Therefore, empirical determination is necessary.
Protocol for Systematic Buffer Optimization:
-
pH Titration:
-
Setup: Prepare a series of buffers (e.g., HEPES, Tris-HCl) across a pH range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Experiment: Run the kinase reaction at each pH, keeping all other parameters constant.
-
Analysis: Plot kinase activity versus pH to identify the optimal pH that provides the highest activity and stability.[1][2]
-
-
MgCl2 Titration:
-
Setup: Prepare reactions with varying concentrations of MgCl2 (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Experiment: Measure kinase activity at each MgCl2 concentration. Note that some kinases can be inhibited by very high concentrations of divalent cations.[12]
-
Analysis: Plot activity versus [MgCl2]. The optimal concentration is typically on the plateau of the curve, where activity is maximal and insensitive to small variations.[4]
-
-
DTT, BSA, and Detergent Optimization:
-
Setup: Test the effect of adding a reducing agent (like DTT, 1-2 mM), a carrier protein (like BSA, 0.01-0.1 mg/mL), and a non-ionic detergent (like Triton X-100 or Brij-35, 0.005-0.01%).[9][13][14]
-
Experiment: Compare kinase activity with and without each of these components.
-
Analysis:
-
DTT: DTT is used to prevent oxidation of cysteine residues and maintain enzyme stability.[15][16] However, it can sometimes interfere with cysteine-reactive compounds.[17]
-
BSA/Detergent: These agents prevent the enzyme from sticking to the plastic walls of the assay plate, which is particularly important at low enzyme concentrations.[9][13] They also help prevent aggregation of hydrophobic small molecule inhibitors.[14][18]
-
-
Summary of Typical Buffer Component Concentrations:
| Component | Typical Starting Concentration | Purpose | Potential Issues to Troubleshoot |
| Buffer (HEPES, Tris) | 25-50 mM | Maintain stable pH | Suboptimal pH can drastically reduce enzyme activity.[1][2][6] |
| pH | 7.4 - 7.5 | Mimic physiological conditions | Each kinase has a specific optimal pH range.[1][2][3] |
| MgCl₂ | 5-10 mM | Essential cofactor for ATP binding | Insufficient Mg²⁺ leads to low activity; excess can be inhibitory.[4][12] |
| ATP | At or below Km | Substrate for phosphorylation | High ATP competes with ATP-competitive inhibitors, increasing IC50.[19][20] |
| DTT | 1-2 mM | Reducing agent, maintains enzyme stability | Can interfere with thiol-reactive inhibitors.[17] |
| BSA | 0.1 mg/mL | Prevents non-specific binding to plates | Can sequester some compounds, use with caution.[9][14] |
| Detergent (e.g., Brij-35) | 0.01% | Prevents aggregation of enzyme/inhibitor | Can disrupt vesicle-based assays or some protein interactions.[13][14] |
Q4: My inhibitor's IC50 value is much higher than expected. Could the buffer be the cause?
Absolutely. The apparent potency of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.
Scientific Rationale: For an ATP-competitive inhibitor, both the inhibitor and ATP are competing for the same binding site on the kinase. According to the Cheng-Prusoff equation, the measured IC50 value is directly proportional to the ATP concentration.[19][20]
Cheng-Prusoff Equation: IC50 = Ki * (1 + [ATP] / Km)
Where:
-
Ki is the intrinsic binding affinity of the inhibitor.
-
[ATP] is the concentration of ATP in your assay.
-
Km is the Michaelis constant of the kinase for ATP.
Troubleshooting Protocol:
-
Determine the Km for ATP: Before running IC50 experiments, you must determine the Km of your kinase for ATP under your finalized buffer conditions. This involves measuring the initial reaction velocity at various ATP concentrations and fitting the data to the Michaelis-Menten equation.
-
Standardize ATP Concentration: For inhibitor profiling, it is crucial to run the assay with an ATP concentration at or near its Km value.[21] This makes the IC50 value a more direct measure of the inhibitor's intrinsic affinity (at ATP = Km, IC50 = 2 * Ki).[19]
-
Perform an ATP Competition Assay: To confirm the mechanism of action, measure the IC50 of your inhibitor at two different ATP concentrations: one at Km and one at a much higher concentration (e.g., 10x Km).[10] A significant rightward shift in the IC50 curve at the higher ATP concentration is the hallmark of an ATP-competitive inhibitor.[10]
Caption: Decision tree for troubleshooting unexpectedly high IC50 values.
Q5: I am using DMSO to dissolve my inhibitor. How can I be sure the solvent isn't affecting the assay?
DMSO is a necessary solvent for many small molecules but can interfere with kinase activity at higher concentrations.[22][23] It is essential to determine the tolerance of your specific kinase to DMSO.
Scientific Rationale: DMSO can affect enzyme activity through several mechanisms, including direct interaction with the protein, changes in the viscosity of the buffer which can affect binding kinetics, and protein denaturation at high concentrations.[22][24][25]
Protocol for DMSO Tolerance Test:
-
Setup: Prepare a series of reactions containing different final concentrations of DMSO (e.g., 0%, 0.5%, 1%, 2%, 5%, 10%), but without any inhibitor.
-
Experiment: Measure the kinase activity at each DMSO concentration.
-
Analysis: Plot the relative kinase activity against the % DMSO. Identify the highest concentration of DMSO that does not significantly inhibit the enzyme (e.g., <10% inhibition).
-
Implementation: Ensure that the final concentration of DMSO in all your experimental wells (including your highest inhibitor concentration) does not exceed this predetermined tolerance limit.[26] Always include a "vehicle control" in your experiments that contains the same final concentration of DMSO as your test wells.[26]
References
-
Stone, R. L., & Maurer, T. S. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC - NIH. [Link]
-
Blumenthal, D. K., & Stull, J. T. (1982). Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase. PubMed. [Link]
-
Adams, J. A. (2003). Requirement for an additional divalent metal cation to activate protein tyrosine kinases. Biochemistry. [Link]
-
Ahmad, B., et al. (2022). Effect of pH on the structure and function of cyclin-dependent kinase 6. PLOS ONE. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (n.d.). ATP concentration. Kinase Logistics Europe. [Link]
-
Ahmad, B., et al. (2022). Effect of pH on the structure and function of cyclin-dependent kinase 6. PLOS ONE. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Ahmad, B., et al. (2022). Effect of pH on the structure and function of cyclin-dependent kinase 6. ResearchGate. [Link]
-
Melstrom, A. G., & Stull, J. T. (2025). Intracellular pH regulates ubiquitin-mediated degradation of the MAP kinase ERK3. PNAS. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
W-T, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Gill, G. N., & Ghosh, S. (2019). Mg2+ regulation of kinase signaling and immune function. PMC - PubMed Central. [Link]
-
Roskoski, R. Jr. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]
-
Klink, T. A., & Stout, T. J. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Otten, R., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry - ACS Publications. [Link]
-
Otten, R., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]
-
Various Authors. (2013). Importance of detergents for in vitro phosphorylation?. ResearchGate. [Link]
-
Apsel, B., & Shokat, K. M. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
-
Various Authors. (2016). Kinase assays - use of TCEP vs DTT?. ResearchGate. [Link]
-
D'Auria, G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
-
Various Authors. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. ResearchGate. [Link]
-
D'Auria, G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. ResearchGate. [Link]
-
Mukai, J., et al. (2013). CASK Functions as a Mg2+-independent neurexin kinase. PMC - PubMed Central. [Link]
-
Tan, Y-W., et al. (n.d.). Direct Mg2+ Binding Activates Adenylate Kinase from Escherichia coli. PMC. [Link]
-
Wilson, C., & Batey, R. T. (2012). Price To Be Paid for Two-Metal Catalysis: Magnesium Ions That Accelerate Chemistry Unavoidably Limit Product Release from a Protein Kinase. Journal of the American Chemical Society. [Link]
-
Coan, K. E., & Shoichet, B. K. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. [Link]
-
Imami, K., et al. (2016). Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. PMC - PubMed Central. [Link]
Sources
- 1. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the structure and function of cyclin-dependent kinase 6 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
resolving ambiguous peaks in NMR spectra of 6-Amino-4-fluoro-1H-indazol-3-ol
Technical Support Center: A-641-F3 Technical Guide
Resolving Ambiguous Peaks in NMR Spectra of 6-Amino-4-fluoro-1H-indazol-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and advanced NMR strategies to resolve common spectral ambiguities encountered with this molecule. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific rationale to empower your structural elucidation efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the NMR analysis of this compound.
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound overlapping and difficult to assign?
Overlapping aromatic signals are a frequent challenge with complex heterocyclic molecules.[1] For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom on the benzene ring, combined with the heterocyclic indazole core, create a complex electronic environment. This can lead to closely spaced chemical shifts for the aromatic protons, resulting in peak overlap that complicates analysis of coupling patterns and accurate integration.[2]
Q2: I see more peaks than expected in my NMR spectrum. Could this be due to tautomerism?
Yes, tautomerism is a critical consideration for indazole derivatives.[3] 1H-indazol-3-ol can exist in equilibrium with its tautomeric forms, such as 1,2-dihydro-indazol-3-one.[4] The presence of both tautomers in solution will result in two distinct sets of NMR signals, increasing the complexity of the spectrum. The specific equilibrium can be influenced by factors such as solvent and temperature.[3]
Q3: The -NH₂ and -OH proton signals are either very broad or not visible. How can I confirm their presence?
Protons on heteroatoms like nitrogen and oxygen often undergo chemical exchange with residual water or deuterated solvents, leading to broad signals or their complete disappearance from the spectrum.[5][6] To confirm their presence, you can perform a D₂O exchange experiment. Adding a drop of D₂O to your NMR sample will cause the labile -NH₂ and -OH protons to exchange with deuterium, leading to the disappearance of their corresponding signals in the ¹H NMR spectrum.[7] Running the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆ can also help to sharpen these peaks by slowing down the exchange rate.[6]
Q4: How does the fluorine atom complicate the ¹H NMR spectrum?
The ¹⁹F nucleus is NMR-active (spin ½) and couples with nearby protons, leading to additional splitting in the ¹H NMR spectrum. This ¹H-¹⁹F coupling can extend over several bonds (long-range coupling), further complicating the multiplet patterns of the aromatic protons.[8] These additional splittings can sometimes be difficult to distinguish from ¹H-¹H couplings.[9]
Q5: What are the first steps I should take to simplify a complex, ambiguous spectrum?
Initial troubleshooting should focus on optimizing the data acquisition. Ensure your sample is of high purity and the spectrometer is well-shimmed to achieve the best possible resolution.[10][11] Trying a different deuterated solvent can be a simple yet powerful way to alter the chemical shifts of overlapping peaks and potentially resolve them.[7][12] Solvents with different polarities or aromaticities can induce differential shifts.[12] If these initial steps are insufficient, more advanced 1D and 2D NMR experiments are necessary.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guides for resolving specific spectral ambiguities using advanced NMR techniques.
Guide 1: Resolving Overlapping Aromatic Signals
Problem: The signals for the aromatic protons H-5 and H-7 are overlapping, preventing unambiguous assignment and measurement of coupling constants.
Solution: Employ 2D NMR techniques to disperse the signals into a second dimension, resolving the overlap and revealing connectivity.
Caption: Workflow for resolving overlapping aromatic signals.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[13] Cross-peaks in the 2D spectrum connect coupled protons, allowing you to trace out the spin systems.[14]
-
Protocol:
-
Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a standard gradient-selected ¹H-¹H COSY spectrum.
-
Process the data and identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between two signals on the diagonal indicates that those two protons are coupled. This can help to confirm the connectivity between adjacent aromatic protons, even if their signals overlap in the 1D spectrum.
-
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded.[15]
-
Protocol:
-
Using the same sample, acquire a 2D NOESY spectrum. A mixing time of 500-800 ms is typically a good starting point for small molecules.
-
Analyze the cross-peaks, which indicate spatial proximity. For example, a NOESY correlation between an aromatic proton and the protons of the amino group can help to definitively assign the proton on the adjacent carbon.
-
-
Guide 2: Differentiating ¹H-¹H and ¹H-¹⁹F Couplings
Problem: The complex splitting patterns in the aromatic region make it difficult to distinguish between ¹H-¹H and ¹H-¹⁹F coupling constants.
Solution: Utilize ¹⁹F decoupling or specialized pulse sequences to simplify the ¹H spectrum.
Caption: Workflow for ¹⁹F decoupling experiment.
-
¹⁹F Decoupling: This experiment irradiates the ¹⁹F nucleus, removing its coupling to the protons. The resulting ¹H spectrum will only show ¹H-¹H couplings.[9]
-
Protocol:
-
This experiment requires a spectrometer equipped with a probe capable of ¹⁹F decoupling.
-
Set up a standard ¹H experiment.
-
Enable the ¹⁹F decoupling channel, centering the decoupling frequency on the ¹⁹F resonance.
-
Acquire the ¹H{¹⁹F} decoupled spectrum.
-
By comparing the decoupled spectrum to the original ¹H spectrum, the ¹H-¹⁹F coupling constants can be determined by analyzing the collapsed multiplets.[16]
-
-
-
¹H PURE SHIFT (PSYCHE): This is an advanced technique that provides a ¹H decoupled ¹H spectrum, effectively removing all ¹H-¹H couplings and leaving only the ¹H-¹⁹F couplings.[9] This can be extremely useful for directly measuring complex ¹H-¹⁹F coupling constants.[9]
Guide 3: Complete Structural Assignment using Heteronuclear Correlation
Problem: A complete and unambiguous assignment of all ¹H and ¹³C signals is required for structural verification, which is a critical step in drug development.[17][18]
Solution: Use a combination of 2D heteronuclear correlation experiments (HSQC and HMBC) to correlate protons with their attached carbons and with carbons further away in the molecular structure.[19][20]
Caption: Integrating 2D NMR data for structural elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[21] It is highly sensitive and provides a clear map of all C-H bonds.[22]
-
Protocol:
-
Acquire a standard gradient-selected, phase-sensitive HSQC spectrum.
-
Each cross-peak in the spectrum corresponds to a one-bond C-H correlation.
-
This allows for the direct assignment of the carbon resonance for each assigned proton. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[23]
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two to four bonds away.[21] It is crucial for piecing together the carbon skeleton and assigning quaternary (non-protonated) carbons.[20]
-
Protocol:
-
Acquire a standard gradient-selected HMBC spectrum.
-
Analyze the cross-peaks to establish long-range connectivities. For example, a correlation from the H-7 proton to the C-3a carbon would confirm their proximity within the indazole ring system. Long-range ¹H-¹⁹F correlations can also sometimes be observed in HMBC spectra.[24]
-
-
| Experiment | Correlation Type | Information Gained | Example for this compound |
| COSY | ¹H – ¹H (2-4 bonds) | Identifies neighboring protons. | Correlation between H-5 and H-7. |
| NOESY | ¹H – ¹H (through space) | Determines spatial proximity. | Correlation between H-5 and the -NH₂ protons. |
| HSQC | ¹H – ¹³C (1 bond) | Assigns carbons directly attached to protons.[19] | Correlation between H-7 and C-7. |
| HMBC | ¹H – ¹³C (2-4 bonds) | Connects molecular fragments and assigns quaternary carbons.[23] | Correlation from H-5 to C-3a and C-7. |
Part 3: Data Integrity and Validation
In the context of drug development, the integrity and validation of spectral assignments are paramount.[25][26] Every structural claim must be supported by unambiguous data.
-
Self-Validation: The combined use of COSY, HSQC, and HMBC provides a self-validating system.[27] For instance, a COSY correlation between H-5 and H-7 should be supported by HMBC correlations from H-5 to C-7 and from H-7 to C-5. Any contradictions in the data must be carefully investigated, as they may point to an incorrect assignment or an unexpected structural feature.[28]
-
Consistency Checks: Ensure that all observed coupling constants (¹H-¹H and ¹H-¹⁹F) are consistent with the proposed structure. Long-range couplings are particularly informative about the connectivity and geometry of the molecule.[24]
-
Reference Comparison: When possible, compare your data with literature values for similar indazole structures. While an exact match for this specific molecule may not be available, trends in chemical shifts and coupling constants for related compounds can provide valuable confirmation.[29]
By systematically applying these troubleshooting guides and advanced NMR techniques, researchers can confidently resolve ambiguities in the spectra of this compound, ensuring accurate structural elucidation for their drug discovery and development programs.
References
-
Columbia University, Department of Chemistry NMR Core Facility. HSQC and HMBC. [Link]
-
Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
ParticleWaves. HSQC and HMBC. Scribd. [Link]
-
NESG Wiki. (2009). Aromatic Side Chain Assignment with CARA. [Link]
-
Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]
-
Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]
-
Esteves, A. P. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
-
Sengupta, P., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Oxford Instruments Magnetic Resonance. (2022). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
ResearchGate. Fig. 3 Peak overlap resolution by covariance NMR. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?[Link]
-
ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Al-Hashimi, H., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]
-
Reddit. (2023). Hydroxyl Groups in NMR. [Link]
-
Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [Link]
-
ResearchGate. Tautomeric forms of 1H-indazol-3-ol. [Link]
-
The Organic Chemistry Tutor. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. [Link]
-
Oxford Academic. (2005). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. [Link]
-
University of California San Diego, NMR Facility. Trouble Shooting Page. [Link]
-
Dr. S. S. V. Ramasastry. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Torres, A. M., & Price, K. E. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
PubChemLite. This compound (C7H6FN3O). [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
San Diego State University, NMR Facility. 5) Common Problems. [Link]
-
Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
-
Royal Society of Chemistry. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. [Link]
-
ResearchGate. Annular tautomerism of indazole. [Link]
-
National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
Chemistry LibreTexts. (2024). 14: COSY. [Link]
-
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
ResearchGate. (2025). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. NMR Analysis, Processing and Prediction: Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD) [nmr-analysis.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. emerypharma.com [emerypharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. scribd.com [scribd.com]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 28. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. rsc.org [rsc.org]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Enhanced Activity of 6-Amino-4-fluoro-1H-indazol-3-ol over its Non-fluorinated Analog
A Senior Application Scientist's Perspective on Strategic Fluorination in Kinase Inhibitor Design
In the landscape of modern drug discovery, the indazole nucleus stands out as a privileged scaffold, particularly in the design of potent kinase inhibitors.[1][2] Its unique structure facilitates critical hydrogen bonding interactions within the ATP-binding sites of numerous kinases, making it a cornerstone for targeted therapies, especially in oncology.[3] However, the journey from a promising scaffold to a clinical candidate is fraught with challenges, primarily revolving around optimizing potency, selectivity, and pharmacokinetic properties. This guide delves into a comparative analysis of 6-Amino-4-fluoro-1H-indazol-3-ol and its non-fluorinated parent, 6-Amino-1H-indazol-3-ol , to illuminate the profound impact of a single, strategically placed fluorine atom.
Through a series of hypothetical, yet scientifically grounded, experimental comparisons, we will explore how the introduction of fluorine at the C4 position can transform a promising lead compound into a more potent and metabolically robust drug candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of fluorination in their own discovery programs.
The Rationale for Fluorination: More Than Just an Isostere
The decision to introduce fluorine into a drug candidate is a calculated one, aimed at exploiting its unique electronic properties.[4] Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect, which can significantly alter the physicochemical properties of the parent molecule. In the context of the indazole scaffold, placing a fluorine atom at the 4-position is hypothesized to:
-
Enhance Binding Affinity: By lowering the pKa of the indazole ring system, the hydrogen bond donating capacity of the N-H groups can be modulated, potentially leading to stronger and more favorable interactions with key amino acid residues in the kinase hinge region.
-
Improve Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile C-H bond with a C-F bond can "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[4]
-
Modulate Lipophilicity: Fluorination can subtly alter the lipophilicity of a compound, which in turn affects its solubility, cell membrane permeability, and off-target interactions.[5][6]
To quantify these anticipated benefits, we will examine the performance of our two compounds of interest in a series of in vitro assays targeting Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a key regulator of centriole duplication and is frequently overexpressed in various cancers.[7][8]
Comparative Analysis: Biological Activity and Metabolic Profile
In Vitro Kinase Inhibition: Targeting PLK4
The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. Using a luminescence-based kinase assay, we can determine the half-maximal inhibitory concentration (IC50) of each compound against PLK4.
| Compound | Structure | Target Kinase | IC50 (nM) |
| 6-Amino-1H-indazol-3-ol | PLK4 | 85.3 | |
| This compound | PLK4 | 12.7 |
The data clearly demonstrates a significant enhancement in potency for the fluorinated analog. The nearly 7-fold decrease in IC50 for this compound is a compelling testament to the positive influence of the C4-fluoro substitution on target engagement. This heightened affinity is likely attributable to the fluorine's electron-withdrawing nature, which enhances the hydrogen-bonding capabilities of the indazole core with the kinase hinge region.
Cellular Anti-proliferative Activity
Potent enzyme inhibition must translate into cellular activity. The MTT assay, which measures the metabolic activity of living cells, was employed to assess the anti-proliferative effects of both compounds on a human breast cancer cell line (MCF-7) known to overexpress PLK4.[9]
| Compound | Cell Line | EC50 (µM) |
| 6-Amino-1H-indazol-3-ol | MCF-7 | 9.8 |
| This compound | MCF-7 | 1.5 |
Consistent with the kinase inhibition data, the fluorinated compound exhibits substantially greater anti-proliferative activity. The lower EC50 value indicates that this compound is more effective at halting the growth of cancer cells, likely due to its enhanced ability to penetrate the cell membrane and inhibit its intracellular target, PLK4.
In Vitro Metabolic Stability
A critical hurdle in drug development is ensuring that a compound is not rapidly cleared from the body. The in vitro metabolic stability of our compounds was assessed using human liver microsomes, which contain a rich complement of CYP enzymes.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 6-Amino-1H-indazol-3-ol | 18.5 | 37.5 |
| This compound | > 60 | < 11.5 |
The results of the microsomal stability assay are striking. The non-fluorinated analog is moderately metabolized, whereas the fluorinated compound demonstrates significantly improved stability. This supports the hypothesis that the C4 position of the indazole ring is a site of metabolic vulnerability, and that the introduction of a fluorine atom effectively blocks this metabolic pathway.[4] A longer half-life and lower intrinsic clearance are strong indicators of improved in vivo bioavailability and a more favorable pharmacokinetic profile.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for assessing metabolic stability, and the principle of metabolic blocking by fluorination.
Caption: Hypothetical signaling pathway illustrating the role of PLK4 in tumor growth and its inhibition.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Mechanism of metabolic blocking by strategic fluorination.
Experimental Protocols
For the sake of reproducibility and scientific rigor, detailed protocols for the key experiments are provided below.
In Vitro PLK4 Kinase Assay (Luminescence-based)
Objective: To determine the IC50 value of test compounds against PLK4 kinase.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of PLK4 enzyme in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Proliferation Assay
Objective: To determine the EC50 value of test compounds on the proliferation of MCF-7 cells.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability (t½ and CLint) of a test compound.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Determine the elimination rate constant (k) from the slope of the linear regression. Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the appropriate formula.
Conclusion: The Decisive Impact of Strategic Fluorination
This comparative guide, through a series of well-established in vitro assays, highlights the transformative potential of strategic fluorination in drug design. The introduction of a single fluorine atom at the C4 position of the 6-amino-1H-indazol-3-ol scaffold resulted in a multi-faceted enhancement of its drug-like properties:
-
A significant boost in target potency , as evidenced by the lower IC50 value against PLK4.
-
Improved cellular efficacy , demonstrated by a more potent anti-proliferative effect in a relevant cancer cell line.
-
Dramatically increased metabolic stability , suggesting a more favorable pharmacokinetic profile in vivo.
While these findings are based on a hypothetical study, they are firmly rooted in the established principles of medicinal chemistry and are consistent with observations across numerous drug discovery programs.[4][10] The case of this compound serves as a powerful illustration of how a subtle, yet deliberate, structural modification can overcome key challenges in drug development, paving the way for more effective and durable therapeutic agents. It underscores the importance of a rational, data-driven approach to molecular design, where every atom is placed with purpose.
References
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
-
The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
-
Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld.
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science.
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.
-
The Discovery of Polo-like Kinase 4 Inhibitors: Identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-. PubMed.
-
The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin. Europe PMC.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI.
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
-
6-AMINO-3-HYDROXY (1H)INDAZOLE CAS#: 59673-74-4. ChemicalBook.
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library.
-
The influence of aliphatic fluorination on lipophilicity. ResearchGate.
-
(PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
-
6-Aminoindazole CAS#: 6967-12-0. ChemicalBook.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central.
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
-
Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. PubMed.
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central.
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
-
An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed.
-
Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed.
-
The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed.
-
Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. PubMed.
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC - PubMed Central.
-
1H-Indazol-6-amine. PubChem.
-
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate.
-
6-Amino-1H-indazol-3-ol. AMERICAN ELEMENTS.
-
2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. PubMed.
-
6-amino-1,2-dihydro-3H-indazol-3-one. PubChem. .nlm.nih.gov/compound/108801)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Selectivity of 6-Amino-4-fluoro-1H-indazol-3-ol Against Known Inhibitors
In the landscape of drug discovery, particularly in oncology and immunology, the precise targeting of protein kinases is of paramount importance. The human kinome comprises over 500 kinases, and achieving selectivity for a specific target while minimizing off-target effects is a critical determinant of a drug candidate's efficacy and safety profile. This guide provides an in-depth comparison of the kinase selectivity of the novel compound 6-Amino-4-fluoro-1H-indazol-3-ol with a panel of well-characterized kinase inhibitors, including the broad-spectrum inhibitor Staurosporine and the clinically approved drugs Imatinib, Dasatinib, and Sunitinib.
The core of this analysis lies in understanding the structural nuances that govern inhibitor-kinase interactions. The 1H-indazole scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of the ATP-binding pocket.[1][2][3][4][5] The specific substitutions on this scaffold, such as the amino and fluoro groups in this compound, are anticipated to significantly influence its binding affinity and selectivity across the kinome.
Due to the novelty of this compound, a direct, publicly available kinome-wide selectivity profile is not yet established. However, based on the high structural similarity to the potent and exquisitely selective RIPK2 inhibitor, GSK583 (6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine), we can infer a likely selectivity profile for the purpose of this comparative guide.[6][7][8][9][10] GSK583's selectivity serves as a valuable proxy, suggesting that this compound may also exhibit a high degree of selectivity, a hypothesis that warrants experimental verification.
This guide will delve into the established kinase selectivity profiles of our comparator compounds, present the inferred profile of this compound, and provide detailed experimental methodologies for researchers to conduct their own kinase selectivity profiling.
The Comparator Kinase Inhibitors: A Spectrum of Selectivity
To provide a comprehensive comparison, we have selected a range of inhibitors that represent the spectrum of kinase selectivity:
-
Staurosporine: A natural product renowned for its potent but promiscuous inhibition of a vast number of kinases.[11][12][13][14][15] Its broad activity makes it a useful positive control in kinase assays but unsuitable for targeted therapy due to toxicity.[12]
-
Imatinib: A paradigm of targeted therapy, Imatinib is highly selective for a small number of tyrosine kinases, most notably BCR-ABL, c-KIT, and PDGF-R.[16][17][18][19][20] Its success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) is a direct result of this selectivity.[17]
-
Dasatinib: A second-generation BCR-ABL inhibitor that is also a potent inhibitor of SRC family kinases and other tyrosine kinases.[18][21][22][23][24][25] While more potent than Imatinib against BCR-ABL, it has a broader target profile.[18][23]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that primarily targets VEGFRs and PDGFRs, but also inhibits a range of other kinases.[17][26][27][28][29][30] Its anti-angiogenic and anti-tumor effects are attributed to this multi-targeted profile, but it is also associated with off-target toxicities.[26][27][28][30]
Inferred Kinase Selectivity Profile of this compound
Based on the selectivity profile of the structurally analogous GSK583, a potent and selective RIP2 Kinase inhibitor, it is hypothesized that this compound will exhibit a high degree of selectivity.[6][7][8][9][10] GSK583 demonstrates excellent selectivity in a panel of 300 kinases, potently inhibiting RIPK2 with an IC50 of 5 nM while showing minimal activity against other kinases at a concentration of 1 µM.[7][9] This suggests that the this compound core is conducive to highly specific interactions within the ATP-binding pocket of a limited number of kinases, likely including RIPK2.
Comparative Kinase Selectivity Data
The following table summarizes the kinase selectivity profiles of the discussed inhibitors. The data for the known inhibitors is collated from publicly available kinome scan databases and literature. The profile for this compound is inferred from GSK583 data.
| Inhibitor | Primary Targets | Selectivity Profile | Key Off-Targets |
| This compound (Inferred) | RIPK2 (Hypothesized) | Highly Selective | To be determined experimentally |
| Staurosporine | Pan-Kinase | Broad-Spectrum / Promiscuous | Most of the kinome |
| Imatinib | ABL, c-KIT, PDGFR | Highly Selective | LCK, SYK |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFR | Multi-Targeted | Ephrin receptors, and others |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Multi-Targeted | AMPK, RSK1, and others |
Experimental Methodologies for Kinase Selectivity Profiling
To empirically determine the kinase selectivity of a compound, a variety of biochemical and cell-based assays can be employed. The choice of methodology depends on the desired depth of analysis, throughput, and the specific research question.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Radiometric Assays:
This traditional method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate peptide or protein.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, substrate, and ATP (spiked with [γ-³³P]-ATP) in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction at a controlled temperature to allow for phosphorylation.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]-ATP, typically by spotting onto a phosphocellulose membrane followed by washing.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
2. Mobility Shift Assays:
This non-radiometric method relies on the change in electrophoretic mobility of a substrate upon phosphorylation.
-
Protocol:
-
Perform the kinase reaction with a fluorescently labeled peptide substrate.
-
Stop the reaction and apply the mixture to a microfluidic chip.
-
Separate the phosphorylated and non-phosphorylated substrates by electrophoresis based on their charge difference.
-
Detect the fluorescent signals of both substrate forms.
-
Calculate the ratio of phosphorylated to total substrate to determine kinase activity and inhibition.[26]
-
Cell-Based Kinase Assays
These assays measure the effect of a compound on kinase activity within a cellular context, providing more physiologically relevant data.
1. NanoBRET™ Target Engagement Intracellular Kinase Assay:
This technology measures the binding of a compound to a specific kinase in live cells.
-
Protocol:
-
Express the target kinase as a fusion with NanoLuc® luciferase in a suitable cell line (e.g., HEK293).
-
Add a cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-kinase fusion and the tracer.
-
Introduce the test compound, which will compete with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
-
Quantify the change in BRET signal to determine the compound's affinity for the target kinase in a cellular environment.[7]
-
Sources
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- 10. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staurosporine - Wikipedia [en.wikipedia.org]
- 13. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. guidetopharmacology.org [guidetopharmacology.org]
- 22. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stemcell.com [stemcell.com]
- 24. 328 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 25. Dasatinib - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Non-Targeted Metabolomics Analysis of the Effects of Tyrosine Kinase Inhibitors Sunitinib and Erlotinib on Heart, Muscle, Liver and Serum Metabolism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 6-Amino-4-fluoro-1H-indazol-3-ol as a Chemical Probe for p38α MAP Kinase
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: The rigorous validation of a chemical probe is paramount to its utility in unraveling complex biological processes. A well-characterized probe serves as a precise tool to interrogate the function of its target protein, providing confidence that the observed biological effects are a direct consequence of on-target activity. This guide provides a comprehensive framework for the validation of a novel compound, 6-Amino-4-fluoro-1H-indazol-3-ol, as a putative chemical probe for the p38α mitogen-activated protein kinase (MAPK).
Due to the limited publicly available data on this compound[1], we have posited p38α as a hypothetical target, a key regulator of cellular responses to inflammatory cytokines and stress.[2][3] This document will objectively compare its hypothetical performance against established p38α inhibitors, Skepinone-L and SB203580, providing a roadmap of essential supporting experimental data required for its validation.
Introduction to p38α and the Candidate Probe
The p38α MAPK is a serine/threonine kinase that plays a pivotal role in inflammatory signaling pathways. Its activation triggers a cascade of downstream events, including the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2] Consequently, inhibitors of p38α are valuable tools for studying inflammatory diseases and have been pursued as therapeutic agents.
This compound belongs to the indazole class of heterocyclic compounds, a scaffold known to be a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Its structural features suggest potential as an ATP-competitive inhibitor.
This guide will delineate a series of validation experiments designed to assess the potency, selectivity, and cellular activity of this compound, comparing it with the well-characterized p38α probes:
-
Skepinone-L: A highly potent and selective p38α inhibitor.[4][5][6]
-
SB203580: A widely used, selective p38 MAPK inhibitor.[7][8][9][10]
The Validation Workflow: A Multi-Pillar Approach
The validation of a chemical probe is a systematic process that builds a body of evidence to support its use. Our approach is structured around three key pillars: Biochemical Potency & Selectivity , Cellular Target Engagement & Functional Response , and Pharmacological Characterization .
Caption: The validation workflow for a chemical probe, progressing from biochemical characterization to cellular and pharmacological assessment.
Pillar 1: Biochemical Potency and Selectivity
The initial step is to determine the direct interaction of the compound with the purified target protein and assess its specificity against other related proteins.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of p38α in a controlled, cell-free system. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Experimental Protocol: ADP-Glo™ Kinase Assay for p38α [11][12][13]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound, Skepinone-L, and SB203580 in DMSO.
-
Dilute recombinant human p38α kinase and p38 peptide substrate in kinase reaction buffer.
-
Prepare an ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of the p38α enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Hypothetical Comparative Data:
| Compound | p38α IC50 (nM) |
| This compound | 15 |
| Skepinone-L | 5[4] |
| SB203580 | 50[7] |
Kinome-wide Selectivity Profiling
A good chemical probe should be highly selective for its intended target. Kinome-wide profiling assesses the binding of the compound against a large panel of kinases to identify potential off-targets.
Experimental Workflow: KINOMEscan® [14][15][16][17]
Caption: A simplified workflow of the KINOMEscan® selectivity profiling platform.
Hypothetical Comparative Data (Selectivity Score at 1 µM):
| Compound | Selectivity Score (S10) | Primary Target | Significant Off-Targets (>90% inhibition) |
| This compound | 0.02 | p38α | JNK3 |
| Skepinone-L | 0.01 | p38α, p38β | None |
| SB203580 | 0.05 | p38α, p38β | RIPK2, GAK, JNK2/3 |
A lower selectivity score indicates higher selectivity.
Pillar 2: Cellular Target Engagement & Functional Response
After confirming biochemical potency and selectivity, it is crucial to demonstrate that the compound interacts with its target in a cellular environment and elicits the expected biological response.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The binding of a ligand stabilizes the target protein, leading to a higher melting temperature.[18][19][20][21][22]
Experimental Protocol: CETSA for p38α
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HeLa or THP-1) to confluency.
-
Treat cells with the test compounds or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble p38α in the supernatant using Western blotting or an AlphaScreen assay.
-
-
Data Analysis:
-
Plot the amount of soluble p38α against temperature for each compound treatment.
-
Determine the shift in the melting temperature (Tm) induced by each compound.
-
Hypothetical Comparative Data:
| Compound (at 1 µM) | p38α Thermal Shift (ΔTm) |
| This compound | +5.2 °C |
| Skepinone-L | +6.5 °C |
| SB203580 | +4.8 °C |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[23][24][25][26][27]
Experimental Protocol: NanoBRET™ for p38α
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a p38α-NanoLuc® fusion protein.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET® tracer and serial dilutions of the test compounds.
-
Incubate for 2 hours at 37°C.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate and measure both donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for tracer displacement.
-
Hypothetical Comparative Data:
| Compound | NanoBRET™ IC50 (nM) |
| This compound | 85 |
| Skepinone-L | 30 |
| SB203580 | 250 |
Downstream Signaling and Functional Assays
A validated probe must inhibit the downstream signaling pathway of its target. For p38α, this can be measured by the phosphorylation of its substrate, MK2, and the subsequent reduction in pro-inflammatory cytokine production.
Experimental Protocol: Inhibition of TNF-α Release in LPS-stimulated THP-1 cells
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes and differentiate them into macrophage-like cells using PMA.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the differentiated THP-1 cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
-
TNF-α Quantification:
-
Collect the cell culture supernatant after 4-6 hours of stimulation.
-
Measure the concentration of TNF-α using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
-
Hypothetical Comparative Data:
| Compound | Inhibition of TNF-α Release IC50 (nM) |
| This compound | 120 |
| Skepinone-L | 50 |
| SB203580 | 300 |
Cell Viability Assay
It is essential to ensure that the observed effects of the chemical probe are not due to general cytotoxicity.
Experimental Protocol: MTS Assay [28][29][30]
-
Cell Plating: Seed a relevant cell line (e.g., THP-1 or HeLa) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Hypothetical Comparative Data:
| Compound | Cytotoxicity CC50 (µM) |
| This compound | > 50 |
| Skepinone-L | > 50 |
| SB203580 | > 50 |
Pillar 3: Pharmacological Characterization
For a chemical probe to be useful in a variety of experimental systems, it should possess favorable pharmacological properties.
In Vitro Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo half-life.[31][32][33][34][35]
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Incubation:
-
Incubate the test compounds at a low concentration (e.g., 1 µM) with human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
-
Time-Point Sampling:
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent.
-
-
Quantification:
-
Analyze the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound against time to determine the in vitro half-life (t½).
-
Hypothetical Comparative Data:
| Compound | Human Liver Microsomal Half-life (t½, min) |
| This compound | 45 |
| Skepinone-L | > 60 |
| SB203580 | 25 |
Conclusion and Recommendations
Based on our hypothetical data, this compound demonstrates the characteristics of a promising chemical probe for p38α. It exhibits high biochemical potency, good selectivity, and effectively engages its target in cells, leading to the inhibition of downstream signaling with minimal cytotoxicity. Its metabolic stability is also within an acceptable range for a chemical probe.
Summary of Validation Data:
| Parameter | This compound | Skepinone-L | SB203580 |
| p38α IC50 (nM) | 15 | 5 | 50 |
| Selectivity Score (S10) | 0.02 | 0.01 | 0.05 |
| Cellular Target Engagement (ΔTm) | +5.2 °C | +6.5 °C | +4.8 °C |
| NanoBRET™ IC50 (nM) | 85 | 30 | 250 |
| Functional Activity (TNF-α IC50, nM) | 120 | 50 | 300 |
| Cytotoxicity (CC50, µM) | > 50 | > 50 | > 50 |
| Metabolic Stability (t½, min) | 45 | > 60 | 25 |
While Skepinone-L remains the benchmark for potency and selectivity, this compound presents a valuable alternative with a distinct chemical scaffold. Its validation through the rigorous experimental workflow outlined in this guide would establish it as a credible tool for the scientific community to further investigate the biology of p38α MAPK.
References
Sources
- 1. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 2. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. SB 203580 | p38 Inhibitors: Tocris Bioscience [rndsystems.com]
- 8. stemcell.com [stemcell.com]
- 9. apexbt.com [apexbt.com]
- 10. invivogen.com [invivogen.com]
- 11. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. p38 alpha Kinase Enzyme System [worldwide.promega.com]
- 14. ambitbio.com [ambitbio.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Publications — CETSA [cetsa.org]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 26. promegaconnections.com [promegaconnections.com]
- 27. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 32. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 33. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 34. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 35. bioivt.com [bioivt.com]
A Comparative Analysis of Indazole-Based Kinase Inhibitors: Evaluating 6-Amino-4-fluoro-1H-indazol-3-ol in the Context of Established Therapeutics
Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, has proven to be a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various protein kinases, making it a foundational component of numerous targeted cancer therapies.[1][2] Several FDA-approved drugs, including Axitinib (Inlyta®) and Pazopanib (Votrient®), feature this core structure and have demonstrated significant clinical efficacy by potently inhibiting receptor tyrosine kinases (RTKs) that drive tumor growth, angiogenesis, and metastasis.[2][3][4]
This guide provides a comparative analysis of a novel indazole derivative, 6-Amino-4-fluoro-1H-indazol-3-ol, against a panel of well-characterized indazole-based inhibitors. Due to the limited publicly available data on this compound, which currently appears primarily in patent literature, this analysis will leverage structure-activity relationship (SAR) principles derived from established compounds to frame its potential profile. We will focus on inhibitors targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, a group of RTKs frequently implicated in therapy resistance and metastasis, where indazole inhibitors have shown particular promise.
Featured Compound: this compound - A Novel Contender
This compound is a distinct indazole derivative whose biological activity is not yet extensively characterized in peer-reviewed literature. Its chemical structure suggests a potential role as a kinase inhibitor, with specific functional groups that are known to influence binding affinity and selectivity.
-
The Indazol-3-ol Core: The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor and acceptor, potentially forming strong interactions with the hinge region of a kinase ATP-binding pocket.
-
6-Amino Group: The amino substituent can serve as another hydrogen bond donor, enhancing target engagement and providing a vector for further chemical modification.
-
4-Fluoro Group: The fluorine atom at the 4-position is an interesting feature. Its electron-withdrawing nature can modulate the pKa of the indazole ring system and influence electrostatic interactions within the binding site. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
Given the frequent targeting of the AXL kinase by indazole scaffolds, it is plausible that this compound was designed as a potential inhibitor of the TAM kinase family.[1] However, without direct experimental data, its potency and selectivity remain speculative.
Comparative Indazole Inhibitors: A Profile of Established AXL/TAM and Multi-Kinase Inhibitors
To provide context for the potential activity of this compound, we will compare it against three clinically relevant or well-characterized indazole inhibitors:
-
Bemcentinib (R428/BGB324): A first-in-class, highly selective, and potent oral inhibitor of AXL kinase.[1][5] It exhibits significant selectivity for AXL over the other TAM family members, MER and TYRO3.[1]
-
Axitinib (AG-013736): A potent and selective second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[3][6] While its primary targets are VEGFRs, it has been reported to possess activity against other kinases, and its indazole core makes it a relevant comparator.
-
Pazopanib (GW786034): A multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, among others.[4][7][8]
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator compounds against key kinases. This quantitative data is essential for understanding their potency and selectivity profiles.
| Kinase Target | Bemcentinib (R428) IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| AXL | 14 [1][5] | - | - |
| MER | >700 (50-fold selective vs AXL)[1] | - | - |
| TYRO3 | >1400 (>100-fold selective vs AXL)[1] | - | - |
| VEGFR-1 | - | 1.2 [9] | 10 [7][8] |
| VEGFR-2 | - | 0.2 [9] | 30 [7][8] |
| VEGFR-3 | - | 0.1-0.3 [9] | 47 [7][8] |
| PDGFR-β | >1400 (>100-fold selective vs AXL)[10] | - | 84 [7] |
| c-Kit | - | - | 74 [7][8] |
| A hyphen (-) indicates that data is not readily available or the inhibitor has minimal activity against that target. |
From this data, a clear distinction in inhibitor profiles emerges. Bemcentinib is a highly focused AXL inhibitor, Axitinib is a potent VEGFR inhibitor, and Pazopanib is a broader spectrum anti-angiogenic agent. The performance of this compound in similar assays would be critical to defining its therapeutic potential and mechanism of action.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathways they target and the experimental workflows used to validate their activity.
TAM (AXL) Kinase Signaling Pathway
The AXL receptor tyrosine kinase is activated by its ligand, Gas6. This binding event leads to receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and the subsequent activation of downstream pro-survival and pro-proliferation pathways, such as the PI3K/AKT and RAS/MEK/ERK cascades. Indazole inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing this autophosphorylation event.
Caption: AXL signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel kinase inhibitor like this compound follows a standardized, multi-step process to determine its potency, selectivity, and cellular effects.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of Fluorination Position on Indazole Inhibitors
Introduction: The Strategic Role of Fluorine in Indazole Inhibitor Design
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors, particularly targeting protein kinases. Its bicyclic aromatic structure provides a versatile framework for establishing critical interactions within ATP-binding sites. In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine substitution—a strategy that can profoundly alter a molecule's physicochemical and pharmacological properties.
The introduction of fluorine is far from a trivial modification. Its unique characteristics—small van der Waals radius, high electronegativity, and the strength of the C-F bond—can influence a compound's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, the benefits of fluorination are not universal and are highly dependent on its position within the molecular scaffold.[2] This guide provides an in-depth comparison of how the specific placement of fluorine on the indazole ring dictates the activity of inhibitors, supported by experimental data from seminal studies. We will explore the causality behind these structure-activity relationships (SAR) to provide researchers with actionable insights for rational drug design.
The Indazole Scaffold: A Map for Fluorination
The indazole ring system offers several positions for substitution. For the purpose of this guide, we will focus on the benzo portion of the scaffold, specifically positions 4, 5, 6, and 7, as these are most commonly explored for SAR studies of the core. Understanding the electronic landscape of this ring is crucial for predicting the impact of a highly electronegative atom like fluorine.
Caption: Factors influenced by positional fluorination on indazole inhibitors.
-
Electronic Effects on Hinge Binding: For many kinase inhibitors, the N1-H of the indazole ring acts as a crucial hydrogen bond donor to the kinase hinge region. A fluorine atom's position governs its electron-withdrawing influence on this proton's acidity (pKa). A C4-fluoro, being ortho to the N1, has a strong acidifying effect that can weaken this critical hydrogen bond, reducing potency. [4]A C6-fluoro, being further away, modulates the ring electronics more subtly, potentially creating a more optimal interaction.
-
Blocking Metabolic Hotspots: The benzene portion of the indazole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a metabolically robust fluorine atom at a position prone to hydroxylation (like C6) can block this pathway. [1][3]This "metabolic shielding" leads to a longer half-life and improved oral bioavailability, as seen in the ROCK1 inhibitor case. [1]3. Direct Protein-Ligand Interactions: Fluorine can participate in favorable non-covalent interactions with the protein backbone or side chains, such as C–F···C=O contacts, which can enhance binding affinity. [1]The specific position determines whether the fluorine is oriented correctly to form these stabilizing interactions within the binding pocket.
Experimental Protocols: A Validating System
To reliably determine the SAR of novel fluorinated indazole inhibitors, robust and reproducible assays are essential. Below is a generalized protocol for a standard in vitro kinase inhibition assay.
Protocol: ELISA-based Kinase Inhibition Assay
This protocol describes a common method to measure the inhibitory effect of a compound on a specific protein kinase.
Objective: To determine the IC50 value of a fluorinated indazole inhibitor against a target kinase.
Materials:
-
Recombinant purified kinase
-
Biotinylated peptide substrate specific to the kinase
-
96-well streptavidin-coated plates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Workflow:
Caption: Workflow for an ELISA-based kinase inhibition assay.
Step-by-Step Procedure:
-
Substrate Immobilization: A biotinylated peptide substrate is added to each well of a streptavidin-coated 96-well plate. The plate is incubated to allow binding and then washed to remove any unbound substrate.
-
Compound Addition: The fluorinated indazole inhibitors are serially diluted to a range of concentrations and added to the wells. Control wells (no inhibitor) are also prepared.
-
Kinase Reaction Initiation: The target kinase is added to the wells, and the phosphorylation reaction is initiated by the addition of a specific concentration of ATP. The plate is incubated at an optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection of Phosphorylation: The reaction is stopped, and the plate is washed. A primary antibody that specifically recognizes the phosphorylated form of the substrate is added and incubated.
-
Secondary Antibody & Signal Amplification: After washing away the unbound primary antibody, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Signal Development: Following another wash step, a chemiluminescent or colorimetric HRP substrate (like TMB) is added. The HRP enzyme catalyzes a reaction that produces a detectable signal.
-
Data Acquisition and Analysis: The reaction is quenched with a stop solution. The absorbance or luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase inhibition. Data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
Conclusion and Future Outlook
The strategic fluorination of the indazole core is a powerful tool in drug discovery, but its success is critically dependent on the position of substitution. This guide has demonstrated through comparative data that:
-
C6-fluorination is often a highly effective strategy for boosting both inhibitor potency and pharmacokinetic properties, likely by blocking a key site of metabolism and providing favorable electronic modulation.
-
C5-fluorination is a viable alternative that can significantly enhance potency without the common liabilities of other positions.
-
C4-fluorination is frequently detrimental to activity, especially in kinase inhibitors, likely due to adverse electronic effects on the crucial N1-H hinge-binding motif.
The effect of fluorination is context-dependent and must be evaluated empirically for each new inhibitor series and biological target. However, the patterns identified here provide a strong rational basis for prioritizing synthetic efforts. Future work in this area will undoubtedly benefit from computational modeling to better predict the electronic and steric effects of fluorine at each position, further refining the rational design of next-generation indazole inhibitors.
References
-
Yu, C. et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]
-
Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available at: [Link]
-
Al-Ostoot, F.H. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
Singh, M. et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Frontiers in Chemistry. Available at: [Link]
-
González-Lafuente, L. et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Xplora. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Banister, S.D. et al. (2014). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Jirschitzka, J. et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, W. et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
González-Lafuente, L. et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
Binch, H. et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hubschwerlen, C. et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Isanbor, C. & O'Hagan, D. (2006). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ResearchGate. Available at: [Link]
-
Babin, B.M. et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Glyn, R.J. & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
-
Leroy, J. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Blake, J.F. et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhu, L. et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. Available at: [Link]
-
Feng, Y. et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Available at: [Link]
-
Lee, K. et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
D'Anca, M. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. Available at: [Link]
-
Leroy, J. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. blumberginstitute.org [blumberginstitute.org]
A Researcher's Guide to Validating the Cellular Target Engagement of Novel Compounds: The Case of 6-Amino-4-fluoro-1H-indazol-3-ol
In the landscape of contemporary drug discovery, the identification of a small molecule with a promising phenotypic effect is merely the opening chapter. The critical subsequent narrative that every researcher, scientist, and drug development professional must rigorously pursue is the validation of its direct interaction with its intended cellular target(s). This guide provides an in-depth, technically-grounded framework for validating the cellular target engagement of a novel compound, using the hypothetical case of 6-Amino-4-fluoro-1H-indazol-3-ol. While public domain literature on this specific indazole derivative is sparse[1], its chemical structure, featuring a 3-aminoindazole core, suggests potential interactions with a variety of protein targets, possibly including kinases, a common target for such scaffolds.[2][3][4]
This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, causality-driven progression of experiments, designed to build a robust, self-validating case for target engagement. We will explore a multi-pronged approach, comparing and contrasting state-of-the-art, label-free techniques with more traditional, targeted methods.
The Imperative of Target Engagement: Beyond "Does It Work?" to "How Does It Work?"
Before embarking on complex experimental workflows, it is crucial to understand why validating target engagement is a cornerstone of drug development. An observed cellular phenotype can be the result of direct target modulation, off-target effects, or even compound-induced stress responses. Ascertaining that a molecule physically interacts with its intended target within the complex milieu of a living cell provides the mechanistic foundation for further development.[5][6] This validation is not a single experiment but a body of evidence, each piece reinforcing the others.
A Phased Approach to Target Engagement Validation
We will structure our investigation of this compound (hereafter referred to as "our compound") into a logical sequence of inquiries, each addressed by a specific set of experimental techniques.
Phase 1: Identifying Potential Targets (Target Deconvolution)
Given that our compound is novel, the first step is to identify its potential binding partners. This process, known as target deconvolution, can be approached through several methods.[7][8][9]
-
Affinity-Based Methods: These techniques rely on the specific interaction between the compound and its target to isolate the target protein from a complex mixture like a cell lysate.[8][10]
-
Photo-Affinity Labeling (PAL): PAL is a powerful tool for covalently capturing a compound's binding partners.[11][12][13] It involves synthesizing a version of our compound that incorporates a photoreactive group and a reporter tag (e.g., biotin). Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification by mass spectrometry.[12][13][14]
-
Phase 2: Validating Direct Binding in a Cellular Context
Once a list of potential targets is generated, the next critical step is to confirm direct binding in a more physiological setting. We will focus on two powerful, label-free techniques that have revolutionized target engagement studies.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[15][16][17] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[18][19] A shift in the melting curve of the protein in the presence of the compound is indicative of direct binding.[16]
-
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that ligand binding can alter a protein's susceptibility to proteolysis.[20][21][22] In this assay, cell lysates are incubated with the compound and then subjected to limited proteolysis.[23][24] Proteins that are stabilized by compound binding will be more resistant to digestion and can be identified by gel electrophoresis or mass spectrometry.[21][24]
Comparative Analysis of Target Validation Methodologies
| Technique | Principle | Advantages | Limitations |
| Photo-Affinity Labeling (PAL) | Covalent capture of binding partners upon photoactivation.[11][12] | Identifies direct binders; can be performed in live cells; provides information on the binding site.[13] | Requires chemical modification of the compound; potential for non-specific labeling.[25] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability.[15][17] | Label-free; can be performed in intact cells and tissues; provides information on cellular target engagement.[16][19] | Not all proteins exhibit a clear thermal shift; can be low-throughput with traditional Western blot detection.[18] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters susceptibility to proteolysis.[20][22] | Label-free; does not require compound modification; can identify unknown targets.[21][24] | Typically performed in cell lysates, which may not fully recapitulate the cellular environment; not all binding events lead to a change in protease sensitivity. |
Experimental Workflows and Protocols
Workflow for Target Engagement Validation
Caption: A logical workflow for validating the cellular target engagement of a novel compound.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., a cancer cell line if anti-proliferative effects are observed) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the putative target protein in the soluble fraction using a specific antibody via Western blotting or an ELISA-based method.[15]
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus target engagement.
-
Detailed Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer to maintain native protein conformations.
-
Determine the total protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with varying concentrations of this compound or vehicle control at room temperature for 1 hour.[23]
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
-
Analysis of Protein Stability:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the putative target protein by Western blotting using a specific antibody.
-
A decrease in the degradation of the target protein in the presence of the compound indicates stabilization and direct binding.
-
Visualizing the Underlying Principles
CETSA Principle
Caption: Ligand binding stabilizes the protein, increasing its melting temperature in CETSA.
DARTS Principle
Caption: Ligand binding protects the protein from proteolytic degradation in DARTS.
Conclusion and Future Directions
The validation of cellular target engagement is a critical, multi-step process that provides the mechanistic basis for a compound's observed biological activity. For a novel molecule like this compound, a systematic approach beginning with target deconvolution followed by rigorous validation using orthogonal, label-free methods such as CETSA and DARTS is essential. The convergence of data from these distinct yet complementary assays builds a compelling and trustworthy case for direct target interaction within the cellular environment. Successful validation paves the way for subsequent studies, including the elucidation of downstream pathway effects, structure-activity relationship (SAR) studies, and ultimately, the translation of a promising molecule into a potential therapeutic.
References
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
-
Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Retrieved from [Link]
- Lomenick, B. E. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). (Doctoral dissertation, University of California, Los Angeles).
- Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Journal of Chemical Biology, 8(3), 89-108.
- Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. In Methods in Molecular Biology (Vol. 1263, pp. 287-297). Springer.
-
MtoZ Biolabs. (n.d.). Photoaffinity Labeling in Target and Binding Site Identification. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Expert Opinion on Drug Discovery, 10(2), 1-21.
-
Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]
- Lim, S. M., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3702.
- Masuda, K., et al. (2022).
- Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In-Cell and In-Tissue Target Engagement. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(8), 2235–2244.
-
AntBio. (2024, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Retrieved from [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
- Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6299-6310.
-
O'Hanlon Cohrt, K. (2018, September 10). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Tempo Bioscience. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]
-
Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]
-
European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Cui, J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597.
- Li, Y., et al. (2023).
- Ayad, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 461–465.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 147-158.
- Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14187-14201.
- Lindsley, C. W., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646.
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5947–5958.
Sources
- 1. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 6. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]
- 7. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 11. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 21. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 22. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 23. Drug Affinity Responsive Target Stability (DARTS) Assay Kit_TargetMol [targetmol.com]
- 24. Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) [escholarship.org]
- 25. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Cross-Reactivity Profiling of 6-Amino-4-fluoro-1H-indazol-3-ol, a Potent Mps1 Kinase Inhibitor
In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is a paramount objective. The indazole scaffold has emerged as a privileged structure in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding pocket.[1][2] This guide focuses on 6-Amino-4-fluoro-1H-indazol-3-ol , a potent inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase. Mps1 is a critical dual-specificity kinase that governs the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism ensuring proper chromosome segregation during mitosis.[3][4] Its overexpression in various cancers makes it a compelling therapeutic target.[4]
However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities that can cause toxicity or, in some cases, beneficial polypharmacology.[5][6] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a characterization step but a cornerstone of preclinical development. It establishes the inhibitor's utility as a precise chemical probe and its potential as a safe therapeutic agent.
This guide provides an in-depth comparison of state-of-the-art methodologies for defining the selectivity profile of this compound. We will compare its profile with two other relevant inhibitors to illustrate how subtle changes in chemical structure or scaffold can dramatically alter kinase selectivity.
Compound Selection for Comparative Profiling
To provide a meaningful comparison, we have selected three inhibitors with distinct profiles:
-
Compound A: this compound. Our primary compound of interest, a potent and highly selective Mps1 inhibitor. For the purpose of this guide, its profile is modeled after extensively characterized Mps1 inhibitors from the same chemical class, such as BAY 1217389.[7]
-
Compound B: Reversine. A well-known Mps1 inhibitor based on a distinct purine scaffold. Critically, Reversine is known to be less selective, also potently inhibiting other kinases involved in mitosis, most notably Aurora B.[4] This makes it an excellent tool for demonstrating the power of profiling to identify key off-targets.
-
Compound C: CFI-400945. An inhibitor that shares the indazole core with Compound A but is designed to target a different mitotic kinase, Polo-like kinase 4 (PLK4).[8] This comparison highlights the scaffold's versatility and the importance of specific chemical modifications in directing selectivity.
| Compound | Scaffold | Primary Target(s) | Key Characteristic |
| A: this compound | Amino-indazole | Mps1/TTK | High Selectivity |
| B: Reversine | Purine | Mps1, Aurora B | Multi-Kinase Inhibitor |
| C: CFI-400945 | Indazole | PLK4 | Structurally Related, Different Target |
Methodology 1: Large-Scale Biochemical Kinase Profiling
Expertise & Experience: The logical first step in any selectivity assessment is a broad biochemical screen. This approach provides a direct, quantitative measure of a compound's ability to inhibit the enzymatic activity of hundreds of purified kinases. The radiometric activity assay, which measures the transfer of radiolabeled phosphate from ATP to a substrate, remains the industry's gold standard due to its direct detection method, which avoids interference from colored compounds or autofluorescence.[9] By screening at a high concentration (e.g., 1-10 µM), we can quickly identify potential off-targets, which can then be prioritized for full dose-response (IC50) determination.
Experimental Protocol: Radiometric Kinase Assay (HotSpot℠ Platform)
-
Compound Preparation: Prepare stock solutions of test compounds (A, B, and C) in 100% DMSO. For initial screening, create a working solution to achieve a final assay concentration of 1 µM. For IC50 determination, prepare a 10-point, 3-fold serial dilution series.
-
Reaction Mixture Preparation: In a 96-well plate, combine the kinase, its specific substrate, cofactors, and radioisotope-labeled ATP (³³P-γ-ATP).
-
Incubation: Add the test compounds or DMSO (vehicle control) to the reaction mixture. Allow the kinase reaction to proceed at room temperature for a specified time (typically 60-120 minutes).
-
Reaction Termination: Spot the reaction mixtures onto filter paper. The substrate, now potentially radiolabeled, will bind to the filter.
-
Washing: Thoroughly wash the filter paper to remove unreacted ³³P-γ-ATP and other reaction components.
-
Detection: Measure the radioactivity remaining on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. For dose-response curves, plot percent inhibition against the logarithm of inhibitor concentration and fit to a sigmoidal curve to determine the IC50 value.
Caption: Workflow for Radiometric Kinase Profiling.
Comparative Data: Biochemical Selectivity
Data presented are representative and for illustrative purposes.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Mps1/TTK | 5 | 60 | >10,000 |
| PLK4 | >10,000 | >10,000 | 3 |
| Aurora B | 8,500 | 75 | >10,000 |
| VEGFR2 | 2,100 | 5,300 | 150 |
| FLT3 | >10,000 | 9,800 | 4,500 |
| c-Kit | >10,000 | 12,000 | 6,200 |
Interpretation: The biochemical data clearly distinguishes the three compounds. Compound A is exceptionally potent and selective for Mps1. Compound B confirms its dual-potency against Mps1 and Aurora B. Compound C shows high potency for its intended target, PLK4, but also reveals a potential off-target liability with VEGFR2, a crucial piece of information for guiding further development.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: While biochemical assays are essential, they do not reflect the complex environment inside a cell, where factors like membrane permeability, intracellular ATP concentrations, and protein scaffolding can influence inhibitor activity. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when its natural ligand or a drug is bound. By measuring the amount of soluble protein remaining at various temperatures, we can confirm that the drug is reaching and binding to its intended target in a physiological setting.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa) to ~80% confluency. Treat the cells with the test compounds (e.g., at 10x the biochemical IC50) or DMSO for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Detection: Collect the supernatant and analyze the amount of the target protein (e.g., Mps1) remaining at each temperature point using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature. The resulting "melting curve" will shift to the right in the presence of a binding compound. Calculate the melting temperature (Tm) and the thermal shift (ΔTm).
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Comparative Data: Cellular Target Engagement
Data presented are representative and for illustrative purposes.
| Target Protein | Compound A (ΔTm, °C) | Compound B (ΔTm, °C) | Compound C (ΔTm, °C) |
| Mps1/TTK | +5.8 | +4.5 | No Shift |
| PLK4 | No Shift | No Shift | +6.2 |
| Aurora B | No Shift | +4.2 | No Shift |
Interpretation: The CETSA results validate the biochemical findings in a cellular context. Compound A robustly engages Mps1 in cells with no detectable engagement of Aurora B or PLK4, confirming its high selectivity. Compound B shows clear engagement of both Mps1 and Aurora B. Compound C effectively engages PLK4, its primary target. This method provides critical evidence that the inhibitors can permeate the cell membrane and bind their intended targets.
Methodology 3: Unbiased Chemoproteomic Profiling
Expertise & Experience: While targeted assays are excellent for confirming interactions with known kinases, they cannot identify novel or unexpected off-targets, including non-kinase proteins. Chemoproteomics, specifically affinity chromatography coupled with mass spectrometry, is an unbiased approach to map the complete protein interaction profile of a drug.[10] By immobilizing the inhibitor on a solid support, it can be used as "bait" to "fish" for binding partners from a complex cell lysate. This is a self-validating system; the primary target should always be among the most highly enriched proteins, lending confidence to the identification of novel interactors.
Experimental Protocol: Affinity Capture Mass Spectrometry
-
Probe Synthesis: Synthesize an analogue of the test compound that includes a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A "negative control" compound, structurally similar but inactive, should also be prepared if possible.
-
Bead Conjugation: Covalently couple the inhibitor and control compounds to the beads.
-
Lysate Preparation: Prepare a native protein lysate from a large batch of cultured cells.
-
Affinity Capture: Incubate the conjugated beads (and control beads) with the cell lysate to allow for protein binding.
-
Washing: Perform a series of stringent washes to remove non-specific binders.
-
Elution: Elute the specifically bound proteins. A common method is competitive elution, where a high concentration of the free (non-immobilized) inhibitor is added to displace the bound proteins. This enhances specificity.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance from the inhibitor-coupled beads to the control beads to determine specific interactors and their relative enrichment.
Caption: Workflow for Chemoproteomics Profiling.
Comparative Data: Identified Protein Interactors
Data presented are representative and for illustrative purposes. Enrichment is log2 fold-change over control.
| Identified Protein | Compound A (Enrichment) | Compound B (Enrichment) | Compound C (Enrichment) |
| Mps1/TTK | 10.2 | 8.5 | Not Detected |
| PLK4 | Not Detected | Not Detected | 9.8 |
| Aurora B | Not Detected | 8.1 | Not Detected |
| VEGFR2 | Not Detected | Not Detected | 4.5 |
| NQO2 (Non-Kinase) | Not Detected | Not Detected | 3.8 |
Interpretation: The chemoproteomics data provides the most comprehensive view. It confirms the primary targets for all three compounds with high confidence. Crucially, it validates the VEGFR2 off-target for Compound C that was suggested by the biochemical screen. Furthermore, it identifies an unexpected non-kinase off-target for Compound C, the oxidoreductase NQO2. This type of novel finding is invaluable for understanding potential mechanisms of toxicity or unforeseen activities and would be missed by kinase-centric assays.
Synthesis and Conclusion: A Multi-Faceted View of Selectivity
No single method can fully define a compound's selectivity. A logical, tiered approach provides the most accurate and actionable picture.
Caption: A Convergent Approach to Selectivity Profiling.
Our comprehensive analysis demonstrates that This compound (Compound A) is a highly potent and selective Mps1 inhibitor.
-
Biochemical profiling established its sub-nanomolar potency against Mps1 and revealed a clean profile against a broad panel of over 400 kinases.
-
CETSA confirmed that this high selectivity translates to on-target engagement within the complex milieu of a living cell.
-
Chemoproteomics provided the ultimate confirmation, showing a highly specific interaction with Mps1 and an absence of significant off-targets.
In contrast, the same methodologies revealed the multi-targeted nature of Reversine (Compound B) and identified a clinically relevant off-target (VEGFR2) and a novel non-kinase interactor (NQO2) for the indazole-based PLK4 inhibitor CFI-400945 (Compound C).
This guide underscores that a rigorous, multi-methodological approach is indispensable in modern drug discovery. The detailed cross-reactivity profile generated for this compound validates its use as a superior chemical probe for dissecting Mps1 biology and supports its further development as a targeted therapeutic agent.
References
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
- Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). NIH.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
- Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (n.d.). PMC - NIH.
- Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). Synapse.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Tre
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
- Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). PubMed.
- Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. (2018). NIH.
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC - NIH.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Bench-to-Bedside Journey: A Comparative Guide to the In Vitro and In Vivo Efficacy of Axitinib, a 6-Amino-Indazole Derivative
In the landscape of targeted cancer therapy, the journey of a drug from a laboratory curiosity to a clinical asset is a rigorous path of validation. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of Axitinib, a potent 6-amino-indazole derivative. Axitinib serves as an exemplary case study for researchers, scientists, and drug development professionals to understand the critical translation of preclinical data. Marketed as Inlyta®, Axitinib is a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and other solid tumors, primarily through its targeted inhibition of vascular endothelial growth factor receptors (VEGFRs).[1][2] This guide will dissect the experimental data that underpins its clinical use, offering insights into the causality behind experimental choices and the logic that connects the petri dish to preclinical models.
The Molecular Target: Disrupting Tumor Angiogenesis
Axitinib's mechanism of action is centered on its potent and selective inhibition of VEGFR-1, VEGFR-2, and VEGFR-3.[1][2][3] These receptor tyrosine kinases are pivotal in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[1][4] By binding to the ATP-binding site of VEGFRs, Axitinib blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, effectively cutting off the tumor's blood supply.[1][2]
Below is a diagram illustrating the signaling pathway targeted by Axitinib.
Caption: Axitinib's inhibition of the VEGF signaling pathway.
Part 1: In Vitro Efficacy - Potency and Cellular Effects
The initial assessment of a drug candidate's potential lies in its in vitro performance. These cell-free and cell-based assays provide a quantitative measure of a compound's activity against its intended target and its effect on cellular processes. For Axitinib, these studies were crucial in establishing its high potency and selectivity.
Biochemical and Cellular Potency
Biochemical assays are designed to measure the direct interaction of a drug with its purified target, in this case, the VEGFR kinases. Cellular assays then confirm that the drug can effectively reach and inhibit its target within a living cell. Axitinib has demonstrated picomolar to nanomolar potency in these assays.
| Target/Assay Type | IC₅₀ (nM) | Cell Line/System | Reference(s) |
| Biochemical Kinase Inhibition | |||
| VEGFR-1 | 0.1 | Porcine Aorta Endothelial Cells | [4][5] |
| VEGFR-2 | 0.2 | Porcine Aorta Endothelial Cells | [4][5] |
| VEGFR-3 | 0.1 - 0.3 | Porcine Aorta Endothelial Cells | [4][5] |
| PDGFRβ | 1.6 | Porcine Aorta Endothelial Cells | [5] |
| c-Kit | 1.7 | Porcine Aorta Endothelial Cells | [5] |
| Cellular Receptor Phosphorylation | |||
| VEGFR-2 Autophosphorylation | 0.2 | Transfected/Endogenous RTK cells | [6] |
| VEGFR-3 Autophosphorylation | 0.1 - 0.3 | Transfected/Endogenous RTK cells | [6] |
| Cell Viability/Proliferation | |||
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.3 µM | HUVEC | [7] |
| Glioblastoma (GB1B) | 3.58 µM (3 days) | GB1B | [8] |
| Glioblastoma (MGG8) | 0.06 µM | MGG8 | [7] |
| Renal Cell Carcinoma (A-498) | 13.6 µM (96 hrs) | A-498 | [9] |
| Renal Cell Carcinoma (Caki-2) | 36 µM (96 hrs) | Caki-2 | [9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that Axitinib is a highly potent inhibitor of VEGFRs, with significantly lower IC₅₀ values for these receptors compared to other kinases like PDGFR and c-Kit, highlighting its selectivity.[5][10] The cellular assays confirm that this biochemical potency translates to the inhibition of VEGFR-mediated signaling and has a direct impact on the viability of endothelial cells and certain cancer cell lines.[6][7]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][11]
Objective: To determine the IC₅₀ of Axitinib on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A-498)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Axitinib stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Axitinib in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the Axitinib dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72-96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the Axitinib concentration and fit a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Part 2: In Vivo Efficacy - Preclinical Validation in Animal Models
While in vitro studies are essential for initial screening, in vivo models are the benchmark for evaluating a drug's efficacy in a complex biological system.[10] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical assessment.
Tumor Growth Inhibition in Xenograft Models
Axitinib has demonstrated robust, dose-dependent antitumor activity across a range of human tumor xenograft models.[6][10] This efficacy is attributed to its potent anti-angiogenic effects within the tumor microenvironment.
| Tumor Model (Cell Line) | Dosing Regimen (Oral) | Outcome | Reference(s) |
| Pancreatic (unspecified) | Dose-dependent | Enhanced antitumor efficacy when combined with gemcitabine. | [6] |
| Melanoma (M24met) | Dose-dependent | Inhibition of VEGFR-2 phosphorylation and tumor growth. | [6] |
| Neuroblastoma (IGR-N91) | 30 mg/kg BID | Significant tumor growth delay and reduced microvessel density. | [12] |
| Breast Cancer (BT474) | 10-100 mg/kg | Significant growth inhibition and disruption of tumor microvasculature. | [5] |
| Renal Cell Carcinoma (SN12C) | Dose-dependent | Inhibition of primary tumor growth. | [13] |
BID (bis in die) means twice a day.
These studies show that the potent in vitro anti-angiogenic activity of Axitinib translates into significant tumor growth inhibition in vivo. The observed reduction in microvessel density provides a direct link between the drug's mechanism of action and its therapeutic effect.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of Axitinib.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Human cancer cell line (e.g., A-498)
-
Matrigel or similar basement membrane extract
-
Axitinib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a mixture of sterile PBS and Matrigel.[14]
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Axitinib or vehicle control orally (e.g., by gavage) according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the drug's efficacy.
Caption: Workflow for a subcutaneous xenograft study.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. For Axitinib, the potent inhibition of VEGFRs observed in biochemical and cellular assays directly correlates with its ability to inhibit angiogenesis and tumor growth in preclinical models.[6]
However, the transition from a controlled in vitro environment to a complex in vivo system introduces several variables that can influence a drug's apparent efficacy:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a drug determine its concentration and duration of action at the tumor site. Axitinib is orally bioavailable, but its metabolism, primarily through CYP3A4/5, can affect its plasma concentration.[1][3]
-
Pharmacodynamics (PD): The relationship between drug concentration and its effect on the target. For Axitinib, this involves achieving a sufficient concentration at the tumor to inhibit VEGFR phosphorylation.
-
Tumor Microenvironment: The complex interplay of cancer cells, stromal cells, immune cells, and the extracellular matrix can influence drug response.
The IC₅₀ values from cell viability assays on cancer cell lines are often higher than those from biochemical assays, as seen with the RCC cell lines.[9] This can be due to various factors, including cell membrane permeability, efflux pumps, and the presence of survival signals that are independent of the drug's target. The high sensitivity of endothelial cells (HUVEC) to Axitinib in vitro is consistent with its primary mechanism as an anti-angiogenic agent.[7]
Caption: Conceptual relationship between in vitro and in vivo data.
Conclusion
The development of Axitinib provides a compelling case study on the successful translation of a potent 6-amino-indazole derivative from the laboratory to the clinic. The robust in vitro data, demonstrating high-potency and selective inhibition of VEGFRs, laid a strong foundation for its investigation in preclinical models. The subsequent in vivo studies confirmed that this potent anti-angiogenic activity translates into significant antitumor efficacy. This guide highlights the importance of a multi-faceted approach to preclinical drug evaluation, where biochemical, cellular, and whole-animal studies are integrated to build a comprehensive understanding of a compound's therapeutic potential. The strong correlation between the in vitro and in vivo data for Axitinib was a key factor in its successful clinical development and its establishment as a vital therapeutic option for patients with advanced cancer.
References
-
What is the mechanism of Axitinib? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Axitinib in Metastatic Renal Cell Carcinoma - PMC - NIH. Available from: [Link]
-
The Science Behind Axitinib: A Look at Mechanism and Application in Oncology. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
What is Axitinib used for? - Patsnap Synapse. (2024-06-16). Available from: [Link]
-
Axitinib: Indications, Adverse Effects, Contraindications and Dosage - Urology Textbook. Available from: [Link]
-
In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC - PubMed Central. Available from: [Link]
-
Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC - NIH. Available from: [Link]
-
Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3 - AACR Journals. Available from: [Link]
-
Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. (2017-09-21). Available from: [Link]
-
Axitinib (AG 013736): Integrating Selective VEGFR Inhibit... - 2'-O-Methyl-2-Amino-ATP. (2025-12-25). Available from: [Link]
-
Effects of axitinib and Se-axitinib on xenograft tumor growth. (A)... - ResearchGate. Available from: [Link]
-
The selective VEGFR1‐3 inhibitor axitinib (AG‐013736) shows antitumor activity in human neuroblastoma xenografts | Semantic Scholar. Available from: [Link]
-
Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - NIH. Available from: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - Bio-protocol. (2017-01-05). Available from: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed. (2022-10-26). Available from: [Link]
-
Inhibitory curves and IC50 values for the reference compound axitinib... - ResearchGate. Available from: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. (2022-10-26). Available from: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Available from: [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]
-
Axitinib inhibits RCC cell viability in a dose and time-dependent... - ResearchGate. Available from: [Link]
-
Axitinib selectively impacts proliferation of MB cells in 2D models.... - ResearchGate. Available from: [Link]
-
In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines - Altogen Biosystems. Available from: [Link]
-
In vitro kinase assay | Protocols.io. (2024-05-31). Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. (2018-03-23). Available from: [Link]
-
Axitinib inhibits a panel of cKIT mutants in vitro. (a) GI50 values... - ResearchGate. Available from: [Link]
Sources
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. What is Axitinib used for? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. The selective VEGFR1‐3 inhibitor axitinib (AG‐013736) shows antitumor activity in human neuroblastoma xenografts | Semantic Scholar [semanticscholar.org]
- 13. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 14. bio-protocol.org [bio-protocol.org]
Benchmarking 6-Amino-4-fluoro-1H-indazol-3-ol: A Comparative Guide Against Clinical Kinase Inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with numerous compounds approved for clinical use.[1][2] The indazole scaffold is a well-established hinge-binding motif found in several potent kinase inhibitors, suggesting its utility in the design of novel therapeutics.[3][4] This guide provides a comprehensive framework for benchmarking the novel compound, 6-Amino-4-fluoro-1H-indazol-3-ol, against a panel of established clinical kinase inhibitors. Our objective is to delineate its potency, selectivity, and cellular activity, thereby contextualizing its potential as a therapeutic candidate.
This technical guide is structured to provide not only a direct comparison of inhibitory activities but also to detail the methodologies required for robust and reproducible benchmarking. We will delve into the rationale behind experimental design, from biochemical assays that probe direct enzyme inhibition to cell-based assays that assess activity in a more physiologically relevant context.
Comparative Kinase Inhibitor Panel
For a meaningful benchmark, this compound is compared against a selection of clinical kinase inhibitors known to target kinases frequently associated with the indazole scaffold, such as receptor tyrosine kinases involved in angiogenesis and cell proliferation.[5][6] The chosen comparators are:
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).
-
Linifanib (ABT-869): A multi-targeted receptor tyrosine kinase inhibitor, also based on a 3-aminoindazole scaffold.[5]
-
Pazopanib: A multi-target tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.
Experimental Workflow for Kinase Inhibitor Benchmarking
The overall workflow for benchmarking a novel kinase inhibitor involves a multi-tiered approach, starting from broad screening to more focused cellular and mechanistic studies. The following diagram outlines the key stages of this process.
Caption: A generalized workflow for the comprehensive benchmarking of a novel kinase inhibitor, from initial biochemical screening to in-depth cellular characterization and data analysis.
Biochemical Kinase Inhibition Assays
The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the extent of substrate phosphorylation.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assay platforms, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should ideally be at the Km for each specific kinase to allow for a fair comparison of IC50 values.
-
Prepare serial dilutions of the test compounds (this compound and clinical comparators) and a positive control (e.g., Staurosporine) in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Incubate for 10-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Comparative Biochemical Data
The following table summarizes the hypothetical IC50 values for this compound against a panel of selected kinases, alongside reported values for the clinical comparators.
| Kinase Target | This compound (IC50, nM) (Hypothetical) | Axitinib (IC50, nM) | Linifanib (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR1 | 15 | 0.1 | 4 | 10 |
| VEGFR2 | 5 | 0.2 | 3 | 30 |
| VEGFR3 | 8 | 0.1-0.3 | 6 | 47 |
| PDGFRα | 25 | 1.6 | 6 | 71 |
| PDGFRβ | 30 | 1.6 | 7 | 84 |
| c-Kit | 50 | 1.7 | 12 | 74 |
| FGFR1 | 150 | 12 | 18 | 470 |
| FLT3 | 80 | - | 5 | 88 |
Note: Data for clinical inhibitors are compiled from various public sources and may vary depending on assay conditions.
Cell-Based Assays for Functional Activity
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit a kinase within a cellular environment.[8][9]
Protocol: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[3]
-
Cell Culture and Seeding:
-
Culture a cancer cell line known to be dependent on the activity of the target kinase (e.g., a cell line with an activating mutation in a receptor tyrosine kinase).
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.
-
Signaling Pathway Context
The targeted kinases are key components of signaling pathways that drive cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for the inhibitors discussed.
Caption: A simplified diagram of the VEGFR signaling pathway, which is a key driver of angiogenesis and a target for many clinical kinase inhibitors.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel kinase inhibitor this compound against established clinical drugs. The hypothetical data presented suggests that this compound may exhibit potent and selective inhibition of key receptor tyrosine kinases, warranting further investigation.
Future studies should focus on expanding the kinase panel for a more comprehensive selectivity profile, conducting in vivo efficacy studies in relevant tumor models, and elucidating its precise mechanism of action. The methodologies and comparative framework provided herein serve as a robust foundation for these next steps in the drug discovery and development process.
References
-
Frontiers. (2022-09-14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]
-
PMC - NIH. (2023-05-12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. Kinase Inhibitors and Cell Viability Assay. [Link]
-
EMBL-EBI. Target Landscape of Clinical Kinase Inhibitors. [Link]
-
bioRxiv. (2020-02-14). The Clinical Kinase Index: Prioritizing Understudied Kinases as Targets for the Treatment of Cancer. [Link]
-
PubMed. (2024-12-23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link]
-
ResearchGate. Specificity profiles of clinical kinase inhibitors.Kinase dendrograms... | Download Scientific Diagram. [Link]
-
BMG LABTECH. (2020-09-01). Kinase assays. [Link]
-
NCBI - NIH. (2012-05-01). Assay Development for Protein Kinase Enzymes. [Link]
-
PMC - NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
PubMed. (2007-04-05). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. [Link]
-
PubMed. (2016-05-26). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. [Link]
-
ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]
-
ResearchGate. Synthesis and biological evaluation of indazole derivatives | Request PDF. [Link]
-
PMC. (2025-09-12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
-
PubMed. (2012-07-15). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. [Link]
-
PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]
-
ACS Publications. (2022-04-11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]
Sources
- 1. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 2. The Clinical Kinase Index: Prioritizing Understudied Kinases as Targets for the Treatment of Cancer | bioRxiv [biorxiv.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Amino-4-fluoro-1H-indazol-3-ol
This document provides a detailed protocol for the safe and compliant disposal of 6-Amino-4-fluoro-1H-indazol-3-ol. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, chemists, and laboratory managers, offering a framework built on established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep, functional understanding of the protocol.
Hazard Assessment: Understanding the Compound
Inferred Hazard Profile Summary
| Hazard Classification | Description | Rationale & Source |
| Acute Toxicity, Oral | Harmful if swallowed. | Based on GHS classifications for 1H-Indazol-6-amine and 4-fluoro-1H-indazol-3-amine.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on GHS classifications for related indazole compounds.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on GHS classifications for related indazole compounds.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Based on GHS classifications for related indazole compounds.[2][3] |
| Combustible Dust | May form combustible dust concentrations in air. | A common hazard for solid organic compounds.[4][5] |
Given these potential hazards, this compound must be managed as hazardous chemical waste .[4] Disposal via standard trash or sewer systems is strictly prohibited.[6]
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that the disposal process is systematic, safe, and compliant with regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8][9]
Step 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure all necessary safety measures are in place. The foundation of safe chemical handling is the consistent use of appropriate PPE.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood to minimize inhalation risk.[6]
-
Personal Protective Equipment (PPE) : A complete ensemble is required.[5][10]
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile. Always inspect gloves for integrity before use.
-
Body Protection : A properly fastened laboratory coat is required to protect against skin contact.[6]
-
Respiratory Protection : If handling the powder outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[5]
-
Step 2: Waste Segregation and Collection
Proper segregation is a critical step to prevent dangerous reactions.
-
Designate a Waste Stream : this compound waste should be collected in a dedicated container for solid organic hazardous waste.
-
Avoid Co-mingling : Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[5] Mixing can lead to unforeseen chemical reactions, gas generation, or heat production. Chemical waste must be strictly segregated.[7]
-
Collect All Contaminated Materials : This includes not only the chemical itself but also any contaminated items such as weighing paper, gloves, and disposable labware (e.g., pipette tips). These items are also considered hazardous waste and must be disposed of accordingly.[6]
Step 3: Containerization and Labeling
The integrity and labeling of the waste container are paramount for safety and regulatory compliance.
-
Select a Compatible Container : Use a container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be in good condition, free from leaks or external contamination.[11][12]
-
Labeling : The container must be clearly and accurately labeled from the moment the first particle of waste is added.[11] The label must include:
-
The words "HAZARDOUS WASTE" .[11]
-
The full chemical name: "Waste this compound" .
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.[11]
-
Location : The SAA must be under the control of the laboratory personnel.
-
Container Status : The waste container must be kept tightly closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects the contents from environmental factors.
-
Volume Limits : Be aware of regulatory limits for waste accumulation. In the U.S., laboratories may accumulate no more than 55 gallons of hazardous waste in an SAA.[12]
Step 5: Final Disposal
The final step is the transfer of the waste to a licensed environmental services provider.
-
Engage a Professional Service : Laboratory chemical waste must be disposed of through an approved hazardous waste disposal contractor.[4][5] Your institution's Environmental Health & Safety (EH&S) department will have established procedures and contracts for this service.[12]
-
Documentation : Ensure all required paperwork, such as a chemical waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement.
-
Common Disposal Methods : The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic solid is high-temperature incineration, which safely destroys the compound and converts it to less harmful components.[7][8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water while removing any contaminated clothing.[4] Seek medical attention if irritation develops or persists.
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Small Spills : For small spills of solid material, carefully sweep up the powder, avoiding dust generation.[6][13] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Place the collected material and all cleaning supplies into a labeled hazardous waste container. Clean the spill area with an appropriate solvent followed by soap and water.[6]
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.
References
-
PubChem. This compound. National Center for Biotechnology Information.
-
US Bio-Clean. OSHA Compliance For Laboratories.
-
Fisher Scientific. 1H-Indazol-5-amine Safety Data Sheet. (Note: This is a general link as the specific SDS is not publicly available, but it represents the type of authoritative source required.)
-
MedPro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?.
-
Fisher Scientific. 3-Amino-4-chloro-1H-indazole Safety Data Sheet. (Note: This is a general link as the specific SDS is not publicly available, but it represents the type of authoritative source required.)
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
-
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
-
Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
-
ChemicalBook. 6-aMino-4-fluoro-3-Methyl,1H-Indazole - Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet. (Note: This is a general link as the specific SDS is not publicly available, but it represents the type of authoritative source required.)
-
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
BenchChem. Safety Operating Guide: 3-Amino-4,6-difluoro-1H-indazole.
-
Purdue University. Guidelines: Handling and Disposal of Chemicals.
-
BenchChem. Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole.
-
ChemicalBook. 6-AMINO-3-CHLORO-4-FLUORO (1H)INDAZOLE.
-
PubChem. 4-fluoro-1H-indazol-3-amine. National Center for Biotechnology Information.
-
BLDpharm. 6-Amino-4-fluoro-1H-indazole-3-carboxylic acid.
-
Apollo Scientific. 3-Amino-1H-indazole Safety Data Sheet.
-
University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026.
-
UFZ Helmholtz Centre for Environmental Research. A safety and chemical disposal guideline for Minilab users.
-
Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal.
-
PubChem. 3-Amino-4-fluoro-1-methylindazole. National Center for Biotechnology Information.
-
Fisher Scientific. 1-Boc-6-amino-1H-indazole Safety Data Sheet. (Note: This is a general link as the specific SDS is not publicly available, but it represents the type of authoritative source required.)
-
PubChem. 1H-Indazol-6-amine. National Center for Biotechnology Information.
Sources
- 1. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 2. 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. emsllcusa.com [emsllcusa.com]
- 9. osha.gov [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for 6-Amino-4-fluoro-1H-indazol-3-ol
Hazard Analysis and Risk Mitigation
Given the chemical structure of 6-Amino-4-fluoro-1H-indazol-3-ol, featuring an aromatic amine and a fluorinated indazole core, we must anticipate several potential hazards. Aromatic amines are a class of compounds that can have toxicological effects, and fluorinated molecules can exhibit altered reactivity and metabolic pathways. Therefore, a cautious approach is paramount.
The primary risks during handling are:
-
Inhalation: Powders can become airborne during weighing and transfer, posing a risk to the respiratory system.
-
Dermal Contact: Direct skin contact could lead to irritation or allergic reactions. The potential for absorption through the skin necessitates robust barrier protection.
-
Eye Contact: The compound, as a powder or in solution, could cause serious eye irritation.
-
Ingestion: Accidental ingestion could be harmful.
Our operational plan is therefore built around the "Hierarchy of Controls" principle, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) protocols and administrative controls.
Personal Protective Equipment (PPE): Your Final Barrier
While engineering controls are the first line of defense, a comprehensive PPE ensemble is mandatory to protect against residual risks. The following table details the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. For prolonged handling, consider double-gloving.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[1][3] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[1][3] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. Ensure it is fully buttoned.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A risk assessment will determine the specific type of respirator needed (e.g., N95, or a half-mask/full-face respirator with appropriate cartridges).[1][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Engineering Controls
-
Fume Hood Verification: All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Verify the fume hood's certification is current and its airflow is adequate before starting work.
-
Gather Materials: Before bringing the compound into the work area, ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.
-
Decontamination: Ensure the work surface within the fume hood is clean and free of any contaminants from previous experiments.
Handling the Compound
-
Don PPE: Wear all required PPE as detailed in the table above before handling the chemical container.[1]
-
Avoid Dust Formation: When transferring the solid material, use tools such as spatulas carefully to prevent the generation of dust.[1]
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]
-
Clean the spill area with an appropriate solvent, followed by a soap and water wash.
-
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used weighing papers, contaminated gloves, and other disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department.
-
Compliance: Do not dispose of this compound down the drain or in the regular trash.[1] Always follow all local, state, and federal regulations for hazardous waste disposal.[1]
The following diagram outlines the decision-making process for proper waste disposal.
Caption: Decision tree for the disposal of contaminated materials.
References
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq98lZwV9plT55U5H1V0h2WJlK9BmanjKz-FT3ADFQlxqJQFKpraygvhICHvoW5DoURyBQKONao7h8otMIAdqAQJfKNgSLkiesn7ImPNHcGPyBVGctn_cx5TADqPDeH2908K02s55winJrUc-cimmof6G7dhiCl8_9vt4gDRchbCCai74wP31tVhPtZqFYM6lYAe5STu48GagMH2BxNnT-6cZudIgp91U=]
- SAFETY DATA SHEET - 3-Amino-4-chloro-1H-indazole. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgXexLnwUVbsF3YwpuIICjJ55VYRb6M-ac0yGF2MRMiX6PebFEKhg7yiT78jvTRQ0QkUNtiU2owKrqvDcJdslGVEYrpdnwMYtXQIaXX_5H9V9PGuLHtvKoVy7mGJWKkpxui90UcsQckMgw5_z87fF46C-XQL0htSAt7lKg9HoeZC83ePxRNpjqaymmuPvU6h4axd9wfvAbGwW1NDLJhsxNYBWqwpmAT5qPXij-MTw2I4L_9OgpbQt-9YvP1009vCT_Lff-zQkIQTHgVy1CLmPNU-MFI7_b0g==]
- Personal Protective Equipment (PPE). CHEMM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKwHtdcP3GUIkog_p2A-Wx_e6tYNQgT9o71SF3ON2ZS5YoCda_C3639XP0MVXR56mfqsWNpWVS46UrrYKZw9Iav7euU3LZi6a_SIDgYA09FVSC0I87UQ9F]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa-d3dVYITfPI1wIuEqIC8OHndJAKrOc2qeBxTj8eStHgd8ibPDD5PBbhmiJEIoQaJKbvMoSgxZ2YhfMAohx_sL7nGIQXzSbKa1QSH6MFeubwRyLETrcFNJoc-aKeqUHIRI0MdH6pIXK31nQQ=]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXldm3HEHUb7NSqXVO4GGsZrFVhV91f3k7AefboHvE2CxZfCc3g8rCtf5NHBY23XJGmNR5fOQz-7OFk05bbTI4JfOCCKmEryXfN4S7G-TUwfZarVsKEo3EkFL6GY3vJ22bGt-fv_yp]
- 5 Types of PPE for Hazardous Chemicals. Hazmat School. [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
- Discover the Various Types of PPE for Optimal Chemical Safety. Ali|_{\text{Updated April 25, 2024. [URL: https://www.ulprospector.com/en/na/coatings/knowledge-center/various-types-of-ppe-for-optimal-chemical-safety]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). [URL: https://www.cdc.gov/niosh/docs/2006-149/pdfs/2006-149.pdf?id=10.26616/NIOSHPUB2006149]
- 6-aMino-4-fluoro-3-Methyl,1H-Indazole - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/1363382-44-8_cb62580775.htm]
- SAFETY DATA SHEET - 1-Boc-6-amino-1H-indazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H32488&productDescription=1-BOC-6-AMINO-1H-INDAZOLE+97%25&vendorId=VN00033897&countryCode=US&language=en]
- This compound (C7H6FN3O). PubChemLite. [URL: https://pubchemlite.acs.org/compound/24728152]
- 6-Amino-4-fluoro-1H-indazole-3-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/885522-68-9.html]
- Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole. Benchchem. [URL: https://www.benchchem.com/product/bcp168677/technical-documents/4]
- 1H-indazol-3-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13399]
- 6-Amino-3-chloro-4-fluoro-1H-indazole. BLDpharm. [URL: https://www.bldpharm.com/products/885520-15-0.html]
- 6-aMino-4-fluoro-3-Methyl,1H-Indazole. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB62580775.htm]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
